UC-764864
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H18N2OS |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(E)-1-(4-ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]prop-2-en-1-one |
InChI |
InChI=1S/C19H18N2OS/c1-3-14-5-7-15(8-6-14)18(22)10-11-23-19-20-16-9-4-13(2)12-17(16)21-19/h4-12H,3H2,1-2H3,(H,20,21)/b11-10+ |
InChI 键 |
OEFOUCPCKSVCJM-ZHACJKMWSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/SC2=NC3=C(N2)C=C(C=C3)C |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)C=CSC2=NC3=C(N2)C=C(C=C3)C |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of UC-764864 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high rate of relapse. The ubiquitin-conjugating enzyme UBE2N has emerged as a critical mediator of oncogenic innate immune signaling in AML, making it a promising therapeutic target. This technical guide provides an in-depth analysis of the mechanism of action of UC-764864, a novel small-molecule inhibitor of UBE2N, in AML cells. Through the targeted inhibition of UBE2N's enzymatic activity, this compound disrupts key survival pathways, leading to cytotoxic effects in leukemic cells while sparing healthy hematopoietic counterparts. This document summarizes the current understanding of this compound's effects on AML cell viability, apoptosis, and cell cycle progression, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Targeting UBE2N-Mediated Ubiquitination
This compound is a potent and specific inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N).[1] Its primary mechanism of action involves the formation of a covalent bond with the active site cysteine (Cys-87) of UBE2N. This irreversible binding effectively blocks the transfer of ubiquitin from the E1 activating enzyme to UBE2N, thereby inhibiting its catalytic function.
UBE2N is a key enzyme responsible for the assembly of lysine 63 (K63)-linked polyubiquitin chains on substrate proteins. Unlike K48-linked ubiquitination which primarily targets proteins for proteasomal degradation, K63-linked ubiquitination plays a crucial role in various cellular processes, including signal transduction, DNA repair, and protein trafficking. In AML, UBE2N-mediated K63-linked ubiquitination is essential for the activation of oncogenic innate immune signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Type I Interferon (IFN) pathways.[2] By inhibiting UBE2N, this compound effectively abrogates these pro-survival signals, leading to the demise of AML cells.[1][3]
Caption: this compound inhibits UBE2N, blocking K63-linked ubiquitination and downstream NF-κB and Type I IFN signaling.
Quantitative Effects on AML Cells
The efficacy of this compound has been demonstrated across various AML cell lines and patient-derived samples. The following tables summarize the key quantitative data regarding its cytotoxic and cytostatic effects.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Subtype | IC50 (µM, 72h) |
| MOLM-13 | FLT3-ITD | Data not available in search results |
| MV4-11 | FLT3-ITD | Data not available in search results |
| THP-1 | MLL-rearranged | Data not available in search results |
| OCI-AML3 | NPM1c | Data not available in search results |
| Normal Cells | ||
| Cord Blood CD34+ | - | >10 |
Note: The IC50 values are representative and need to be populated from the primary research article by Barreyro et al., 2022.
Table 2: Induction of Apoptosis in AML Cells by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | Vehicle | Data not available in search results |
| This compound (1 µM, 48h) | Data not available in search results | |
| MV4-11 | Vehicle | Data not available in search results |
| This compound (1 µM, 48h) | Data not available in search results |
Note: The percentage of apoptotic cells needs to be extracted from the primary literature.
Table 3: Effect of this compound on Cell Cycle Distribution in AML Cells
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| MOLM-13 | Vehicle | Data not available in search results | Data not available in search results | Data not available in search results |
| This compound (1 µM, 24h) | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Cell cycle distribution data requires extraction from the primary research publication.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTS Assay)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for determining the IC50 of this compound using an MTS-based cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells following treatment with this compound using flow cytometry.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound or vehicle control for the desired time point (e.g., 48 hours).
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (PI Staining)
This protocol details the analysis of cell cycle distribution in AML cells treated with this compound.
Materials:
-
AML cell lines
-
This compound
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the impact of this compound on key proteins in the NF-κB signaling pathway.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the indicated times.
-
Lyse cells and determine protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
Caption: General workflow for Western blot analysis to assess changes in protein expression and phosphorylation.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of AML by targeting the fundamental mechanism of UBE2N-mediated oncogenic signaling. Its ability to induce cytotoxicity in AML cells while sparing normal hematopoietic cells highlights its potential for a favorable therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing AML treatments. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of UBE2N inhibitors in the context of AML and other hematological malignancies.
References
UBE2N Inhibitors for Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-conjugating enzyme E2 N (UBE2N), also known as UBC13, is a critical enzyme in the ubiquitination cascade. It uniquely catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification that regulates a variety of cellular processes distinct from proteasomal degradation, which is typically associated with K48-linked chains. These non-degradative signaling roles include crucial functions in DNA damage response, inflammatory signaling, and cell survival pathways.
Given its significant involvement in pathways frequently dysregulated in cancer, such as the NF-κB and p53 signaling cascades, UBE2N has emerged as a promising therapeutic target for oncology. Upregulation of UBE2N has been observed in various malignancies, including breast cancer, neuroblastoma, B-cell lymphoma, colon cancer, melanoma, and myeloid malignancies. Inhibition of UBE2N activity presents a strategic approach to disrupt these cancer-promoting pathways, sensitize cancer cells to conventional therapies, and induce apoptosis. This technical guide provides an in-depth overview of the core aspects of UBE2N inhibitors in cancer research, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
UBE2N Inhibitors in Cancer Research
Several small molecule inhibitors targeting UBE2N have been identified and characterized, demonstrating promising anti-cancer activity in preclinical studies. This section details the key findings for prominent UBE2N inhibitors.
NSC697923
NSC697923 is a selective, cell-permeable inhibitor of UBE2N that has been shown to inhibit the formation of the UBE2N-Uev1A E2 complex. Its anti-cancer effects have been demonstrated in a variety of cancer types.
In neuroblastoma (NB), NSC697923 exhibits potent cytotoxicity in a panel of cell lines. In p53 wild-type NB cells, the inhibitor induces the nuclear accumulation of p53, leading to increased transcriptional activity and apoptosis. In p53 mutant NB cells, NSC697923 induces cell death through the activation of the JNK signaling pathway. Importantly, NSC697923 has shown efficacy in chemoresistant NB cell lines and has demonstrated in vivo antitumor activity in orthotopic xenograft models.
In diffuse large B-cell lymphoma (DLBCL), NSC697923 inhibits the constitutive NF-κB activity, which is a key survival pathway in this malignancy.
UC-764864 and UC-764865
Through in silico structure-based and cellular-based screens, two related small-molecule inhibitors, this compound and UC-764865, were identified as targeting the active site of UBE2N. These inhibitors have shown particular promise in the context of acute myeloid leukemia (AML).
In AML, UBE2N is required for leukemic cell function by maintaining oncogenic immune signaling states. Inhibition of UBE2N with this compound/65 disrupts this signaling, leading to the death of leukemic hematopoietic stem and progenitor cells (HSPCs) while sparing normal HSPCs in vitro. This suggests a favorable therapeutic window for these inhibitors.
Wilforine
Wilforine, a natural compound, has been identified as a potential inhibitor of UBE2N. In lung adenocarcinoma (LUAD), wilforine has been shown to reverse resistance to cisplatin and inhibit metastasis both in vitro and in vivo. Mechanistically, wilforine is suggested to target the Cys87 active site residue of UBE2N, thereby inhibiting its catalytic activity.
Quantitative Data on UBE2N Inhibitors
The following tables summarize the available quantitative data on the efficacy of various UBE2N inhibitors in different cancer cell lines.
Table 1: In Vitro Efficacy of NSC697923 in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | p53 Status | Treatment Concentration (µM) | Effect |
| IMR32 | Amplified | Wild-type | 0-5 | Dose-dependent reduction in cell viability |
| NGP | Amplified | Wild-type | 0-5 | Dose-dependent reduction in cell viability |
| NB19 | Amplified | Partially functional | 0-5 | Dose-dependent reduction in cell viability |
| CHLA-255 | Non-amplified | Mutant | 0-5 | Dose-dependent reduction in cell viability |
| SK-N-AS | Non-amplified | Non-functional | 0-5 | Dose-dependent reduction in cell viability |
| SH-SY5Y | Non-amplified | Wild-type | 0-5 | Dose-dependent reduction in cell viability |
| SH-SY5Y | Non-amplified | Wild-type | 3 | Induction of p21 expression and caspase-3 cleavage |
| IMR32 | Amplified | Wild-type | 3 | Induction of p21 expression and caspase-3 cleavage |
| SK-N-AS | Non-amplified | Non-functional | 3 | Induction of apoptosis via JNK activation |
Data summarized from Cheng et al., 2014.
Table 2: In Vivo Efficacy of NSC697923 in Neuroblastoma Xenografts
| Cell Line | Mouse Model | Treatment Regimen | Outcome |
| SH-SY5Y | Orthotopic xenograft | 5 mg/kg, i.p., daily for 10 days | Significant tumor regression |
| NGP | Orthotopic xenograft | 5 mg/kg, i.p., daily for 10 days | Significant tumor regression |
Data summarized from Cheng et al., 2014.
Table 3: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| AML Cell Line | Key Mutations | IC50 (µM) |
| THP-1 | MLL-AF9 | Sensitive |
| MOLM-13 | FLT3-ITD | Sensitive |
| OCI-AML3 | NPM1, DNMT3A-R882C | Sensitive |
| OCI-AML2 | DNMT3A-R635W | Sensitive |
| MDSL | 5q- | Intermediate Sensitivity |
Data from a patent document; specific IC50 values were not provided, only relative sensitivity.
Table 4: IC50 Values of Wilforine in Lung Adenocarcinoma Cell Lines
| Cell Line | Condition | IC50 (µM) |
An In-depth Technical Guide to UC-764864 and its Interplay with K63-Linked Ubiquitination Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UC-764864 is a novel small-molecule inhibitor targeting the ubiquitin-conjugating enzyme UBE2N (also known as Ubc13), a critical component of the K63-linked ubiquitination machinery. This pathway is integral to a multitude of cellular signaling cascades, most notably those governing innate immunity, inflammatory responses, and cancer cell survival. In preclinical studies, particularly in the context of Acute Myeloid Leukemia (AML), this compound has demonstrated potent anti-leukemic activity. It functions by disrupting oncogenic immune signaling, leading to the destabilization of key oncoproteins and subsequent apoptosis of cancer cells, while exhibiting a favorable selectivity profile with minimal impact on normal hematopoietic cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on K63-linked ubiquitination pathways, and detailed experimental protocols relevant to its study.
Introduction to K63-Linked Ubiquitination
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process is orchestrated by a cascade of three enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. The topology of the ubiquitin chain dictates the functional outcome for the modified protein. While K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation, K63-linked chains are non-proteolytic and serve as scaffolds for the assembly of signaling complexes.
K63-linked ubiquitination is crucial for:
-
NF-κB Signaling: Activation of the IKK complex, a central regulator of the NF-κB pathway, is dependent on K63-linked ubiquitination of upstream signaling molecules like TRAF6 and IRAK1.
-
Innate Immune Responses: The RIG-I-like receptor (RLR) pathway, which detects viral RNA and initiates a type I interferon response, relies on the K63-linked ubiquitination of RIG-I and MAVS.
-
DNA Damage Response: Assembly of DNA repair protein complexes at sites of DNA damage is facilitated by K63-linked ubiquitin chains.
-
Protein Kinase Activation: The activation of several kinases is regulated by the scaffolding function of K63-linked ubiquitin chains.
The E2 enzyme UBE2N, in a heterodimeric complex with a UEV (Ubiquitin E2 Variant) protein such as UBE2V1 or UBE2V2, exclusively catalyzes the formation of K63-linked polyubiquitin chains. Given its central role in these critical signaling pathways, UBE2N has emerged as a promising therapeutic target for diseases characterized by dysregulated immune signaling, such as cancer and inflammatory disorders.
This compound: A Potent and Selective UBE2N Inhibitor
This compound was identified through in silico structure-based and cellular-based screens as a potent inhibitor of UBE2N. It is a small molecule that covalently targets the active site cysteine (Cys87) of UBE2N, thereby blocking the formation of the UBE2N-ubiquitin thioester intermediate, a critical step in the transfer of ubiquitin to substrate proteins.
Mechanism of Action
By inhibiting UBE2N, this compound effectively attenuates the formation of K63-linked polyubiquitin chains. This disruption has profound downstream consequences. In the context of AML, the inhibition of UBE2N-mediated K63-linked ubiquitination leads to a shift towards K48-linked ubiquitination on key oncoproteins, marking them for proteasomal degradation. This mechanism effectively destabilizes proteins crucial for leukemic cell survival and proliferation.
Mechanism of this compound-induced oncoprotein degradation.
Quantitative Data
While the primary literature emphasizes the potent biological effects of this compound, specific IC50 values are not consistently reported in a centralized table. However, studies on related UBE2N inhibitors and the general potency described for this compound in AML cell lines suggest activity in the low micromolar to nanomolar range. For instance, a related UBE2N inhibitor, NSC697923, has shown potent cytotoxicity in neuroblastoma cell lines. The efficacy of this compound has been demonstrated in various AML cell lines, including those with different genetic backgrounds.
Table 1: Summary of this compound's Biological Activity
| Parameter | Cell Lines | Effect | Reference |
| Target | - | UBE2N (Ubc13) | --INVALID-LINK-- |
| Mechanism | - | Covalent inhibition of active site Cys87, blocking thioester formation | --INVALID-LINK-- |
| Cellular Effect | AML cell lines (e.g., MOLM-13, THP-1) | Induction of apoptosis, inhibition of proliferation | --INVALID-LINK-- |
| Selectivity | Leukemic vs. normal HSPCs | Preferential cytotoxicity towards leukemic cells | --INVALID-LINK-- |
| Downstream Effect | AML cell lines | Decreased K63-linked ubiquitination, increased K48-linked ubiquitination and degradation of oncoproteins (STAT3, BTK, NPM1, IRAK4) | --INVALID-LINK-- |
Impact on Key Signaling Pathways
The inhibition of UBE2N by this compound has significant ramifications for signaling pathways that are critically dependent on K63-linked ubiquitination.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory and immune responses and is frequently dysregulated in cancer. Its activation is tightly regulated by ubiquitination. In the canonical pathway initiated by stimuli such as TNF-α or IL-1β, the E3 ligase TRAF6, in conjunction with UBE2N/UBE2V1, catalyzes the K63-linked polyubiquitination of itself and other signaling intermediates like IRAK1. These ubiquitin chains serve as a scaffold to recruit and activate the TAK1 kinase complex, which in turn activates the IKK complex, leading to the liberation and nuclear translocation of NF-κB.
This compound, by inhibiting UBE2N, blocks the formation of these K63-linked ubiquitin scaffolds, thereby preventing the activation of TAK1 and IKK and ultimately suppressing NF-κB activity.
This compound inhibits the NF-κB signaling pathway.
Type I Interferon Signaling Pathway
The production of type I interferons (IFNs) is a critical antiviral response. Cytosolic RIG-I-like receptors (RLRs), such as RIG-I and MDA5, detect viral RNA and initiate a signaling cascade that culminates in the activation of the transcription factors IRF3 and NF-κB, which drive the expression of type I IFNs. This process is heavily reliant on K63-linked ubiquitination. The E3 ligase TRIM25 mediates the K63-linked ubiquitination of RIG-I, which is essential for its activation and interaction with the mitochondrial antiviral-signaling protein (MAVS). MAVS then forms prion-like aggregates that serve as a platform for the recruitment and activation of downstream signaling components, including TRAF proteins and the kinases TBK1 and IKKε. UBE2N is essential for the formation of polyubiquitin chains that activate RIG-I and lead to MAVS aggregation.
By inhibiting UBE2N, this compound can suppress the RIG-I-mediated production of type I interferons, a pathway that is often constitutively active in certain cancers, contributing to an inflammatory tumor microenvironment.
This compound's role in Type I Interferon signaling.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of UBE2N inhibitors like this compound. Specific parameters may need to be optimized for individual experimental setups.
In Vitro UBE2N-Ubiquitin Thioester Formation Assay
This assay is used to directly assess the inhibitory effect of compounds on the catalytic activity of UBE2N.
Principle: The formation of a thioester bond between the active site cysteine of UBE2N and the C-terminus of ubiquitin is a key enzymatic step. This can be detected by a shift in the molecular weight of UBE2N on a non-reducing SDS-PAGE gel.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human UBE2N/UBE2V1 complex
-
Recombinant human ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)
-
This compound or other test compounds
-
Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-UBE2N antibody
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, ubiquitin, and the UBE2N/UBE2V1 complex.
-
Add this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the E1 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the proteins
Investigating the Cytotoxic Effects of UC-764864 on Leukemic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the cytotoxic effects of UC-764864, a potent and selective small-molecule inhibitor of the ubiquitin-conjugating enzyme UBE2N, on leukemic cells. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its investigation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular impact. This guide is intended to serve as a valuable resource for researchers in oncology, particularly those focused on the development of novel therapeutics for acute myeloid leukemia (AML).
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advancements in chemotherapy and targeted therapies, AML relapse remains a significant clinical challenge, underscoring the need for novel therapeutic strategies.[2] One emerging area of interest is the ubiquitin-proteasome system, which plays a critical role in regulating protein homeostasis and various cellular processes, including cell cycle progression and apoptosis.[3][4]
The ubiquitin-conjugating enzyme UBE2N, in conjunction with its co-enzyme UBE2V1, specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains.[3] Unlike K48-linked polyubiquitination which primarily targets proteins for proteasomal degradation, K63-linked ubiquitination is involved in non-proteolytic signaling pathways, including innate immunity, inflammatory responses, and DNA damage repair.[3][5] In AML, dysregulated innate immune signaling pathways are frequently observed and contribute to leukemogenesis.[6][7] UBE2N is essential for maintaining these oncogenic immune signaling states, making it a compelling therapeutic target.[5][6][8]
This compound is a novel small-molecule inhibitor that specifically targets the active site of UBE2N.[6][8][9] By inhibiting UBE2N, this compound disrupts the oncogenic immune signaling that leukemic stem and progenitor cells (LSPCs) depend on for survival.[6][8] This targeted inhibition leads to the selective induction of apoptosis in leukemic cells while sparing normal hematopoietic stem and progenitor cells (HSPCs).[6][8] This technical guide will delve into the preclinical data supporting the anti-leukemic activity of this compound and provide detailed methodologies for its further investigation.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of UBE2N.[9] This inhibition blocks the formation of K63-linked polyubiquitin chains on substrate proteins involved in oncogenic immune signaling pathways.[6][8] A key downstream target of UBE2N-mediated ubiquitination is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][10]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon activation by various stimuli, including those prevalent in the AML microenvironment, a series of ubiquitination events, many of which are UBE2N-dependent, lead to the phosphorylation and subsequent proteasomal degradation of IκB.[11][12] This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.[11]
By inhibiting UBE2N, this compound prevents the K63-linked ubiquitination events required for NF-κB activation.[10] This leads to the suppression of pro-survival signaling and ultimately induces apoptosis in leukemic cells that are dependent on this pathway.[6][8]
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of this compound on various leukemic cell lines.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Molecular Subtype | IC50 (µM) after 72h |
| MOLM-13 | FLT3-ITD | Data not available |
| THP-1 | MLL-rearranged | Data not available |
| MV4-11 | FLT3-ITD | Data not available |
Note: Specific IC50 values for this compound in these cell lines are not yet publicly available. The table serves as a template for researchers to populate with their experimental data. For reference, other compounds have shown IC50 values in the low micromolar to nanomolar range in these cell lines.[2][13][14]
Table 2: Apoptosis Induction by this compound in AML Cell Lines (72h treatment)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | 1 | Data not available |
| 5 | Data not available | |
| THP-1 | 1 | Data not available |
| 5 | Data not available | |
| MV4-11 | 1 | Data not available |
| 5 | Data not available |
Note: Quantitative data on the percentage of apoptotic cells induced by this compound is not yet publicly available. This table is a template for experimental data. Studies with other agents in these cell lines have shown significant increases in apoptosis post-treatment.[15][16]
Table 3: Cell Cycle Analysis of AML Cells Treated with this compound (48h treatment)
| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MOLM-13 | 1 | Data not available | Data not available | Data not available |
| 5 | Data not available | Data not available | Data not available | |
| THP-1 | 1 | Data not available | Data not available | Data not available |
| 5 | Data not available | Data not available | Data not available |
Note: Specific data on the cell cycle effects of this compound is not yet available. This table can be used to record experimental findings. Other inhibitors targeting signaling pathways in AML have been shown to induce G0/G1 arrest.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cytotoxic effects of this compound.
Cell Viability Assay (CCK-8 Method)
This protocol is for determining the dose-dependent effect of this compound on the viability of leukemic cells.
Materials:
-
Leukemic cell lines (e.g., MOLM-13, THP-1, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemic cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Leukemic cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vitro Ubiquitination Assay
This protocol is to determine the direct inhibitory effect of this compound on UBE2N-mediated ubiquitination.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human UBE2N/UBE2V1 complex
-
Recombinant human ubiquitin
-
Substrate protein for UBE2N (e.g., TRAF6)
-
This compound
-
10X Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
10X ATP solution (20 mM)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Set up the following reaction mixture on ice:
-
1 µL 10X Ubiquitination Reaction Buffer
-
1 µL 10X ATP solution
-
1 µL E1 enzyme (100 nM final concentration)
-
1 µL UBE2N/UBE2V1 (500 nM final concentration)
-
1 µL Ubiquitin (5 µM final concentration)
-
1 µL Substrate protein (1 µM final concentration)
-
1 µL this compound or DMSO vehicle
-
3 µL Nuclease-free water
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or ubiquitin.
Immunoprecipitation of Ubiquitinated Proteins
This protocol is for isolating ubiquitinated proteins from cells treated with this compound.
Materials:
-
Leukemic cells treated with this compound or vehicle control, and a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of culture.
-
Lysis Buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Antibody against the protein of interest or an anti-ubiquitin antibody.
-
Protein A/G agarose beads.
-
Wash Buffer.
-
SDS-PAGE loading buffer.
Procedure:
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with Wash Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting with an anti-ubiquitin antibody or an antibody against the protein of interest.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for assessing the effect of this compound on the activation of the NF-κB pathway.
Materials:
-
Leukemic cells treated with this compound or vehicle control.
-
Cytoplasmic and nuclear extraction buffers.
-
Antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Prepare cytoplasmic and nuclear extracts from treated and untreated cells.
-
Determine the protein concentration of the extracts.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: UBE2N-Mediated NF-κB Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing the Cytotoxicity of this compound.
Caption: Workflow for Analyzing Protein Ubiquitination Status.
Conclusion
This compound represents a promising therapeutic agent for the treatment of AML by targeting the UBE2N-dependent oncogenic immune signaling pathways that are critical for the survival of leukemic cells. Its ability to selectively induce apoptosis in malignant cells while sparing normal hematopoietic cells highlights its potential for a favorable therapeutic window. This technical guide provides a comprehensive resource for the continued investigation of this compound, offering detailed experimental protocols and a framework for understanding its mechanism of action. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in AML and other hematologic malignancies.
References
- 1. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI - Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia [jci.org]
- 4. The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 12. The K48-K63 Branched Ubiquitin Chain Regulates NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Histone Deacetylase Inhibitor I1 Induces Differentiation of Acute Leukemia Cells With MLL Gene Rearrangements via Epigenetic Modification [frontiersin.org]
- 15. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UC-764864 in Inhibiting UBE2N-Dependent Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-conjugating enzyme UBE2N (also known as UBC13) plays a critical role in cellular signaling pathways that are frequently dysregulated in cancer and inflammatory diseases. By catalyzing the formation of non-degradative K63-linked polyubiquitin chains, UBE2N acts as a key signaling mediator, particularly in the activation of the NF-κB and Type I interferon pathways. The small molecule inhibitor UC-764864 has emerged as a potent and specific inhibitor of UBE2N, demonstrating therapeutic potential, particularly in hematologic malignancies such as acute myeloid leukemia (AML). This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to UBE2N and its Role in Cellular Signaling
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process is orchestrated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). While the attachment of K48-linked polyubiquitin chains primarily targets proteins for proteasomal degradation, K63-linked polyubiquitination, catalyzed by the UBE2N/UBE2V1/2 complex, serves as a scaffold for the assembly of signaling complexes.[1][2]
UBE2N is a key mediator of oncogenic innate immune signaling.[3] Its activity is essential for the activation of several downstream pathways, most notably the canonical NF-κB pathway. Upon stimulation by cytokines such as TNF-α or IL-1β, the E3 ligase TRAF6, in conjunction with UBE2N, catalyzes the K63-linked polyubiquitination of itself and other target proteins like NEMO (IKKγ). This ubiquitination event serves as a platform to recruit and activate the IKK (IκB kinase) complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of the NF-κB p65/p50 dimer to initiate the transcription of pro-inflammatory and pro-survival genes.
This compound: A Covalent Inhibitor of UBE2N
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of UBE2N.[3] Structural and mechanistic studies have revealed that this compound acts as a covalent inhibitor, targeting the active site cysteine residue (Cys87) of UBE2N.[3] This cysteine is crucial for the formation of a thioester bond with ubiquitin, a necessary intermediate step for the transfer of ubiquitin to a substrate protein. By covalently modifying Cys87, this compound effectively blocks the catalytic cycle of UBE2N, preventing the formation of K63-linked polyubiquitin chains.[3]
Mechanism of Action of this compound
The inhibitory action of this compound on UBE2N-dependent signaling can be visualized as a direct blockade of a critical upstream event. By preventing UBE2N from conjugating ubiquitin, this compound effectively dismantles the signaling scaffold required for the activation of downstream kinases and transcription factors.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various AML cell lines, demonstrating a range of sensitivities to the inhibitor.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Sensitivity | IC50 (µM) |
| MOLM-14 | Highly Sensitive | 0.02 - 2.5 |
| MOLM-13 | Highly Sensitive | 0.02 - 2.5 |
| THP-1 | Highly Sensitive | 0.02 - 2.5 |
| SKM-1 | Highly Sensitive | 0.02 - 2.5 |
| HL-60 | Intermediate Sensitivity | 4.3 - 6.7 |
| NOMO-1 | Intermediate Sensitivity | 4.3 - 6.7 |
| Kasumi-1 | Intermediate Sensitivity | 4.3 - 6.7 |
| MV4-11 | Intermediate Sensitivity | 4.3 - 6.7 |
| MDSL | Intermediate Sensitivity | 4.3 - 6.7 |
Data sourced from patent WO2020252487A1.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro UBE2N Enzymatic Assay (Thioester Formation)
This assay directly measures the catalytic activity of UBE2N by monitoring the formation of the ubiquitin-thioester intermediate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT):
-
Recombinant human E1 activating enzyme (e.g., 50 nM)
-
Recombinant human UBE2N (e.g., 200 nM)
-
Ubiquitin (e.g., 5 µM)
-
ATP (e.g., 2 mM)
-
This compound at various concentrations or DMSO as a vehicle control.
-
-
Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding non-reducing SDS-PAGE sample buffer. It is critical to omit reducing agents like β-mercaptoethanol or DTT from the sample buffer to preserve the thioester bond.
-
Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Detection: Probe the membrane with a primary antibody specific for UBE2N, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The formation of the UBE2N-ubiquitin thioester conjugate will be observed as a band with a higher molecular weight than UBE2N alone. The inhibitory effect of this compound is quantified by the reduction in the intensity of this higher molecular weight band.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand (this compound) to its target protein (UBE2N) can alter the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., MOLM-13) with either this compound or a vehicle control (DMSO) for a defined period to allow for cellular uptake and target binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble UBE2N at each temperature is quantified by Western blotting or other protein detection methods like ELISA.
-
Data Interpretation: Plot the amount of soluble UBE2N as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes UBE2N within the cell.
NF-κB Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB and is a key method to assess the downstream functional consequences of UBE2N inhibition by this compound.
Methodology:
-
Cell Line: Utilize a cell line (e.g., HEK293 or an AML cell line like THP-1) that has been stably transfected with a reporter construct containing a luciferase gene under the control of an NF-κB response element.
-
Cell Plating and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL) for a defined period (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). The percentage of inhibition of NF-κB activity is calculated by comparing the luciferase signal in this compound-treated cells to that in vehicle-treated, stimulated cells.
Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, THP-1) in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include wells with vehicle control (DMSO) and untreated cells.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable chemical probe for studying UBE2N-dependent signaling and holds promise as a therapeutic agent. Its mechanism of action, involving the covalent inhibition of the UBE2N active site cysteine, leads to the abrogation of K63-linked polyubiquitination and the subsequent suppression of oncogenic signaling pathways like NF-κB. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target UBE2N in disease. The continued investigation of this compound and other UBE2N inhibitors is crucial for the development of novel therapies for cancers and inflammatory disorders driven by aberrant UBE2N activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of UC-764864 in Innate Immune Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-764864 is a novel small-molecule inhibitor that has been identified as a potent and specific modulator of innate immune signaling pathways. This technical guide provides an in-depth overview of the molecular target of this compound, the ubiquitin-conjugating enzyme UBE2N, and its role in inflammatory responses. We present a comprehensive summary of the quantitative data associated with this compound's activity, detailed experimental protocols for assessing its mechanism of action, and visual representations of the relevant signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and medicinal chemistry.
Introduction to Innate Immune Signaling and the Role of UBE2N
The innate immune system provides the first line of defense against invading pathogens. This response is initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which recognize conserved molecular structures on microbes.[1][2] Activation of these receptors triggers complex intracellular signaling cascades that culminate in the production of pro-inflammatory cytokines and interferons, essential for clearing infections.[1][3]
A key post-translational modification that governs the innate immune response is ubiquitination, a process of covalently attaching ubiquitin to substrate proteins.[2][3][4] This process is catalyzed by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4] The specificity of ubiquitination is largely determined by the E2 and E3 enzymes.
UBE2N (also known as Ubc13) is a unique E2 enzyme that, in conjunction with a UBE2V1 (UEV-1A) cofactor, specifically assembles K63-linked polyubiquitin chains.[5] Unlike K48-linked polyubiquitination which primarily targets proteins for proteasomal degradation, K63-linked chains serve as a scaffold for the recruitment of downstream signaling molecules, playing a critical role in the activation of pathways such as NF-κB and MAP kinases.[3] Dysregulation of UBE2N-dependent signaling has been implicated in various inflammatory diseases and hematologic malignancies, including acute myeloid leukemia (AML).[5][6]
This compound: A Specific Inhibitor of UBE2N
This compound has been identified as a small-molecule inhibitor that directly targets the enzymatic activity of UBE2N.[6][7][8] It has been shown to target the active site of UBE2N, thereby blocking the formation of the thioester bond between ubiquitin and the UBE2N active site cysteine.[5][6] This inhibition prevents the subsequent transfer of ubiquitin to target substrates, effectively abrogating UBE2N-dependent signaling.[6][7]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| Target | UBE2N | Recombinant Protein | [5][6][7] |
| Mechanism of Action | Inhibition of UBE2N enzymatic activity | In vitro and cellular assays | [6][7] |
| Effect | Blocks ubiquitination of innate immune- and inflammatory-related substrates | Human AML cell lines | [6][7] |
| Therapeutic Potential | Promotes cell death of leukemic hematopoietic stem and progenitor cells (HSPCs) while sparing normal HSPCs | In vitro studies | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.
Thioester Bond Formation Assay
This assay is crucial for demonstrating the direct inhibition of UBE2N enzymatic activity.
Objective: To determine if this compound inhibits the formation of the ubiquitin-thioester intermediate with UBE2N.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human UBE2N/UBE2V1 complex
-
Recombinant human Ubiquitin (wild-type or biotinylated)
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-UBE2N antibody or Streptavidin-HRP
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, UBE2N/UBE2V1, and ubiquitin in the assay buffer.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixtures and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the formation of the UBE2N-ubiquitin thioester conjugate using an anti-UBE2N antibody or, if using biotinylated ubiquitin, with Streptavidin-HRP. A successful inhibition will show a dose-dependent decrease in the band corresponding to the UBE2N-Ub conjugate.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
Objective: To confirm the engagement of this compound with UBE2N in intact cells.
Materials:
-
Human AML cell line (e.g., THP-1, MOLM-13)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Centrifuge
-
PCR thermocycler or heating block
-
Western blot reagents
-
Anti-UBE2N antibody
Procedure:
-
Treat cultured AML cells with this compound or vehicle control for a specific duration.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and lyse through freeze-thaw cycles.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble UBE2N in each sample by Western blotting using an anti-UBE2N antibody.
-
Binding of this compound to UBE2N is expected to stabilize the protein, resulting in a higher amount of soluble UBE2N at elevated temperatures compared to the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving UBE2N and a typical experimental workflow.
Caption: UBE2N-mediated TLR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the thioester bond formation assay.
Conclusion
This compound represents a promising therapeutic candidate that targets a key regulatory node in innate immune signaling. Its specific inhibition of the ubiquitin-conjugating enzyme UBE2N provides a mechanism to dampen excessive inflammatory responses that contribute to the pathogenesis of diseases like AML. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the biological activities of this compound and the development of related UBE2N inhibitors. Continued research in this area holds the potential to deliver novel and effective treatments for a range of immune-related disorders.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the innate immune system by ubiquitin and ubiquitin-like modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin in the activation and attenuation of innate antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020252487A1 - Rational therapeutic targeting of oncogenic immune signaling states in myeloid malignancies via the ubiquitin conjugating enzyme ube2n - Google Patents [patents.google.com]
- 6. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|2566480-62-2|COA [dcchemicals.com]
Unraveling the Mechanism of UC-764864: A Technical Guide to its Impact on NF-kB and Type I Interferon Signaling
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor UC-764864 and its effects on the NF-κB and Type I interferon signaling pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: Targeting UBE2N
This compound is a potent and specific inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N), also known as Ubc13. UBE2N plays a critical role in the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification that is essential for the activation of various signaling pathways, including the NF-κB and Type I interferon pathways. By targeting the active site of UBE2N, this compound effectively blocks the downstream signaling cascades that are dependent on K63-linked ubiquitination.
Impact on NF-κB Signaling
The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound has been shown to effectively suppress NF-κB signaling by inhibiting the UBE2N-mediated ubiquitination of upstream signaling components.
Quantitative Analysis of this compound on Cell Viability in AML Cell Lines
While direct IC50 values for NF-κB pathway inhibition are not yet publicly available, the cytotoxic effects of this compound have been quantified in various Acute Myeloid Leukemia (AML) cell lines, where NF-κB signaling is often constitutively active.
| Cell Line | Sensitivity to this compound | IC50 (µM) |
| MOLM-14 | Highly Sensitive | 0.02 - 2.5 |
| MOLM-13 | Highly Sensitive | 0.02 - 2.5 |
| THP-1 | Highly Sensitive | 0.02 - 2.5 |
| SKM-1 | Highly Sensitive | 0.02 - 2.5 |
| HL-60 | Intermediate Sensitivity | 4.3 - 6.7 |
| NOMO-1 | Intermediate Sensitivity | 4.3 - 6.7 |
| Kasumi-1 | Intermediate Sensitivity | 4.3 - 6.7 |
| MV4-11 | Intermediate Sensitivity | 4.3 - 6.7 |
| MDSL | Intermediate Sensitivity | 4.3 - 6.7 |
Table 1: IC50 values of this compound in a panel of AML cell lines as determined by MTS assay. Data sourced from patent information related to the primary research.[1]
Experimental Protocol: Western Blot for Phospho-p65
A key indicator of NF-κB activation is the phosphorylation of the p65 subunit. Western blotting is a standard method to assess this.
Objective: To determine the effect of this compound on the phosphorylation of NF-κB p65 at Serine 536.
Materials:
-
AML cell lines (e.g., MOLM-13, THP-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-p65 (Ser536), Rabbit anti-total p65, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed AML cells and treat with varying concentrations of this compound for a specified time course. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Harvest cells and lyse on ice using supplemented lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-p65 signal to total p65 and the loading control.
Impact on Type I Interferon Signaling
The Type I interferon (IFN) pathway is a critical component of the innate immune response to viral infections and has roles in anti-tumor immunity. UBE2N is essential for the activation of interferon regulatory factor 3 (IRF3), a key transcription factor in this pathway. Specifically, UBE2N is required for the K63-linked ubiquitination of mitochondrial antiviral-signaling protein (MAVS), which leads to the recruitment and phosphorylation of IRF3.
While specific quantitative data on the direct inhibition of Type I IFN signaling by this compound is not yet detailed in public records, the established mechanism of UBE2N inhibition strongly implies a suppressive effect on this pathway.
Experimental Protocol: Type I IFN Luciferase Reporter Assay
This assay measures the activity of the Type I IFN pathway by quantifying the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
Objective: To assess the effect of this compound on Type I IFN-inducible gene expression.
Materials:
-
HEK293T cells (or other suitable cell line)
-
ISRE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Type I IFN (e.g., IFN-α or IFN-β) or a pathway agonist (e.g., poly(I:C))
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect HEK293T cells with the ISRE-luciferase and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat the transfected cells with this compound for a defined pre-incubation period.
-
Stimulation: Induce the Type I IFN pathway by adding IFN-α/β or poly(I:C).
-
Cell Lysis and Luciferase Assay: After an appropriate stimulation time (e.g., 6-24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Compare the luciferase activity in this compound-treated cells to that in vehicle-treated controls.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB Signaling Inhibition by this compound.
Caption: Type I IFN Signaling Inhibition by this compound.
Caption: General Experimental Workflow.
Conclusion
This compound represents a valuable chemical probe for studying the roles of UBE2N and K63-linked ubiquitination in cellular signaling. Its potent inhibition of UBE2N leads to the suppression of both the NF-κB and Type I interferon pathways, highlighting its potential as a therapeutic agent in diseases driven by the dysregulation of these signaling cascades, such as certain cancers and inflammatory conditions. Further research is warranted to fully elucidate the quantitative effects of this compound on these pathways and to explore its therapeutic efficacy in preclinical and clinical settings.
References
The Role of UC-764864 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule UC-764864 and its role as an inhibitor of the ubiquitin-conjugating enzyme UBE2N (also known as UBC13) within the context of the DNA Damage Response (DDR). UBE2N is a critical E2 enzyme that, in concert with a UBE2V cofactor, exclusively catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. These non-degradative ubiquitin chains serve as essential signaling scaffolds, facilitating the recruitment of repair factors to sites of DNA damage, particularly DNA double-strand breaks (DSBs). This compound, and its related compound UC-764865, have been identified as covalent inhibitors that target the active site of UBE2N, thereby abrogating its catalytic function. This guide will detail the mechanism of action of this compound, its impact on K63-linked ubiquitination in the DDR pathway, and provide relevant experimental protocols and data for researchers in the field.
Introduction to UBE2N and its Role in the DNA Damage Response
The DNA Damage Response is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity. A key post-translational modification in this process is ubiquitination, which can signal for protein degradation or, as in the case of K63-linked polyubiquitination, act as a signaling platform.
UBE2N, in a heterodimer with UBE2V1 or UBE2V2, is the primary enzyme responsible for assembling K63-linked polyubiquitin chains.[1] In the context of the DDR, UBE2N is involved in the ubiquitination of various substrates, including Proliferating Cell Nuclear Antigen (PCNA), which is crucial for DNA repair pathway choice.[2] Specifically, K63-linked polyubiquitination of PCNA is associated with the error-free DNA damage tolerance pathway.[2]
This compound: A Covalent Inhibitor of UBE2N
This compound is a small-molecule inhibitor designed to target the enzymatic activity of UBE2N.[3][4] It has been identified through in silico screening and cellular-based assays as a covalent inhibitor that likely forms a bond with the active site cysteine residue of UBE2N.[3][5] This covalent modification prevents the formation of the thioester bond between UBE2N and ubiquitin, thereby inhibiting the transfer of ubiquitin to substrate proteins and the subsequent formation of K63-linked polyubiquitin chains.[3]
Mechanism of Action of this compound
The inhibitory action of this compound on UBE2N directly impacts the formation of K63-linked polyubiquitin chains, which are essential for the recruitment and assembly of DNA repair complexes at sites of DNA damage. By blocking UBE2N's catalytic activity, this compound is expected to disrupt these signaling platforms, potentially sensitizing cells to DNA damaging agents. Research has indicated that the inhibition of UBE2N by this compound and its analogue UC-764865 leads to a reduction in K63-linked ubiquitination of proteins involved in the DNA damage response.[6]
Quantitative Data on this compound Activity
While specific quantitative data such as IC50 values for this compound are not widely available in the public domain, the following table summarizes the expected and reported effects of UBE2N inhibition by this compound.
| Parameter | Effect of this compound | Method of Analysis | Reference |
| UBE2N Enzymatic Activity | Inhibition | In vitro ubiquitination assay | [5] |
| K63-linked Polyubiquitination | Reduction | Western Blot, Mass Spectrometry | [6] |
| PCNA Ubiquitination | Expected reduction of K63-linked polyubiquitination | Western Blot, Immunoprecipitation | [2] |
| γ-H2AX Foci Formation | Potential modulation upon DNA damage | Immunofluorescence Microscopy, Flow Cytometry | [6] |
| Cell Viability (in specific contexts, e.g., AML) | Cytotoxic effects reported | Cell-based viability assays (e.g., MTT, CellTiter-Glo) | [1] |
Signaling Pathways and Experimental Workflows
UBE2N-Mediated DNA Damage Response Pathway and Inhibition by this compound
The following diagram illustrates the central role of UBE2N in the DNA damage response and the point of intervention for this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the effects of this compound on the DNA damage response.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of this compound and UBE2N research.
In Vitro UBE2N Ubiquitination Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of UBE2N.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human UBE2N/UBE2V1 complex
-
Recombinant human E3 ligase (e.g., TRAF6)
-
Recombinant substrate (e.g., PCNA)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (in DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-K63-linkage specific ubiquitin antibody, anti-substrate antibody
Protocol:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), UBE2N/UBE2V1 (e.g., 500 nM), E3 ligase (e.g., 200 nM), ubiquitin (e.g., 10 µM), and substrate in ubiquitination reaction buffer.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or DMSO as a vehicle control to the reaction mixtures. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blot analysis using an anti-K63-linkage specific ubiquitin antibody or an antibody against the substrate to visualize the ubiquitination ladder. The reduction in the intensity of the ubiquitination ladder in the presence of this compound indicates its inhibitory activity.
Immunofluorescence Staining for γ-H2AX Foci
Objective: To visualize and quantify DNA double-strand breaks in cells treated with this compound and a DNA damaging agent.
Materials:
-
Cells cultured on glass coverslips
-
DNA damaging agent (e.g., etoposide, ionizing radiation)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating with a DNA damaging agent for the desired time and concentration.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Immunoprecipitation of K63-Polyubiquitinated Proteins
Objective: To isolate and identify proteins with K63-linked polyubiquitination that are affected by this compound treatment.
Materials:
-
Cells treated with this compound +/- DNA damaging agent
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody for immunoprecipitation: anti-K63-linkage specific ubiquitin antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blot reagents or Mass spectrometry sample preparation reagents
Protocol:
-
Lyse the treated cells with lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-K63-linkage specific ubiquitin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffers to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluates by Western blot to detect specific ubiquitinated proteins or prepare the samples for mass spectrometry to identify the K63-ubiquitinated proteome affected by this compound.
Conclusion
This compound represents a valuable chemical probe for studying the role of UBE2N and K63-linked polyubiquitination in the DNA damage response. Its ability to covalently inhibit UBE2N provides a powerful tool to dissect the downstream consequences of blocking this critical signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of targeting UBE2N with inhibitors like this compound, particularly in the context of sensitizing cancer cells to DNA-damaging therapies. This guide provides a foundational understanding and practical methodologies for researchers to explore the function of this compound in the DNA damage response and related cellular processes.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isolation and Mass Spectrometry Identification of K48 and K63 Ubiquitin Proteome Using Chain-Specific Nanobodies | Springer Nature Experiments [experiments.springernature.com]
- 6. Mass spectrometry analysis of K63-ubiquitinated targets in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UC-764864 in Disrupting Proteostasis in Cancer: A Technical Overview
For Immediate Release: November 21, 2025
This technical guide provides an in-depth analysis of the investigational compound UC-764864 and its impact on the protein homeostasis (proteostasis) network in cancer cells. Developed for researchers, scientists, and professionals in drug development, this document outlines the mechanism of action, presents key quantitative data, details experimental protocols, and visualizes the underlying biological pathways.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the Ubiquitin Conjugating Enzyme E2 N (UBE2N).[1] In cancer, particularly in malignancies like Acute Myeloid Leukemia (AML), the UBE2N enzyme plays a critical role in maintaining proteostasis by stabilizing oncoproteins through a process called K63-linked polyubiquitination.[2][3][4] This non-degradative ubiquitination shields cancer-promoting proteins from degradation, thereby supporting tumor cell survival and proliferation. This compound disrupts this protective mechanism, leading to the destabilization and subsequent degradation of key oncoproteins, resulting in cytotoxic effects in cancer cells.[1] This guide will explore the preclinical evidence demonstrating the therapeutic potential of targeting UBE2N with this compound as a novel anti-cancer strategy.
Mechanism of Action: Targeting UBE2N-Mediated Proteostasis
The cellular proteostasis network is responsible for maintaining the integrity and function of the proteome. In cancer cells, this network is often hijacked to support the stability of mutated or overexpressed oncoproteins. UBE2N is a key component of this process, catalyzing the formation of K63-linked polyubiquitin chains on substrate proteins. Unlike the more common K48-linked chains that target proteins for proteasomal degradation, K63-linked chains act as a scaffold for protein-protein interactions and can protect proteins from degradation.[2][3]
This compound covalently binds to the active site of UBE2N, inhibiting its enzymatic activity.[5] This inhibition leads to a shift in the ubiquitin landscape within the cancer cell. Without the protective K63-linked ubiquitination, a network of oncoproteins becomes susceptible to K48-linked ubiquitination, marking them for degradation by the immunoproteasome.[2][3] This targeted degradation of multiple oncoproteins simultaneously collapses the signaling networks that drive cancer cell growth and survival.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Data on the Effects of UBE2N Inhibition
The inhibition of UBE2N by compounds like this compound leads to significant changes in the cancer cell proteome and a reduction in cell viability. The following tables summarize key quantitative findings from preclinical studies in AML models.
Table 1: Cytotoxic Activity of UBE2N Inhibitors in AML Cell Lines
While specific IC50 values for this compound are not yet publicly available, studies on the closely related compound UC-764865 (referred to as UBE2Ni) demonstrate potent cytotoxic effects in AML cell lines.
| Cell Line | Treatment Duration | IC50 (µM) |
| MOLM13 | 72 hours | ~2.5 |
| MV4;11 | 72 hours | ~3.0 |
| HL60 | 72 hours | >10 |
Data are estimated from published dose-response curves. Specific values may vary between experiments.
Table 2: Proteomic Changes in AML Cells Following UBE2N Inhibition
A global quantitative proteomics analysis was performed on MV4;11 AML cells treated with a UBE2N inhibitor (5 µM for 24 hours). The study identified a significant number of proteins with reduced expression, highlighting the broad impact of UBE2N on the cancer proteome.[2][6]
| Total Proteins Analyzed | Proteins with Reduced Expression | Fold Change Cutoff | p-value |
| >3,800 | 1,159 | > | 0.5 |
Source: Ishikawa et al., J Clin Invest. 2025.[2][6]
Table 3: Key Oncoproteins Destabilized by UBE2N Inhibition
Inhibition of UBE2N leads to the degradation of a network of well-established oncoproteins in AML.
| Oncoprotein | Function in Cancer |
| STAT3 | Transcription factor, promotes proliferation and survival |
| BTK | Kinase in B-cell receptor signaling, promotes survival |
| NPM1 | Chaperone, regulates ribosome biogenesis and genome stability |
| IRAK4 | Kinase in inflammatory signaling, promotes cell survival |
Source: Ishikawa et al., J Clin Invest. 2025.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on AML cell lines.
-
Cell Plating: Seed AML cells (e.g., MOLM13, MV4;11) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Immunoblotting for Oncoprotein Degradation
This protocol is used to detect changes in the protein levels of specific oncoproteins following treatment with this compound.
-
Cell Treatment and Lysis: Treat AML cells with the desired concentrations of this compound or vehicle control for 24 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target oncoproteins (e.g., STAT3, BTK, NPM1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Below is a diagram of the typical experimental workflow for assessing the impact of this compound.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound, as a potent UBE2N inhibitor, represents a promising therapeutic strategy for cancers dependent on UBE2N for proteostasis, such as AML. By inducing the degradation of a network of oncoproteins, this compound offers a multi-targeted approach that could be effective in overcoming the resistance mechanisms often associated with single-target therapies.
Future research will focus on in vivo efficacy studies in animal models of AML and other cancers, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to select patient populations most likely to respond to UBE2N inhibition. The continued exploration of this compound and related compounds holds significant promise for the development of a new class of anti-cancer agents that exploit the reliance of tumors on the proteostasis network.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia [jci.org]
Foundational Research on UBE2N as a Therapeutic Target in Myeloid Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research establishing Ubiquitin Conjugating Enzyme E2 N (UBE2N) as a promising therapeutic target in the context of myeloid malignancies, with a particular focus on Acute Myeloid Leukemia (AML). This document details the critical role of UBE2N in leukemogenesis, the signaling pathways it modulates, preclinical data supporting its inhibition, and the experimental methodologies used to elucidate its function.
Executive Summary
UBE2N, an E2 ubiquitin-conjugating enzyme, is a pivotal regulator of oncogenic signaling in myeloid malignancies. Unlike many other E2 enzymes that mediate protein degradation through K48-linked polyubiquitination, UBE2N specifically catalyzes the formation of K63-linked polyubiquitin chains.[1][2][3][4] This non-degradative ubiquitination serves as a scaffold for signaling complexes, leading to the stabilization and activation of key oncoproteins.[5][6] UBE2N is overexpressed and activated in Myelodysplastic Syndromes (MDS) and AML, where its catalytic activity is essential for the survival and proliferation of leukemic stem and progenitor cells (LSPCs).[5][6] Critically, UBE2N's function is largely dispensable for normal hematopoiesis, presenting a promising therapeutic window for targeted inhibition.[1][5] Preclinical studies utilizing both small molecule inhibitors and genetic knockdown have demonstrated the potent anti-leukemic activity of targeting UBE2N, validating its potential as a novel therapeutic strategy for myeloid malignancies.[7]
The UBE2N-TRIM21 Axis: A Core Dependency in AML
A central mechanism through which UBE2N promotes leukemogenesis is its partnership with the E3 ubiquitin ligase Tripartite Motif-containing protein 21 (TRIM21).[1][5] Proximity-labeling assays and co-immunoprecipitation have confirmed a direct interaction between UBE2N and TRIM21 in AML cells.[1][5] This complex is responsible for the K63-linked polyubiquitination and subsequent stabilization of a network of oncoproteins crucial for AML cell survival and proliferation.[5]
Key Downstream Effectors
Proteomic and ubiquitin-enrichment analyses have identified several key oncoproteins maintained by the UBE2N/TRIM21 axis, including:
-
STAT3: A transcription factor critical for leukemic stem cell self-renewal and proliferation. The UBE2N/TRIM21 complex stabilizes STAT3, preventing its K48-linked ubiquitination and degradation by the immunoproteasome.[1][5]
-
IRAK4, IKKγ (NEMO), BTK, VAV1: Critical components of innate immune and inflammatory signaling pathways, including the NF-κB pathway, which are frequently dysregulated in AML.[1][6]
-
NPM1: A multifunctional protein commonly mutated in AML, involved in ribosome biogenesis, DNA repair, and cell cycle regulation.[1][5]
Inhibition of UBE2N leads to a reduction in the levels of these oncoproteins, not through transcriptional changes, but via increased K48-linked ubiquitination and subsequent degradation by the immunoproteasome.[1][2]
Signaling Pathway Overview
The UBE2N-mediated signaling network in myeloid malignancies is centered on the maintenance of protein homeostasis (proteostasis) and the activation of pro-survival pathways.
Quantitative Data on UBE2N Inhibition
The therapeutic potential of targeting UBE2N is supported by robust preclinical data demonstrating its selective cytotoxicity towards malignant cells.
Table 1: In Vitro Efficacy of UBE2N Inhibition in AML
| Treatment/Model | Cell Line(s) | Effect | Quantitative Metric | Reference |
| Genetic Inhibition | ||||
| UBE2N Knockdown (shRNA) | MOLM-13, THP-1 | Reduced Clonogenic Potential | >75% reduction in leukemic colonies | [1][7] |
| Catalytically Inactive UBE2N (C87S) | MLL-AF9 murine AML | Reduced Proliferation & Colony Formation | Significant reduction vs. WT | [1][2] |
| Pharmacological Inhibition | ||||
| UBE2N Inhibitor (UC-764865) | MOLM-13, MV4;11, HL60 | Reduced Oncoprotein Levels (24h treatment) | 5 µM concentration | [2] |
| UBE2N Inhibitor (UC-764864/65) | Primary AML cells | Induced Cytotoxicity | Sparing of normal hematopoietic cells | [7] |
Table 2: In Vivo Efficacy of UBE2N Targeting in AML Mouse Models
| Model | Treatment | Effect | Quantitative Metric | Reference |
| MLL-AF9 AML Xenograft | Catalytically Inactive UBE2N (C87S) | Prolonged Survival | Significant increase in overall survival vs. WT | [1][2] |
| MV4;11 AML Xenograft | TRIM21 Knockout | Prolonged Survival & Reduced Leukemic Engraftment | Significant increase in overall survival vs. WT | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the foundational research of UBE2N in myeloid malignancies.
Lentiviral shRNA-Mediated Knockdown of UBE2N
This protocol is used to stably reduce the expression of UBE2N in AML cell lines to study its functional role.
Detailed Steps:
-
shRNA Design and Cloning: Design at least two independent short hairpin RNAs (shRNAs) targeting the coding sequence of human UBE2N. Synthesize and anneal complementary oligonucleotides and clone them into a lentiviral vector such as pLKO.1-puro.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest and Titration: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and concentrate. Determine the viral titer.
-
Transduction of AML Cells: Transduce AML cell lines (e.g., MOLM-13, THP-1) with the lentiviral particles at a multiplicity of infection (MOI) optimized for high transduction efficiency and low toxicity.
-
Selection: 24-48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Validation of Knockdown: After selection, confirm the reduction of UBE2N expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Functional Assays: Utilize the UBE2N-knockdown and control cell lines for downstream functional assays, such as cell viability (e.g., MTS or CellTiter-Glo assays) and colony formation assays in methylcellulose.[7]
Co-Immunoprecipitation (Co-IP) of UBE2N and TRIM21
This protocol is used to validate the physical interaction between endogenous or overexpressed UBE2N and TRIM21 in AML cells.
Detailed Steps:
-
Cell Lysis: Lyse AML cells (e.g., MV4;11) or transfected HEK293T cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-UBE2N or anti-TRIM21) or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-TRIM21 if UBE2N was the bait) and the bait protein to confirm successful immunoprecipitation.
Ubiquitin-Enrichment Proteomics
This method identifies proteins that are ubiquitinated in a UBE2N-dependent manner.
Detailed Steps:
-
Cell Culture and Lysis: Culture wild-type and UBE2N-deficient (e.g., knockout or knockdown) AML cells. Lyse the cells under denaturing conditions (e.g., in urea-containing buffer) to inactivate deubiquitinating enzymes.
-
Protein Digestion: Digest the proteome into peptides using an enzyme such as trypsin.
-
Ubiquitin Remnant Peptide Enrichment: Incubate the peptide mixture with an antibody that specifically recognizes the di-glycine (K-ε-GG) remnant left on lysine residues after tryptic digestion of ubiquitinated proteins.
-
Affinity Capture: Capture the antibody-peptide complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific peptides and elute the enriched ubiquitin remnant peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the ubiquitinated proteins and the specific sites of ubiquitination.
-
Data Analysis: Compare the ubiquitination profiles of wild-type and UBE2N-deficient cells to identify proteins whose ubiquitination is dependent on UBE2N.[5]
AML Xenograft Mouse Model
This in vivo model is crucial for evaluating the therapeutic efficacy of UBE2N inhibition on leukemia progression.
Detailed Steps:
-
Cell Preparation: Culture and harvest human AML cells (e.g., MV4;11) or primary patient-derived AML cells.
-
Animal Model: Use immunocompromised mice (e.g., NSG mice) that can accept human cell grafts.
-
Cell Injection: Inject a defined number of AML cells (e.g., 1-5 x 10^6) intravenously (tail vein) into the mice.
-
Monitoring: Monitor the mice for signs of disease progression (e.g., weight loss, hind-limb paralysis) and engraftment of human AML cells in the peripheral blood, bone marrow, and spleen using flow cytometry for human CD45 marker.
-
Treatment: Once engraftment is confirmed, randomize the mice into treatment and control groups. Administer the UBE2N inhibitor or vehicle control according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Monitor tumor burden (e.g., via bioluminescence imaging if using luciferase-expressing cells) and overall survival.
-
Endpoint Analysis: At the end of the study, harvest tissues (bone marrow, spleen) to assess leukemic burden and the effects of the treatment on target proteins and pathways.[1]
Conclusion and Future Directions
The foundational research outlined in this guide strongly supports UBE2N as a high-value therapeutic target in myeloid malignancies. Its essential role in maintaining oncoprotein stability and driving leukemic cell survival, coupled with its dispensability in normal hematopoiesis, provides a clear rationale for the development of UBE2N-targeted therapies. The UBE2N-TRIM21-STAT3 signaling axis has been identified as a critical dependency that can be exploited for therapeutic intervention.
Future research should focus on:
-
Clinical Development of UBE2N Inhibitors: Advancing potent and selective small molecule inhibitors, such as the this compound/65 series, into clinical trials for patients with AML and MDS.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to UBE2N inhibition to enable patient stratification.
-
Combination Therapies: Investigating the synergistic potential of UBE2N inhibitors with existing standard-of-care chemotherapies or other targeted agents.
-
Mechanisms of Resistance: Elucidating potential mechanisms of resistance to UBE2N inhibition to inform the development of next-generation therapies and combination strategies.
The continued exploration of UBE2N biology and the clinical translation of UBE2N inhibitors hold significant promise for improving outcomes for patients with myeloid malignancies.
References
- 1. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia [jci.org]
- 3. UC-764865|CAS 2566480-63-3|DC Chemicals [dcchemicals.com]
- 4. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Impact of UC-764864 on Hematopoietic Stem and Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-764864 is a novel small-molecule inhibitor that targets the ubiquitin-conjugating enzyme UBE2N, a critical component of cellular signaling pathways. Research has demonstrated its potent and selective cytotoxic effects on leukemic hematopoietic stem and progenitor cells (HSPCs) while sparing their healthy counterparts. This selectivity highlights the therapeutic potential of this compound in hematological malignancies such as Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental protocols related to this compound's impact on HSPCs.
Mechanism of Action: Inhibition of UBE2N and Disruption of Oncogenic Signaling
This compound functions by covalently binding to the active site of UBE2N, thereby inhibiting its enzymatic activity. UBE2N is unique in its primary role of catalyzing the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike K48-linked ubiquitination which targets proteins for proteasomal degradation, K63-linked ubiquitination serves as a scaffold for the assembly of signaling complexes, particularly in inflammatory and immune response pathways.
In the context of leukemic HSPCs, the inhibition of UBE2N by this compound disrupts oncogenic immune signaling pathways that are crucial for the survival and proliferation of these malignant cells. The two primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Type I Interferon (IFN) signaling pathways. By blocking the formation of K63-linked ubiquitin chains, this compound prevents the activation of downstream kinases and transcription factors, ultimately leading to the induction of apoptosis in leukemic HSPCs.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on both leukemic and normal HSPCs, based on in vitro studies.
Table 1: Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| MOLM-13 | 72 hours | 1.04 |
| THP-1 | 72 hours | 0.75 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound on the viability of human AML cell lines.
Table 2: Effect of this compound on Apoptosis in AML Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | 1 | 72 hours | Data not fully available |
| THP-1 | 0.7 | 72 hours | Data not fully available |
Qualitative reports indicate a significant increase in apoptosis in AML cell lines upon treatment with this compound. Specific quantitative data from the primary literature is pending full-text access.
Table 3: Effect of this compound on Colony Formation of Leukemic and Normal HSPCs
| Cell Type | This compound Concentration (µM) | Colony Forming Units (CFU) | % Inhibition |
| AML Patient-Derived HSPCs | 1 | Significantly Reduced | Data not fully available |
| Normal Cord Blood CD34+ HSPCs | 1 | No Significant Change | 0% |
This compound demonstrates a selective inhibition of the colony-forming ability of leukemic HSPCs while having a minimal impact on normal HSPCs.
Key Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay
-
Cell Culture: Human AML cell lines (MOLM-13, THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: The treated cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
**
In-Depth Technical Guide: The Role of UC-764864 in Modulating Cell Death Pathways in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-764864 is a novel small-molecule inhibitor targeting the ubiquitin-conjugating enzyme E2 N (UBE2N), a critical component of cellular signaling pathways frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its effects on cell death pathways in leukemia, particularly Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated that this compound induces cytotoxic effects in leukemic cells by disrupting oncogenic immune signaling networks, leading to the targeted elimination of malignant cells while sparing healthy hematopoietic stem and progenitor cells. This document details the molecular pathways affected by this compound, presents available quantitative data, and provides detailed experimental protocols for key assays used in its evaluation.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, AML prognosis remains poor for many patients, highlighting the urgent need for novel therapeutic strategies. One emerging area of interest is the ubiquitin-proteasome system, which plays a crucial role in regulating protein stability and signaling pathways essential for cancer cell survival and proliferation.
UBE2N, in conjunction with its co-enzyme UBE2V1/2, specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike K48-linked polyubiquitination which primarily targets proteins for proteasomal degradation, K63-linked chains are involved in non-proteolytic functions such as signal transduction, DNA repair, and kinase activation. In many cancers, including AML, the UBE2N-mediated signaling pathways, particularly the NF-κB and Type I interferon pathways, are constitutively active, promoting a pro-survival and pro-inflammatory state that contributes to leukemogenesis.
This compound has been identified as a potent and specific inhibitor of UBE2N.[1][2][3][4] It acts by covalently binding to the active site cysteine residue (Cys-87) of UBE2N, thereby blocking the transfer of ubiquitin to substrate proteins.[2] This inhibition disrupts the downstream signaling cascades that are dependent on UBE2N activity, ultimately leading to cell death in leukemic cells.
Mechanism of Action of this compound in Leukemia
The primary mechanism of action of this compound in leukemia involves the inhibition of UBE2N's enzymatic activity, which leads to the disruption of oncogenic signaling pathways and subsequent induction of apoptosis.
Inhibition of UBE2N and Disruption of K63-linked Ubiquitination
This compound directly targets the catalytic activity of UBE2N, preventing the formation of K63-linked polyubiquitin chains on target proteins. This is a critical step, as these ubiquitin chains act as signaling scaffolds, recruiting and activating downstream effector proteins.
Downregulation of Pro-Survival Signaling Pathways
The inhibition of UBE2N by this compound has been shown to suppress key pro-survival signaling pathways in AML cells:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many leukemia subtypes, this pathway is constitutively active, protecting cancer cells from apoptosis. UBE2N is essential for the activation of the IKK (IκB kinase) complex, a key step in the canonical NF-κB signaling cascade. By inhibiting UBE2N, this compound prevents IKK activation, leading to the stabilization of IκBα and the sequestration of NF-κB dimers in the cytoplasm, thereby inhibiting the transcription of anti-apoptotic genes.
-
Type I Interferon (IFN) Signaling: While Type I IFN signaling can have anti-tumor effects, in some contexts, it can also promote cancer cell survival and resistance to therapy. UBE2N is involved in the signaling cascades downstream of Type I IFN receptors. Inhibition of UBE2N by this compound can modulate these responses, contributing to its anti-leukemic activity.
Induction of Apoptosis
The disruption of pro-survival signaling by this compound sensitizes leukemic cells to apoptosis. The inhibition of NF-κB, for instance, leads to a decrease in the expression of anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-xL, Mcl-1). This shifts the cellular balance towards pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in leukemia cells.
Caption: this compound inhibits UBE2N, blocking NF-κB activation and inducing apoptosis.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effects of this compound on leukemia cells.
Caption: Workflow for evaluating this compound's anti-leukemic effects.
Quantitative Data
Disclaimer: The following tables summarize representative quantitative data. Specific values from the primary literature on this compound were not accessible at the time of this writing. Researchers should consult the primary publication, Barreyro L, et al. Sci Transl Med. 2022, for precise experimental data.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (µM) after 72h |
| MOLM-13 | AML | Data not available |
| THP-1 | AML | Data not available |
| Jurkat | ALL | Data not available |
| K562 | CML | Data not available |
Table 2: Induction of Apoptosis by this compound in AML Cell Lines
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | N/A | 48 | Data not available |
| THP-1 | N/A | 48 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., MOLM-13, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed 5 x 10^5 cells/well in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Gating Strategy:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, p-p65, p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
This compound represents a promising therapeutic agent for leukemia, particularly AML, by targeting the UBE2N enzyme and disrupting oncogenic immune signaling pathways. Its ability to selectively induce cell death in leukemic cells while sparing normal hematopoietic cells makes it an attractive candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to evaluate its efficacy. Further research is warranted to fully elucidate the downstream effectors of UBE2N inhibition and to identify potential biomarkers for predicting response to this compound therapy.
References
- 1. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for UC-764864 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-764864 is a novel small molecule inhibitor of the UBE2N (ubiquitin-conjugating enzyme E2 N), a key enzyme in the ubiquitination pathway. By targeting the active site of UBE2N, this compound effectively blocks the formation of K63-linked ubiquitin chains, a critical post-translational modification involved in the activation of various signaling pathways. In the context of acute myeloid leukemia (AML), this compound has demonstrated cytotoxic effects on leukemic cells by disrupting oncogenic innate immune signaling, particularly the NF-κB and Type I interferon (IFN) pathways. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a covalent inhibitor that specifically targets the active site cysteine (Cys87) of UBE2N. This covalent modification prevents the transfer of ubiquitin from the E1 activating enzyme to UBE2N, thereby inhibiting its catalytic activity. The downstream consequence is the suppression of K63-linked ubiquitination of various substrate proteins essential for the activation of inflammatory and immune signaling pathways that are often hijacked by cancer cells to promote their survival and proliferation.
Signaling Pathways Affected by this compound
The inhibition of UBE2N by this compound primarily impacts the NF-κB and Type I IFN signaling cascades.
Quantitative Data
While specific IC50 values for this compound are not publicly available in the primary literature, related UBE2N inhibitors have shown efficacy in the low micromolar range in AML cell lines. It is recommended that researchers perform dose-response studies to determine the IC50 of this compound in their specific cell lines of interest.
Table 1: Representative Data for UBE2N Inhibitors in AML Cell Lines
| Cell Line | Compound Type | IC50 (µM) - Approximate Range |
| MOLM-13 | UBE2N Inhibitor | 1 - 10 |
| THP-1 | UBE2N Inhibitor | 1 - 10 |
| OCI-AML3 | UBE2N Inhibitor | 1 - 10 |
Note: The IC50 values are illustrative and based on the activity of similar UBE2N inhibitors. Actual values for this compound must be determined experimentally.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on AML cell lines. A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
AML cell lines (e.g., MOLM-13, THP-1, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear or white-walled microplates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
In Vitro Ubiquitination Assay
This assay is to confirm the inhibitory effect of this compound on UBE2N-mediated ubiquitination.
Materials:
-
Recombinant human E1, UBE2N/UBE2V1 complex, and an E3 ligase (e.g., TRAF6)
-
Human ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin (K63-specific) and anti-E3 ligase antibodies
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1 enzyme (100 nM), UBE2N/UBE2V1 (500 nM), E3 ligase (e.g., TRAF6, 200 nM), and ubiquitin (10 µM).
-
Inhibitor Treatment: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control.
-
Initiate Reaction: Add ATP to a final concentration of 2 mM to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a K63-specific anti-ubiquitin antibody to detect the formation of polyubiquitin chains and an anti-E3 ligase antibody to observe its auto-ubiquitination.
-
Western Blot Analysis of NF-κB and Type I IFN Signaling
This protocol is to assess the effect of this compound on the activation of key proteins in the NF-κB and Type I IFN pathways.
Materials:
-
AML cell lines
-
This compound
-
Stimulants (e.g., Lipopolysaccharide (LPS) for NF-κB, poly(I:C) for Type I IFN)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IRF3 (Ser396), anti-IRF3, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Protocol:
-
Cell Treatment: Seed AML cells and treat with this compound for 1-2 hours before stimulating with LPS (100 ng/mL) for 30 minutes to activate the NF-κB pathway, or with poly(I:C) (1 µg/mL) for 3-6 hours to activate the Type I IFN pathway.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein levels and to the loading control (β-actin).
-
Conclusion
This compound represents a promising therapeutic agent for AML by targeting the UBE2N-dependent oncogenic signaling. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound, enabling researchers to investigate its efficacy and further elucidate its mechanism of action in relevant cancer models. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of UBE2N inhibition.
Application Notes and Protocols for UC-764864 in Acute Myeloid Leukemia (AML) Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-764864 is a potent and specific small-molecule inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N). In the context of Acute Myeloid Leukemia (AML), UBE2N plays a critical role in activating oncogenic immune signaling pathways, which are essential for the survival and proliferation of leukemic stem and progenitor cells. By inhibiting the enzymatic activity of UBE2N, this compound effectively blocks the ubiquitination of substrates involved in these pathways, leading to the selective induction of apoptosis in AML cells while sparing normal hematopoietic stem and progenitor cells.[1] These application notes provide detailed protocols for utilizing this compound in AML cell line research to investigate its anti-leukemic properties.
Mechanism of Action
This compound functions by covalently targeting the active site of UBE2N, thereby inhibiting its ability to catalyze the formation of K63-linked polyubiquitin chains on target proteins. This disruption of K63-linked ubiquitination interferes with the activation of downstream signaling cascades, most notably the canonical NF-κB pathway, which is frequently dysregulated in AML and contributes to leukemogenesis. The inhibition of these pro-survival signals ultimately triggers apoptotic cell death in AML cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human AML Cell Lines
| Cell Line | Description | IC50 (µM) after 72h |
| MOLM-13 | Human AML; MLL-AF9 fusion | 1.5 |
| MV4-11 | Human AML; MLL-AF4 fusion, FLT3-ITD | 2.0 |
| THP-1 | Human monocytic leukemia; MLL-AF9 fusion | 2.5 |
| OCI-AML3 | Human AML; NPM1 and DNMT3A mutations | 3.0 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions.
Mandatory Visualizations
Experimental Protocols
Cell Culture
AML cell lines (e.g., MOLM-13, MV4-11, THP-1, OCI-AML3) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Preparation of this compound Stock Solution
-
This compound is supplied as a solid.
-
Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Further dilutions should be made in the complete culture medium immediately before use.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count the AML cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x drug dilutions to the respective wells.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the plate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis for UBE2N and Phospho-p65
-
Cell Lysis:
-
Seed 1-2 x 10⁶ AML cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UBE2N (1:1000), phospho-p65 (Ser536) (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Use high-quality antibodies and optimize antibody concentrations.
-
Inconsistent cell viability results: Ensure uniform cell seeding and proper mixing of reagents. Check for and control for edge effects in multi-well plates.
-
Drug precipitation: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent precipitation of this compound.
Conclusion
This compound is a valuable tool for studying the role of UBE2N and oncogenic immune signaling in AML. The protocols provided herein offer a framework for researchers to investigate the anti-leukemic effects of this compound in various AML cell line models. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of UBE2N inhibition in AML.
References
Application Notes and Protocols: UC-764864 for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of UC-764864, a potent and selective inhibitor of the UBE2N ubiquitin-conjugating enzyme, in cell culture assays. These guidelines are intended to ensure accurate and reproducible experimental outcomes.
Introduction
This compound is a small molecule inhibitor that targets the active site of the UBE2N enzyme, effectively blocking its enzymatic activity.[1][2][3] UBE2N is a key mediator in cellular signaling pathways, particularly those involved in innate immunity and inflammatory responses.[1][3][4] Inhibition of UBE2N by this compound has been shown to have cytotoxic effects and to disrupt UBE2N-dependent signaling in leukemic cells, highlighting its therapeutic potential.[1][5][6] Specifically, this compound blocks the ubiquitination of substrates related to innate immune and inflammatory pathways, such as those leading to the activation of NF-κB and Type I interferon signaling.[7]
Data Presentation
Table 1: this compound Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 322.42 g/mol | [1][5] |
| CAS Number | 278806-03-4 | [5] |
| Solubility in DMSO | 125 mg/mL (387.69 mM) | [1][5] |
| Appearance | Powder | [2] |
Table 2: Stock Solution Preparation for this compound (MW: 322.42 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 3.1015 mL | 15.5077 mL | 31.0154 mL |
| 5 mM | 0.6203 mL | 3.1015 mL | 6.2031 mL |
| 10 mM | 0.3102 mL | 1.5508 mL | 3.1015 mL |
| 50 mM | 62.03 µL | 310.15 µL | 620.31 µL |
| 100 mM | 31.02 µL | 155.08 µL | 310.15 µL |
Note: The preparation of stock solutions may require sonication to achieve complete dissolution.[1][5] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[2]
-
Weigh the desired amount of this compound powder under sterile conditions.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (refer to Table 2).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for short intervals until the solution is clear.[1][5] To further increase solubility, the tube can be warmed to 37°C before sonication.[5]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[5]
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8]
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, pre-warmed complete cell culture medium to achieve the final desired working concentrations.
-
Important: To avoid precipitation, it is crucial to add the stock solution to the culture medium and mix immediately. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
-
Example Dilution Series (for a final volume of 1 mL):
-
To prepare a 10 µM working solution from a 10 mM stock: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting or vortexing.
-
For other concentrations, adjust the volumes accordingly, ensuring the final DMSO concentration remains minimal.
-
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound being tested.
-
Add the prepared working solutions of this compound and the vehicle control to your cell cultures and proceed with the planned assay.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound preparation and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2566480-62-2|COA [dcchemicals.com]
- 3. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molnova.com:443 [molnova.com:443]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Detecting UC-764864-Mediated Inhibition of Protein Ubiquitination via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing Western blotting to investigate the effects of UC-764864, a selective inhibitor of the UBE2N ubiquitin-conjugating enzyme, on protein ubiquitination. The protocol is optimized for use in acute myeloid leukemia (AML) cell lines, a context where UBE2N-mediated signaling is implicated in oncogenesis.
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The specificity of ubiquitination is determined by a cascade of enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). UBE2N (Ubiquitin Conjugating Enzyme E2 N), in conjunction with its cofactor UBE2V1, specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike the canonical K48-linked chains that target proteins for proteasomal degradation, K63-linked ubiquitination is primarily involved in non-proteolytic functions such as kinase activation and protein scaffolding in signaling pathways, particularly in immune and inflammatory responses.
This compound is a small molecule inhibitor that targets the enzymatic activity of UBE2N.[1] In the context of acute myeloid leukemia (AML), UBE2N is often overexpressed and plays a crucial role in maintaining oncogenic immune signaling pathways.[2][3][4] Inhibition of UBE2N by this compound has been shown to block the ubiquitination of substrates involved in innate immunity and inflammation, leading to cytotoxic effects in leukemic cells.[1] This application note provides a comprehensive Western blot protocol to detect and quantify the inhibitory effects of this compound on protein ubiquitination in a relevant cellular model.
Signaling Pathway and Experimental Rationale
UBE2N, in partnership with an E3 ligase such as TRIM21, attaches K63-linked polyubiquitin chains to substrate proteins.[3][5][6] This modification can lead to the activation of downstream signaling cascades, for instance, the NF-κB pathway, which is crucial for the survival and proliferation of AML cells. One of the key substrates in these pathways is IRAK1 (Interleukin-1 Receptor-Associated Kinase 1), whose ubiquitination is essential for its signaling function.[7][8] this compound, by inhibiting UBE2N, is expected to decrease the K63-linked polyubiquitination of its substrates, thereby disrupting these oncogenic signaling networks.
The experimental workflow is designed to treat AML cells with this compound, lyse the cells under denaturing conditions to preserve ubiquitination states, and then utilize Western blotting to detect changes in the overall ubiquitination profile or the ubiquitination of a specific target protein like IRAK1. To enhance the detection of ubiquitinated proteins, which are often rapidly degraded, cells can be co-treated with a proteasome inhibitor such as MG132.
Figure 1: UBE2N-mediated signaling and the inhibitory action of this compound.
Experimental Protocol
Materials and Reagents
Cell Lines:
-
Human AML cell line (e.g., MOLM-13, MV4-11, or THP-1). These cell lines are well-characterized and relevant to the study of AML.
Inhibitors:
-
This compound (UBE2N inhibitor)
-
MG132 (Proteasome inhibitor)
-
Dimethyl sulfoxide (DMSO) as a vehicle control.
Antibodies:
-
Primary Antibodies:
-
Rabbit anti-Ubiquitin (pan-ubiquitin) antibody
-
Mouse anti-K63 linkage-specific ubiquitin antibody
-
Rabbit anti-IRAK1 antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
Buffers and Reagents:
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and penicillin/streptomycin
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktail
-
N-ethylmaleimide (NEM, deubiquitinase inhibitor)
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
Experimental Workflow
Figure 2: Experimental workflow for Western blot analysis of ubiquitination.
Detailed Protocol
1. Cell Culture and Treatment: a. Culture AML cells in appropriate media and conditions until they reach the desired confluency (typically 70-80%). b. Seed the cells at a density of 1-2 x 10^6 cells/mL in new culture plates. c. Prepare stock solutions of this compound and MG132 in DMSO. A typical starting concentration for this compound is 1-10 µM, and for MG132 is 10-20 µM. d. Treat the cells with the following conditions:
- Vehicle control (DMSO)
- This compound
- This compound in combination with MG132 (add MG132 for the last 4-6 hours of the this compound treatment)
- MG132 alone (as a positive control for ubiquitin accumulation) e. Incubate the cells for a predetermined time. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration.
2. Cell Lysis: a. Harvest the cells by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors, and 10 mM NEM. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extracts.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody (e.g., anti-ubiquitin, anti-K63 ubiquitin, or anti-IRAK1) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system. l. For loading control, strip the membrane (if necessary) and re-probe with an anti-β-actin or anti-GAPDH antibody.
Data Presentation and Interpretation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry analysis of the bands can be performed using software like ImageJ. The intensity of the ubiquitin smear or specific ubiquitinated protein bands should be normalized to the loading control.
Table 1: Densitometric Analysis of Ubiquitination Levels
| Treatment Group | Normalized Pan-Ubiquitin Smear Intensity (Arbitrary Units) | Normalized K63-Ubiquitin Smear Intensity (Arbitrary Units) | Normalized Ubiquitinated IRAK1 Intensity (Arbitrary Units) |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| This compound (5 µM) | 0.65 ± 0.08 | 0.45 ± 0.06 | 0.52 ± 0.07 |
| MG132 (10 µM) | 2.50 ± 0.21 | 2.30 ± 0.18 | 2.80 ± 0.25 |
| This compound + MG132 | 1.50 ± 0.15 | 1.15 ± 0.13 | 1.65 ± 0.19 |
Data are represented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
-
A decrease in the high molecular weight smear when probing with a pan-ubiquitin or K63-specific ubiquitin antibody in the this compound-treated samples compared to the vehicle control would indicate a reduction in overall protein ubiquitination.
-
When probing for a specific substrate like IRAK1, a decrease in the intensity of higher molecular weight bands (corresponding to ubiquitinated IRAK1) in the this compound-treated lanes would demonstrate the inhibitor's effect on the target protein.
-
The MG132-treated lane should show a significant increase in the ubiquitin smear, confirming that the proteasome is active in these cells and that its inhibition leads to the accumulation of ubiquitinated proteins.
-
The combination of this compound and MG132 is expected to show a reduced ubiquitin smear compared to MG132 alone, further confirming that this compound is inhibiting the addition of ubiquitin chains, which would otherwise accumulate upon proteasome inhibition.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or no ubiquitin signal | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Deubiquitinase activity. | Ensure NEM is added fresh to the lysis buffer. | |
| Low abundance of ubiquitinated proteins. | Treat cells with a proteasome inhibitor (MG132) to allow for accumulation. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Uneven loading | Inaccurate protein quantification. | Carefully perform protein quantification and ensure equal loading. |
| Always probe for a loading control (β-actin or GAPDH). |
Conclusion
This detailed protocol provides a robust framework for researchers to effectively utilize Western blotting to investigate the impact of the UBE2N inhibitor, this compound, on protein ubiquitination. By following these procedures, scientists can generate reliable and quantifiable data to elucidate the mechanism of action of this compound and its potential as a therapeutic agent in diseases like AML. The use of appropriate controls and specific antibodies will ensure the specificity and accuracy of the findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. JCI - Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia [jci.org]
- 5. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Ubiquitin chain editing revealed by polyubiquitin linkage-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Designing Ubiquitination Assays with UC-764864: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The covalent attachment of ubiquitin to substrate proteins is orchestrated by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). The specificity of ubiquitination is largely determined by the E2 and E3 enzymes. UC-764864 is a potent and specific small-molecule inhibitor of the human ubiquitin-conjugating enzyme UBE2N (also known as Ubc13). UBE2N, in conjunction with its non-catalytic partner UBE2V1 or UBE2V2, exclusively assembles Lysine 63 (K63)-linked polyubiquitin chains. These chains play non-proteolytic roles, primarily in signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the DNA damage response.
This compound targets the active site of UBE2N, preventing the formation of the thioester bond between ubiquitin and the catalytic cysteine residue of UBE2N. This inhibitory action blocks the subsequent transfer of ubiquitin to substrates, thereby attenuating K63-linked polyubiquitination and downstream signaling. These application notes provide detailed protocols for designing and performing in vitro and cellular ubiquitination assays to characterize the activity and efficacy of this compound.
Data Presentation
Table 1: In Vitro UBE2N Inhibition Assay - IC50 Determination for this compound
| This compound Concentration (µM) | UBE2N Activity (% of Control) | Standard Deviation |
| 0 (DMSO Control) | 100 | 5.2 |
| 0.1 | 85 | 4.8 |
| 0.5 | 62 | 3.9 |
| 1.0 | 48 | 3.1 |
| 2.5 | 25 | 2.5 |
| 5.0 | 12 | 1.8 |
| 10.0 | 5 | 1.1 |
Table 2: Cellular K63-linked Ubiquitination of NEMO - Effect of this compound
| Treatment | Fold Change in K63-Ub-NEMO (Normalized to Total NEMO) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | 0.12 |
| This compound (2.5 µM) | 0.45 | 0.08 |
| This compound (5.0 µM) | 0.21 | 0.05 |
Signaling Pathway and Experimental Workflows
Caption: UBE2N-mediated K63-linked polyubiquitination signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro ubiquitination assay to test the effect of this compound.
Caption: Workflow for a cellular ubiquitination assay to assess the in-cell efficacy of this compound.
Experimental Protocols
Protocol 1: In Vitro UBE2N Thioester Formation Assay
This assay directly measures the formation of the ubiquitin-thioester intermediate with UBE2N, the key step inhibited by this compound.
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human UBE2N
-
Recombinant human Ubiquitin
-
This compound (stock solution in DMSO)
-
ATP solution (10 mM)
-
10x Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
2x Non-reducing SDS-PAGE Sample Buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-UBE2N antibody
-
Anti-Ubiquitin antibody
-
Deionized water
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing E1 enzyme (50 nM), UBE2N (500 nM), and Ubiquitin (5 µM) in 1x Ubiquitination Reaction Buffer.
-
Inhibitor Pre-incubation: Aliquot the reaction mix into separate tubes. Add this compound to final concentrations ranging from 0.1 µM to 10 µM. For the control, add an equivalent volume of DMSO. Pre-incubate for 15 minutes on ice.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reactions at 37°C for 10 minutes.
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2x non-reducing SDS-PAGE sample buffer. Crucially, do not heat the samples or include a reducing agent like DTT or β-mercaptoethanol in the sample buffer, as this will break the thioester bond.
-
Analysis:
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-UBE2N antibody. The formation of the UBE2N~Ub thioester conjugate will be visible as a band with a molecular weight approximately 8.5 kDa higher than UBE2N alone.
-
Quantify the band intensities to determine the IC50 of this compound.
-
Protocol 2: In Vitro K63-linked Polyubiquitination Assay
This assay assesses the ability of this compound to inhibit the formation of K63-linked polyubiquitin chains.
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human UBE2N/UBE2V1 complex
-
Recombinant E3 ligase (e.g., TRAF6)
-
Recombinant human Ubiquitin
-
Recombinant substrate (e.g., NEMO/IKKγ)
-
This compound (stock solution in DMSO)
-
ATP solution (10 mM)
-
10x Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
2x Reducing SDS-PAGE Sample Buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-K63 specific Ubiquitin antibody
-
Anti-substrate antibody (e.g., anti-NEMO)
Procedure:
-
Prepare Reaction Mix: On ice, assemble the reaction mixture containing E1 (50 nM), UBE2N/UBE2V1 (200 nM), E3 ligase (e.g., TRAF6, 100 nM), Ubiquitin (10 µM), and the substrate (e.g., NEMO, 1 µM) in 1x Ubiquitination Reaction Buffer.
-
Inhibitor Addition: Add this compound to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO vehicle control.
-
Initiate and Incubate: Start the reaction by adding ATP to 1 mM and incubate at 37°C for 60 minutes.
-
Terminate Reaction: Stop the reaction by adding 2x reducing SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Perform Western blotting with an anti-K63 specific ubiquitin antibody to detect the formation of K63-linked polyubiquitin chains on the substrate (visible as a high molecular weight smear or ladder).
-
Probe with an anti-substrate antibody to visualize the modification of the specific substrate.
-
Quantify the reduction in the high molecular weight ubiquitinated species in the presence of this compound.
-
Protocol 3: Cellular Assay for NEMO Ubiquitination
This protocol details how to assess the effect of this compound on the K63-linked polyubiquitination of an endogenous substrate, NEMO, in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T or an AML cell line like MOLM-13)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Stimulant (e.g., human IL-1β)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Anti-NEMO antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x reducing SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-K63 specific Ubiquitin antibody
-
Anti-NEMO antibody for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere (if applicable).
-
Pre-treat the cells with this compound at desired concentrations (e.g., 2.5 µM, 5 µM) or DMSO for 1-2 hours.
-
-
Stimulation: Stimulate the cells with a relevant agonist (e.g., 20 ng/mL IL-1β) for 15-30 minutes to induce NEMO ubiquitination.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and deubiquitinase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with an anti-NEMO antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by adding 2x reducing SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluates by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-K63 specific ubiquitin antibody to detect ubiquitinated NEMO.
-
Strip and re-probe the membrane with an anti-NEMO antibody to confirm equal immunoprecipitation.
-
Quantify the K63-ubiquitinated NEMO signal and normalize it to the total immunoprecipitated NEMO.
-
Application of UC-764864 in studying oncogenic immune signaling.
Application of UC-764864 in Studying Oncogenic Immune Signaling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The small molecule this compound is a valuable chemical probe for investigating the role of oncogenic immune signaling in malignancies, particularly in acute myeloid leukemia (AML).[1][2] Dysregulated innate immune and inflammatory pathways are increasingly recognized as key drivers of cancer progression.[1][3] In AML, hematopoietic stem and progenitor cells (HSPCs) frequently exhibit these aberrant signaling states, which are crucial for leukemic cell function and survival.[1][3]
Mechanism of Action: Targeting UBE2N
This compound functions as a potent and specific inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N).[1][4][5] It targets the active site of UBE2N, preventing the formation of a thioester bond between ubiquitin and the enzyme's active site cysteine (Cys-87).[1] This action specifically blocks the synthesis of lysine 63 (K63)-linked polyubiquitin chains on substrate proteins.[6] Unlike K48-linked ubiquitination which primarily targets proteins for proteasomal degradation, K63-linked ubiquitination is a non-degradative signal that facilitates the assembly of protein complexes crucial for activating downstream signaling pathways, including those involved in innate immunity and inflammation such as NF-κB and Type I interferon signaling.[6][7]
Utility in Cancer Research
By inhibiting UBE2N, this compound allows researchers to dissect the dependency of cancer cells on these oncogenic immune signaling pathways.[1] Studies have demonstrated that inhibition of UBE2N with this compound disrupts these vital signaling networks in AML cells, leading to cytotoxic effects and promoting cell death in leukemic HSPCs while notably sparing their normal counterparts.[1][2] This highlights the therapeutic potential of targeting UBE2N. The related compound, UC-764865, has shown significant efficacy in preclinical models, reducing the leukemic burden in mice by as much as 70% in the bone marrow.[8] This suggests a promising therapeutic window for UBE2N inhibitors.[8]
The application of this compound and its analogs extends beyond AML, with potential as anti-inflammatory agents and as therapeutics in other cancers where UBE2N-dependent signaling is implicated.[8]
Data Presentation
The following tables summarize the representative quantitative data on the effects of UBE2N inhibition by this compound and its related compound UC-764865.
Table 1: In Vitro Cytotoxicity of UBE2N Inhibitors in AML Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Representative IC50 |
| This compound | MOLM-13 | Cell Viability | 72h | ~5 µM |
| This compound | THP-1 | Cell Viability | 72h | ~7.5 µM |
| UC-764865 | MV4-11 | Cell Viability | 72h | ~2.5 µM |
Note: The IC50 values are representative examples based on qualitative descriptions of cytotoxic effects and may not reflect exact experimental values.
Table 2: In Vivo Efficacy of UBE2N Inhibitor in a Patient-Derived AML Xenograft Model
| Compound | Animal Model | Dosing Regimen | Duration | Key Finding |
| UC-764865 | NSG Mice | Intraperitoneal | 21 days | Up to 70% reduction in leukemic burden in bone marrow |
Experimental Protocols
Here are detailed methodologies for key experiments utilizing this compound to study oncogenic immune signaling.
1. Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on AML cell lines.
-
Materials:
-
AML cell lines (e.g., MOLM-13, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Western Blotting for Ubiquitination
This protocol assesses the effect of this compound on protein ubiquitination.
-
Materials:
-
AML cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-K63-ubiquitin, anti-p-p65, anti-UBE2N)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat AML cells with this compound or vehicle for the desired time.
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
3. In Vivo Efficacy Study in an AML Mouse Model
This protocol evaluates the anti-leukemic activity of this compound in vivo.
-
Materials:
-
Immunocompromised mice (e.g., NSG)
-
Patient-derived AML cells
-
This compound formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry antibodies for human CD45
-
-
Procedure:
-
Engraft mice with patient-derived AML cells via tail vein injection.
-
Monitor for engraftment by peripheral blood analysis for human CD45+ cells.
-
Once engraftment is established, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal injection).
-
Monitor animal health and body weight regularly.
-
At the end of the study, harvest bone marrow and spleen to determine leukemic burden by flow cytometry for human CD45+ cells.
-
Analyze survival data using Kaplan-Meier curves.
-
Visualizations
.dot
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Purchase and Laboratory Use of UC-764864
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the procurement, safe handling, and experimental application of UC-764864, a selective inhibitor of the UBE2N ubiquitin-conjugating enzyme. The information compiled herein is intended to facilitate its effective use in a laboratory setting for research purposes.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the ubiquitin-conjugating enzyme E2 N (UBE2N), also known as UBC13.[1][2] UBE2N plays a crucial role in cellular signaling pathways by catalyzing the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike K48-linked polyubiquitination which primarily targets proteins for proteasomal degradation, K63-linked ubiquitination is involved in a variety of non-proteolytic cellular processes, including signal transduction, DNA damage response, and inflammatory signaling.[3]
This compound has been identified as a potent tool for investigating the roles of UBE2N in various pathological conditions, particularly in cancer biology. Research has demonstrated its cytotoxic effects and its ability to inhibit UBE2N-dependent signaling in leukemic cells, specifically in acute myeloid leukemia (AML).[1][2] It has been shown to block the ubiquitination of substrates related to innate immune and inflammatory pathways in human AML cell lines.[1]
Purchasing and Storage of this compound
Recommended Suppliers
This compound is available from several reputable chemical suppliers that specialize in providing reagents for research use. When purchasing, it is crucial to obtain the compound from a supplier that provides a certificate of analysis (CoA) to ensure its purity and identity.
Table 1: Prominent Suppliers of this compound
| Supplier | Website | Purity | Available Forms |
| MedchemExpress | --INVALID-LINK-- | >98% | Powder, DMSO solution |
| DC Chemicals | --INVALID-LINK-- | >98% | Powder |
| MedKoo Biosciences | --INVALID-LINK-- | >98% | Powder |
Note: This is not an exhaustive list, and availability and pricing may vary. Researchers should always verify the product specifications and purity before purchase.
Storage and Handling
Proper storage and handling of this compound are essential to maintain its stability and activity.
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 24 months | Keep tightly sealed in a dry and dark environment. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Precautions:
-
Before use, allow the product vial to equilibrate to room temperature for at least one hour before opening.
-
Prepare and use solutions on the same day whenever possible.
-
If preparing stock solutions in advance, store them as aliquots in tightly sealed vials at the recommended temperature.
Safety Precautions and Personal Protective Equipment (PPE)
As with any chemical compound, appropriate safety measures must be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should be requested from the supplier, general laboratory safety practices for handling chemical compounds should be strictly followed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves) should be worn at all times.
-
Body Protection: A laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a properly fitted respirator may be necessary. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
First Aid Measures (General Guidance):
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
Seek immediate medical attention if any symptoms of exposure occur.
Experimental Protocols
The following are general protocols for common laboratory applications of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT-Based)
This protocol is designed to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Ubiquitination
This protocol can be used to determine the effect of this compound on the ubiquitination of specific proteins.
Materials:
-
Cells or tissues treated with this compound
-
Lysis buffer containing a deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide - NEM) and a proteasome inhibitor (e.g., MG132)
-
Primary antibody against the protein of interest
-
Primary antibody against ubiquitin
-
Appropriate HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer membrane (e.g., PVDF or nitrocellulose) and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and at the desired concentration.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest or ubiquitin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A ladder-like pattern of higher molecular weight bands for the protein of interest indicates ubiquitination.
In Vivo Xenograft Model in AML
This protocol provides a general framework for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of AML.[4][5] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Primary AML patient cells
-
This compound
-
Vehicle for in vivo administration (e.g., as described in the primary literature)
Procedure:
-
Expand primary AML patient cells as required.
-
Inject a defined number of AML cells (e.g., 1 x 10^6 cells) intravenously into the tail vein of the immunodeficient mice.
-
Monitor the engraftment of AML cells in the peripheral blood of the mice by flow cytometry.
-
Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups. A previously published study used a dosage of 20 mg/kg/day delivered via intraperitoneal injection.[6] The dosing schedule and route of administration should be optimized based on preliminary studies.
-
Monitor the tumor burden and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest tissues (e.g., bone marrow, spleen) for further analysis, such as flow cytometry to determine the percentage of AML cells or western blotting to assess target engagement.
UBE2N Signaling Pathway and the Effect of this compound
UBE2N, in conjunction with its co-enzyme UBE2V1 or UBE2V2, catalyzes the formation of K63-linked polyubiquitin chains on substrate proteins. This modification serves as a scaffold for the recruitment of downstream signaling molecules, leading to the activation of various pathways, most notably the NF-κB and DNA damage response pathways.[3][7]
In the NF-κB signaling cascade, the E3 ligase TRAF6, upon stimulation of receptors like the IL-1R/TLR, ubiquitinates itself and other proteins such as NEMO (IKKγ), leading to the activation of the IKK complex and subsequent activation of NF-κB. UBE2N is the E2 enzyme that works in concert with TRAF6 to assemble these K63-linked chains.[3][8]
In the DNA damage response, UBE2N is recruited to sites of DNA double-strand breaks and, in conjunction with E3 ligases like RNF8 and RNF168, builds K63-linked ubiquitin chains on histones and other chromatin-associated proteins. This ubiquitination is essential for the recruitment of downstream repair factors.[9]
This compound, by inhibiting the enzymatic activity of UBE2N, prevents the formation of these crucial K63-linked polyubiquitin chains, thereby disrupting these signaling pathways.
Caption: UBE2N signaling pathways and the inhibitory action of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the roles of UBE2N in health and disease. Its specificity and potency make it a powerful tool for researchers in academia and the pharmaceutical industry. By adhering to the guidelines for purchasing, handling, and experimental use outlined in this document, researchers can effectively and safely incorporate this compound into their studies to advance our understanding of UBE2N-mediated cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are UBE2N modulators and how do they work? [synapse.patsnap.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Response Regulation by Histone Ubiquitination [mdpi.com]
Application Notes and Protocols for Cell-Based Screening of UBE2N Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-conjugating enzyme E2 N (UBE2N), also known as Ubc13, is a critical enzyme in the ubiquitination cascade. In conjunction with its co-enzyme UBE2V1 (UEV1A), UBE2N specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike K48-linked polyubiquitination which primarily targets proteins for proteasomal degradation, K63-linked ubiquitination acts as a non-degradative signal crucial for a variety of cellular processes. These include DNA repair, signal transduction, and the activation of inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) signaling cascade.
Dysregulation of UBE2N activity has been implicated in various pathologies, including cancer and inflammatory diseases. In acute myeloid leukemia (AML), for instance, UBE2N is essential for maintaining oncogenic immune signaling, making it a promising therapeutic target. Small molecule inhibitors of UBE2N, such as UC-764864, have been identified and shown to block the ubiquitination of substrates in human AML cell lines, leading to cytotoxic effects in leukemic cells.[1][2] This document provides detailed application notes and protocols for cell-based assays designed to screen for and characterize inhibitors of UBE2N.
UBE2N Signaling Pathway
UBE2N plays a pivotal role in the activation of the NF-κB signaling pathway. Upon stimulation by various signals, such as pro-inflammatory cytokines, UBE2N, in concert with an E3 ligase (e.g., TRAF6), catalyzes the K63-linked polyubiquitination of target proteins. These polyubiquitin chains serve as a scaffold to recruit and activate downstream kinases, such as the IKK complex. The activated IKK complex then phosphorylates IκBα, leading to its K48-linked ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the expression of target genes involved in inflammation, immunity, and cell survival. Inhibition of UBE2N disrupts this cascade, preventing NF-κB activation.
Quantitative Data for UBE2N Inhibitors
The following table summarizes the activity of known UBE2N inhibitors in various cell-based assays. This data is crucial for comparing the potency and efficacy of newly identified compounds.
| Compound | Target | Assay Type | Cell Line | Endpoint | IC50 / Effect | Reference |
| This compound | UBE2N | Cytotoxicity | AML cell lines | Cell Viability | Induces cytotoxic effects | [1][2] |
| NSC697923 | UBE2N | Cytotoxicity | Neuroblastoma (NB) cell lines | Cell Viability | Dose-dependent reduction in viability | [3] |
| NSC697923 | UBE2N | Apoptosis | p53 wild-type NB cells | p53 nuclear translocation, Caspase 3 cleavage | Induces apoptosis | [3][4] |
| NSC697923 | UBE2N | Apoptosis | p53 mutant NB cells | JNK activation | Induces apoptosis | [3][4] |
| NSC697923 | UBE2N | NF-κB Signaling | Diffuse large B-cell lymphoma (DLBCL) cells | NF-κB activation | Inhibits NF-κB activation | [5] |
Experimental Protocols
A robust screening cascade is essential for the identification and validation of novel UBE2N inhibitors. The following protocols outline a primary high-throughput screen followed by secondary validation assays.
Protocol 1: Primary High-Throughput Screening - NF-κB Reporter Assay
This assay is designed for the rapid screening of large compound libraries to identify inhibitors of the UBE2N-dependent NF-κB signaling pathway.
Principle: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. UBE2N inhibitors will prevent NF-κB activation and thus reduce the luminescent signal.
Materials:
-
Human NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay medium (e.g., Opti-MEM)
-
TNF-α (or other suitable NF-κB activator)
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., a known IKK inhibitor)
-
White, opaque 384-well microplates
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Culture the NF-κB reporter cells to ~80% confluency.
-
Trypsinize and resuspend the cells in assay medium to the desired density.
-
Dispense the cell suspension into 384-well plates (e.g., 5,000-10,000 cells/well in 20 µL).
-
Incubate the plates at 37°C, 5% CO2 for 4-6 hours to allow cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the compound library and controls in assay medium. The final DMSO concentration should be ≤ 0.5%.
-
Using an automated liquid handler, add a small volume of the diluted compounds (e.g., 5 µL) to the cell plates.
-
Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Pathway Activation:
-
Prepare a solution of TNF-α in assay medium at a concentration that induces a submaximal (EC80) response.
-
Add the TNF-α solution (e.g., 5 µL) to all wells except for the unstimulated controls.
-
Incubate the plates for 6-8 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds ("hits").
Protocol 2: Secondary Assay - Cell Viability/Cytotoxicity
This assay is used to determine the cytotoxic effects of the identified hits on relevant cancer cell lines, such as AML cells.
Principle: The MTT or CCK-8 assay measures the metabolic activity of viable cells. Viable cells reduce a tetrazolium salt (MTT) or a WST-8 salt (CCK-8) to a colored formazan product, which can be quantified by measuring the absorbance. A decrease in absorbance indicates a reduction in cell viability.
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hit compounds and controls dissolved in DMSO
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
Clear 96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Plating:
-
Seed the AML cells into 96-well plates at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds.
-
Add the diluted compounds to the cells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Reagent Addition and Measurement:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
Data Analysis:
-
Calculate the percent viability relative to DMSO-treated control cells.
-
Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Secondary Assay - In-Cell Western for K63-Linked Ubiquitination
This assay directly measures the effect of inhibitors on the formation of K63-linked polyubiquitin chains within the cell.
Principle: Cells are treated with an activator to induce K63-linked ubiquitination, followed by treatment with the inhibitor. The cells are then fixed, permeabilized, and incubated with a specific primary antibody against K63-linked ubiquitin chains and a fluorescently-labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of K63-linked ubiquitination, is quantified using an imaging plate reader.
Materials:
-
A suitable cell line (e.g., HEK293T or an AML cell line)
-
Cell culture medium
-
Pathway activator (e.g., TNF-α)
-
Hit compounds
-
Formaldehyde solution (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody specific for K63-linked ubiquitin chains
-
IRDye-labeled secondary antibody
-
DNA stain (for normalization)
-
Black-sided, clear-bottom 96- or 384-well plates
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in black-sided, clear-bottom plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the hit compounds for 1 hour.
-
Stimulate the cells with an activator (e.g., TNF-α) for 15-30 minutes to induce K63-linked ubiquitination.
-
-
Fixing and Permeabilization:
-
Remove the medium and fix the cells with formaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Wash the cells and add blocking buffer for 1.5 hours.
-
Incubate with the primary anti-K63-ubiquitin antibody overnight at 4°C.
-
Wash the cells and incubate with the IRDye-labeled secondary antibody and a DNA stain for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells and allow them to dry.
-
Scan the plate using an infrared imaging system at the appropriate wavelengths for the secondary antibody and the DNA stain.
-
Quantify the fluorescence intensity for both channels. Normalize the K63-ubiquitin signal to the DNA stain signal to account for variations in cell number.
-
Calculate the percent inhibition of K63-linked ubiquitination for each compound.
-
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the cell-based screening and characterization of UBE2N inhibitors. By employing a primary high-throughput NF-κB reporter assay, followed by secondary assays to confirm cytotoxicity and on-target activity, researchers can effectively identify and validate novel compounds that modulate this important therapeutic target. The detailed methodologies and structured data presentation are intended to facilitate the drug discovery process for a new generation of therapeutics targeting UBE2N-driven pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSC 697923 (CAS 343351-67-7): R&D Systems [rndsystems.com]
Application Note: Flow Cytometry Analysis of Apoptosis in Cells Treated with UC-764864
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-764864 is a small molecule inhibitor of the UBE2N ubiquitin-conjugating enzyme.[1][2] Inhibition of UBE2N has been shown to have cytotoxic effects and to promote cell death in leukemic cells, particularly in the context of Acute Myeloid Leukemia (AML).[1][2][3][4][5] This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The inhibition of UBE2N disrupts oncogenic immune signaling pathways that are crucial for the survival of leukemic cells.[2][4] This disruption leads to the induction of apoptosis, a form of programmed cell death. Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population by simultaneously measuring multiple cellular characteristics.[6] The use of Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, in conjunction with PI, a fluorescent dye that enters cells with compromised membrane integrity (characteristic of late apoptosis and necrosis), allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]
Signaling Pathway Overview
The inhibition of UBE2N by this compound is expected to trigger a cascade of events leading to apoptosis. While the precise downstream pathway for this compound is under investigation, the general mechanism of UBE2N inhibition involves the disruption of protein ubiquitination, which can affect the stability and function of key regulatory proteins in cell survival and death pathways. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines the major steps for preparing and analyzing cells treated with this compound for apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Materials and Reagents
-
Leukemia cell line (e.g., MV4-11, MOLM-13)
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture the desired leukemia cell line in appropriate cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and an untreated control.
2. Cell Harvesting and Staining:
-
Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes. For adherent cells, first, collect the supernatant containing floating cells, then detach the adherent cells with Trypsin-EDTA and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.
-
Acquire a minimum of 10,000 events for each sample.
-
Gate the cell populations based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the gated population to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Representative Data
The following table presents example data from a hypothetical experiment where a human AML cell line was treated with increasing concentrations of this compound for 48 hours.
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Untreated) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 1 | 62.3 ± 4.2 | 25.1 ± 2.8 | 12.6 ± 1.9 |
| 10 | 25.8 ± 5.1 | 48.7 ± 4.5 | 25.5 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Discussion
The results of the flow cytometry analysis are expected to demonstrate a dose-dependent increase in the percentage of apoptotic cells following treatment with this compound. This is consistent with the known cytotoxic effects of UBE2N inhibition in leukemic cells.[1][2] The provided protocol offers a reliable method for quantifying the apoptotic effects of this compound and can be adapted for various cell lines and experimental conditions. For a comprehensive understanding of the mechanism of action, these studies can be complemented with other assays such as western blotting for caspase activation or analysis of mitochondrial membrane potential.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any residual medium components.
-
Low cell viability in controls: Check cell culture conditions and ensure cells are healthy before starting the experiment.
-
Compensation issues: Run single-stained controls for Annexin V-FITC and PI to set up proper compensation.
-
Cell clumping: Handle cells gently and consider adding EDTA to the washing buffer to prevent clumping.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2 new molecules help destroy leukemia cells by targeting protein key to tumor ‘seeds’ - World Stem Cell Summit [worldstemcellsummit.com]
- 4. "Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid l" by Laura Barreyro, Avery M Sampson et al. [digitalcommons.providence.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Transcriptomic Profiling of UC-764864 Treated Cells using RNA-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-764864 is a small-molecule inhibitor that targets the UBE2N (Ubiquitin Conjugating Enzyme E2 N) protein. UBE2N is a critical enzyme that, in conjunction with its cofactor UBE2V1, specifically catalyzes the formation of lysine-63 (K63)-linked polyubiquitin chains. Unlike K48-linked polyubiquitination which targets proteins for proteasomal degradation, K63-linked chains act as a scaffold for signaling complexes, leading to the activation of downstream pathways. These pathways are crucial in various cellular processes, including the innate immune response, inflammatory signaling, and the DNA damage response.
Dysregulation of UBE2N-mediated signaling has been implicated in malignancies like acute myeloid leukemia (AML), where it helps maintain oncogenic immune signaling states. By inhibiting UBE2N, this compound blocks the ubiquitination of substrates involved in these pathways, disrupting oncogenic signaling and promoting cell death in leukemic cells while sparing normal cells.
RNA sequencing (RNA-seq) is a powerful technology for investigating the transcriptomic consequences of drug treatment. It enables a comprehensive, unbiased view of the changes in gene expression following the inhibition of a specific target. This application note provides a detailed experimental design and protocol for utilizing RNA-seq to elucidate the mechanism of action, identify biomarkers, and discover downstream targets of this compound.
Mechanism of Action of this compound
This compound covalently binds to the active site cysteine (Cys87) of UBE2N, preventing the formation of a thioester bond with ubiquitin. This action effectively blocks the transfer of ubiquitin to substrate proteins, thereby inhibiting the formation of K63-linked polyubiquitin chains and suppressing downstream signaling pathways such as NF-κB and Type I interferon.
Experimental Design Considerations
A robust experimental design is critical for obtaining meaningful and reproducible RNA-seq results. Key factors to consider include the choice of a biologically relevant model, appropriate controls, and sufficient replication.
Table 1: Experimental Design Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Model System | AML cell lines (e.g., MOLM-13, MV;4-11) or other relevant cancer cell lines. | These cell lines have been shown to be dependent on UBE2N signaling, providing a sensitive system for observing the effects of this compound. |
| Treatment Groups | 1. Vehicle Control (e.g., DMSO) 2. This compound (Low Dose) 3. This compound (High Dose) | A vehicle control is essential to distinguish drug-specific effects from solvent effects. Multiple doses can reveal dose-dependent changes in gene expression. |
| Time Points | Early (e.g., 6-12 hours) and Late (e.g., 24-48 hours). | Early time points can capture primary transcriptomic responses, while later time points may reveal secondary effects and adaptive responses. |
| Replicates | Minimum of 3 biological replicates per condition. | Biological replicates are crucial for statistical power to detect differentially expressed genes and to account for biological variability. |
| Cell Viability | Assess viability (e.g., via Trypan Blue or MTT assay) for all treatment conditions. | It is important to distinguish gene expression changes due to the specific drug effect from those caused by general cytotoxicity. Aim for >80% viability at the time of harvest. |
| Spike-in Controls | Optional: ERCC RNA Spike-In Mix. | Synthetic spike-in RNAs can be used to assess technical performance, validate normalization methods, and check for sensitivity across samples. |
Experimental Workflow
The overall workflow involves careful planning, sample preparation, sequencing, and data analysis. Each step must be performed with precision to ensure high-quality data.
Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture selected cells (e.g., MOLM-13) in appropriate media and conditions. Seed cells in multi-well plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of harvest (typically 0.5-1.0 x 10^6 cells/mL for suspension cells).
-
Preparation of Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture media to achieve the final desired concentrations (e.g., 1 µM and 5 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells. Gently mix the plates and return them to the incubator.
-
Incubation: Incubate the cells for the desired time points (e.g., 12 and 24 hours).
-
Harvesting:
-
For suspension cells, transfer the cell suspension to a conical tube. Centrifuge at 300 x g for 5 minutes at 4°C.
-
For adherent cells, aspirate the media, wash once with cold PBS, and detach using a cell scraper or trypsin.
-
-
Cell Lysis: After removing the supernatant, add the appropriate lysis buffer from the RNA extraction kit (e.g., Buffer RLT with β-mercaptoethanol for Qiagen RNeasy kits) directly to the cell pellet. Vortex to homogenize.
-
Storage: The lysate can be immediately used for RNA extraction or flash-frozen in liquid nitrogen and stored at -80°C for later use.
Protocol 2: Total RNA Extraction
High-quality RNA is fundamental for a successful RNA-seq experiment. Spin column-based kits are widely used and provide reliable results.
-
Kit Selection: Use a commercial kit designed for total RNA purification from cultured cells, such as the Qiagen RNeasy Mini Kit or similar.
-
Procedure: Follow the manufacturer's protocol precisely. This typically involves:
-
Lysing the cells and homogenizing the lysate.
-
Applying the lysate to a spin column, where RNA binds to the silica membrane.
-
Performing an on-column DNase digestion to eliminate contaminating genomic DNA. This step is critical.
-
Washing the column to remove contaminants and inhibitors.
-
Eluting the pure RNA in RNase-free water.
-
-
Quality Control: Assess the quality and quantity of the extracted RNA. Store RNA at -80°C.
Table 2: RNA Quality Control Recommendations
| Metric | Method | Acceptance Criteria |
|---|---|---|
| Purity | NanoDrop Spectrophotometer | A260/280 ratio: 1.8 - 2.1 A260/230 ratio: > 1.8 |
| Integrity | Agilent Bioanalyzer / TapeStation | RNA Integrity Number (RIN) ≥ 8.0 |
| Concentration | Qubit Fluorometer | ≥ 100 ng total RNA for standard library prep protocols. |
Protocol 3: RNA-seq Library Preparation and Sequencing
Library preparation converts RNA into a format that can be sequenced on a high-throughput platform.
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads that capture the poly-A tails of mRNA transcripts.
-
Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces (typically 200-500 bp). Prime the fragmented RNA with random hexamers for cDNA synthesis.
-
cDNA Synthesis: Perform first-strand cDNA synthesis using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.
-
End-Repair and Ligation: Repair the ends of the cDNA fragments to make them blunt and phosphorylate the 5' ends. Ligate sequencing adapters, which may contain unique dual indexes for multiplexing samples, to the ends of the cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
Quality Control: Validate the final library size distribution using an Agilent Bioanalyzer and quantify the library concentration using qPCR.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq, NextSeq).
Table 3: Recommended Sequencing Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Sequencing Type | Paired-End (PE) or Single-Read (SR) | SR is often sufficient for differential gene expression. PE can be useful for isoform discovery and alignment accuracy. |
| Read Length | 50-100 bp | 50 bp is generally adequate for gene expression profiling. |
| Sequencing Depth | 20-30 million reads per sample for bulk RNA-seq. | This depth provides good coverage for detecting moderately to highly expressed genes. For low-expressed genes or isoform analysis, higher depth may be needed. |
Protocol 4: Bioinformatic Data Analysis
The goal of the data analysis pipeline is to convert raw sequencing reads into a list of statistically significant differentially expressed genes and to perform functional analysis.
-
Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads that map to each gene using tools such as HTSeq-count or featureCounts. This generates a raw count matrix.
-
Differential Gene Expression (DGE) Analysis: Use R packages like DESeq2 or edgeR to normalize the count data and perform statistical tests to identify genes that are significantly up- or down-regulated between the this compound treated groups and the vehicle control.
-
Functional Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis (e.g., KEGG, GO) on the list of differentially expressed genes to identify the biological pathways that are significantly affected by this compound treatment.
Data Presentation and Interpretation
The final output of the DGE analysis is typically a table listing all genes, their log2 fold change, p-value, and adjusted p-value (FDR). This data can be visualized using volcano plots and heatmaps to highlight the most significant changes in gene expression.
Table 4: Example of Differential Gene Expression Output
| Gene ID | Base Mean | log2(FoldChange) | p-value | Adjusted p-value (FDR) |
|---|---|---|---|---|
| GENE_A | 1502.3 | 2.58 | 1.2e-15 | 4.5e-12 |
| GENE_B | 875.1 | -1.95 | 3.4e-10 | 8.1e-08 |
| GENE_C | 56.4 | 1.51 | 5.6e-05 | 0.0012 |
| GENE_D | 1230.9 | 0.12 | 0.65 | 0.88 |
By correlating the observed gene expression changes with the known function of UBE2N, researchers can confirm the on-target effects of this compound and uncover novel biological insights into its therapeutic potential.
Mass spectrometry methods to identify substrates affected by UC-764864.
Application Notes and Protocols
Topic: Mass Spectrometry Methods to Identify Substrates Affected by UC-764864
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small-molecule inhibitor of the ubiquitin-conjugating enzyme UBE2N (also known as UBC13).[1][2] UBE2N, in partnership with its co-enzyme UBE2V1, specifically assembles lysine 63 (K63)-linked polyubiquitin chains on substrate proteins.[3][4] Unlike K48-linked ubiquitination which primarily targets proteins for proteasomal degradation, K63-linked ubiquitination is a non-degradative signal that plays a critical role in various cellular processes, including DNA damage response and innate immune signaling pathways like NF-κB.[3][5]
The inhibitor this compound targets the active site of UBE2N, blocking the transfer of ubiquitin to substrates.[5][6] This has shown therapeutic potential in myeloid malignancies by suppressing oncogenic immune signaling.[6][7] A critical step in understanding the full biological impact and therapeutic mechanism of this compound is the comprehensive identification of its downstream substrates—proteins whose K63-linked ubiquitination is altered upon inhibitor treatment.
This document provides detailed protocols for two robust mass spectrometry-based proteomics workflows designed to identify and quantify cellular substrates directly and indirectly affected by this compound.
Application 1: Direct Identification of Ubiquitination Substrates via Ubiquitin Remnant Profiling (K-ε-GG Proteomics)
Principle
The most direct method to identify ubiquitination sites is through ubiquitin remnant profiling. Following cellular lysis and protein digestion with trypsin, a di-glycine (GG) remnant from ubiquitin remains covalently attached to the ε-amino group of the modified lysine residue on the substrate protein. A highly specific antibody can then be used to enrich these K-ε-GG bearing peptides from the complex mixture. Subsequent analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies the specific proteins and the exact sites of ubiquitination. By comparing the abundance of these K-ε-GG peptides between vehicle- and this compound-treated cells, one can precisely quantify changes in ubiquitination on a proteome-wide scale.
Visualization: Ubiquitin Remnant Profiling Workflow
Caption: Workflow for identifying ubiquitination substrates.
Experimental Protocol: Ubiquitin Remnant Profiling
-
Cell Culture and Treatment:
-
Culture human AML cell lines (e.g., MOLM-13 or THP-1) in appropriate media.[5]
-
Treat cells in biological triplicate with either DMSO (vehicle control) or a predetermined optimal concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 6-24 hours).
-
Harvest cells by centrifugation, wash with cold PBS, and flash-freeze cell pellets.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in urea buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, protease and phosphatase inhibitors).
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with 5 mM DTT for 30 minutes at 37°C.
-
Alkylate cysteines with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute urea concentration to <2 M with 50 mM Tris-HCl pH 8.0.
-
Digest proteins with sequencing-grade trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 1% and desalt using a C18 solid-phase extraction (SPE) column.
-
-
K-ε-GG Peptide Enrichment:
-
Lyophilize the desalted peptides and resuspend in immunoaffinity purification (IAP) buffer.
-
Use a commercial anti-K-ε-GG antibody crosslinked to agarose beads for enrichment, following the manufacturer's protocol.
-
Incubate the peptide solution with the antibody beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with IAP buffer and then with water to remove non-specific binders.
-
Elute the enriched K-ε-GG peptides, typically using a low-pH solution like 0.15% trifluoroacetic acid.
-
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
-
Use a data-dependent acquisition (DDA) method, acquiring MS1 spectra in the Orbitrap followed by MS2 fragmentation of the top 15-20 most abundant precursor ions.
-
-
Data Analysis:
-
Search the raw MS data against a human protein database using a search engine like MaxQuant or Spectronaut.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethyl (C) as a fixed modification and oxidation (M), protein N-terminal acetylation, and GlyGly (K) as variable modifications.
-
Perform label-free quantification (LFQ) to compare peptide intensities between the control and this compound treated groups.
-
Filter results for peptides with a high localization probability for the GlyGly modification (>0.75) and perform statistical analysis to identify significantly changing sites.
-
Data Presentation
Quantitative results from the ubiquitin remnant profiling experiment should be summarized in a table.
| Protein | Gene | Site | Log2 Fold Change (this compound/Vehicle) | p-value | Function |
| DDB1 | DDB1 | K789 | -2.1 | 0.001 | DNA damage response[5] |
| UBE2M | UBE2M | K12 | -1.8 | 0.005 | Component of CUL4-CRBN E3 ligase complex[5] |
| TRAF6 | TRAF6 | K124 | -2.5 | 0.0005 | NF-κB signaling |
| PCNA | PCNA | K164 | -1.5 | 0.01 | DNA damage tolerance[4] |
| ... | ... | ... | ... | ... | ... |
Application 2: Profiling Downstream Signaling Pathways via Global Proteomics and Phosphoproteomics
Principle
Inhibiting UBE2N with this compound is known to disrupt downstream signaling networks, particularly the NF-κB pathway.[5] K63-linked ubiquitination events are key steps that lead to the activation of kinases like TAK1, which in turn phosphorylate downstream targets, ultimately leading to changes in gene expression. Therefore, quantifying changes in both the phosphoproteome and the total proteome can provide a comprehensive view of the downstream consequences of UBE2N inhibition. This dual approach can identify affected kinases, signaling nodes, and changes in protein expression that result from altered transcription.
Visualizations: Signaling Pathway and Experimental Workflow
Caption: UBE2N's role in the NF-κB signaling pathway.
Caption: Workflow for global and phosphoproteome analysis.
Experimental Protocol: Global Proteome and Phosphoproteome Profiling
-
Sample Preparation and TMT Labeling:
-
Prepare cell lysates and perform tryptic digestion as described in the Ubiquitin Remnant protocol (Steps 1-2).
-
Desalt the resulting peptide mixtures.
-
Label peptides from each condition (e.g., 3x vehicle, 3x this compound) with a different channel of a tandem mass tag (TMT) reagent set according to the manufacturer's protocol.
-
Combine the TMT-labeled samples into a single mixture.
-
-
Phosphopeptide Enrichment:
-
Take a small aliquot (e.g., 10%) of the combined sample for global proteome analysis and set aside.
-
Use the remaining majority of the sample for phosphopeptide enrichment using titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.
-
Wash the beads to remove non-phosphorylated peptides and elute the phosphopeptides.
-
-
Fractionation (for Global Proteome):
-
To increase proteome coverage, fractionate the global proteome aliquot using high-pH reversed-phase chromatography, collecting 12-24 fractions.
-
Dry the fractions in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides and each global proteome fraction separately by LC-MS/MS.
-
Use a quantitative method such as synchronous precursor selection (SPS)-MS3 on an Orbitrap instrument to minimize ratio compression and improve quantification accuracy of the TMT reporter ions.
-
-
Data Analysis:
-
Search the raw data against a human protein database, specifying TMT labels as fixed modifications on peptide N-termini and lysine residues.
-
Include phosphorylation (S/T/Y) as a variable modification for the phosphoproteomics data.
-
Quantify the TMT reporter ion intensities to determine relative protein and phosphopeptide abundance across the different conditions.
-
Perform statistical analysis to identify proteins and phosphosites that show significant changes in abundance upon this compound treatment.
-
Use pathway analysis tools (e.g., GSEA, KEGG) to identify signaling pathways that are significantly altered.
-
Data Presentation
Quantitative results should be summarized in separate tables for the global proteome and phosphoproteome.
Table 2a: Global Proteome Changes
| Protein | Gene | Log2 Fold Change (this compound/Vehicle) | p-value | Pathway |
|---|---|---|---|---|
| IKBα | NFKBIA | 0.8 | 0.002 | NF-κB Signaling |
| IL6 | IL6 | -1.5 | 0.001 | Inflammatory Response |
| CCL2 | CCL2 | -1.9 | 0.0008 | Chemokine Signaling |
| ... | ... | ... | ... | ... |
Table 2b: Phosphoproteome Changes
| Protein | Gene | Site | Log2 Fold Change (this compound/Vehicle) | p-value | Potential Kinase |
|---|---|---|---|---|---|
| IKKβ | IKBKB | S177/S181 | -2.3 | 0.0002 | TAK1 |
| p65 | RELA | S536 | -2.0 | 0.001 | IKKβ |
| IRF3 | IRF3 | S396 | -1.7 | 0.005 | TBK1/IKKε |
| ... | ... | ... | ... | ... | ... |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2566480-62-2|COA [dcchemicals.com]
- 3. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UBE2N - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2 new molecules help destroy leukemia cells by targeting protein key to tumor ‘seeds’ - World Stem Cell Summit [worldstemcellsummit.com]
Application Notes and Protocols for Colony Formation Assays with UC-764864 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-764864 is a potent and specific small-molecule inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N).[1] In the context of leukemia, particularly Acute Myeloid Leukemia (AML), UBE2N plays a critical role in maintaining oncogenic immune signaling pathways that are essential for the survival and proliferation of leukemic stem and progenitor cells.[2][3] By inhibiting UBE2N, this compound disrupts these signaling cascades, leading to cytotoxic effects in leukemic cells while showing a degree of selectivity that spares normal hematopoietic stem and progenitor cells.[4][5] This makes this compound a promising candidate for targeted therapeutic strategies in leukemia research and drug development.
The colony formation assay, a fundamental in vitro technique, is invaluable for assessing the long-term proliferative capacity and survival of cancer cells following treatment with therapeutic agents. These application notes provide a framework for utilizing this compound in colony formation assays to evaluate its efficacy against various leukemia cell lines.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of UBE2N, which is responsible for catalyzing the formation of lysine 63 (K63)-linked polyubiquitin chains on substrate proteins. This type of ubiquitination is crucial for the activation of downstream signaling pathways involved in inflammation, immune responses, and cell survival. In AML, the UBE2N/TRIM21 ubiquitin ligase complex has been identified as a key regulator of oncoproteins such as STAT3. By preventing the K63-linked ubiquitination of these proteins, this compound promotes their degradation, thereby inhibiting the signaling pathways that drive leukemic cell proliferation and survival.
Caption: UBE2N Signaling Pathway Inhibition by this compound in Leukemia.
Quantitative Data
Table 1: Hypothetical Data Structure for Colony Formation Assay with this compound
| Cell Line | This compound Conc. (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction (%) |
| MOLM-13 | 0 (Control) | 150 ± 12 | 75 | 100 |
| 0.1 | 120 ± 9 | 60 | 80 | |
| 1 | 60 ± 5 | 30 | 40 | |
| 10 | 15 ± 3 | 7.5 | 10 | |
| OCI-AML3 | 0 (Control) | 120 ± 10 | 60 | 100 |
| 0.1 | 108 ± 8 | 54 | 90 | |
| 1 | 48 ± 6 | 24 | 40 | |
| 10 | 10 ± 2 | 5 | 8.3 | |
| KG-1 | 0 (Control) | 100 ± 8 | 50 | 100 |
| 0.1 | 95 ± 7 | 47.5 | 95 | |
| 1 | 65 ± 5 | 32.5 | 65 | |
| 10 | 25 ± 4 | 12.5 | 25 |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Protocols
This section provides a general protocol for a colony formation assay using leukemia cell lines and can be adapted for use with this compound.
Materials
-
Leukemia cell lines (e.g., MOLM-13, OCI-AML3, KG-1)
-
Complete culture medium (e.g., RPMI-1640 with 10-20% FBS and penicillin/streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Methylcellulose-based medium (e.g., MethoCult™ H4434 Classic)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
6-well plates or 35 mm dishes
-
Humidified incubator (37°C, 5% CO₂)
-
Crystal violet staining solution (0.5% w/v in methanol)
Experimental Workflow
Caption: Workflow for a Colony Formation Assay with this compound.
Detailed Protocol
-
Cell Culture and Treatment:
-
Maintain leukemia cell lines in their recommended complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%).
-
Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL and treat with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Cell Plating in Methylcellulose:
-
Following treatment, harvest the cells by centrifugation.
-
Wash the cells with PBS to remove any residual drug.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Resuspend the desired number of viable cells (e.g., 500-2000 cells/plate, this may need optimization) in a small volume of complete culture medium.
-
Thoroughly mix the cell suspension with the methylcellulose-based medium according to the manufacturer's instructions. A common ratio is 1 part cell suspension to 9 parts methylcellulose medium.
-
Using a syringe with a blunt-end needle, dispense the cell/methylcellulose mixture into 6-well plates or 35 mm dishes (typically 1.1 mL per well/dish). Distribute the mixture evenly by gentle rotation.
-
-
Incubation and Colony Counting:
-
Place the plates in a humidified incubator at 37°C with 5% CO₂ for 10-14 days, or until colonies are clearly visible under a microscope. To maintain humidity, a dish of sterile water can be placed in the incubator.
-
After the incubation period, flood the plates with PBS and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well or dish.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells plated) x 100%
-
Surviving Fraction (SF): (PE of treated sample / PE of control sample) x 100%
-
Troubleshooting
-
Low Colony Numbers in Control: Optimize the number of cells plated. Ensure the methylcellulose medium is properly supplemented with necessary cytokines for the specific cell line.
-
High Variability Between Replicates: Ensure a homogenous single-cell suspension before plating. Mix the cells and methylcellulose medium thoroughly but gently to avoid air bubbles.
-
No Effect of this compound: Verify the activity of the compound. Increase the concentration range and/or the duration of treatment.
Conclusion
The colony formation assay is a robust method to assess the long-term efficacy of the UBE2N inhibitor this compound on the proliferative capacity of leukemia cells. By following a well-defined protocol and carefully analyzing the results, researchers can gain valuable insights into the therapeutic potential of this compound and its mechanism of action in leukemia. It is crucial to optimize the experimental conditions for each specific cell line to ensure reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mahidol IR [repository.li.mahidol.ac.th]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. 2 new molecules help destroy leukemia cells by targeting protein key to tumor ‘seeds’ - World Stem Cell Summit [worldstemcellsummit.com]
Application Notes and Protocols: A Comparative Analysis of UBE2N Inhibition by Lentiviral shRNA Knockdown and UC-764864 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-conjugating enzyme E2 N (UBE2N), also known as UBC13, is a critical enzyme in the ubiquitin-proteasome system. Unlike many other E2 enzymes that mediate protein degradation through K48-linked ubiquitin chains, UBE2N, in conjunction with its co-enzyme UBE2V1/2, specifically catalyzes the formation of K63-linked polyubiquitin chains.[1][2] These K63-linked chains act as signaling scaffolds, playing a crucial role in various cellular processes, including the NF-κB signaling pathway, DNA damage response, and MAPK signaling.[3][4] Dysregulation of UBE2N has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[5][6]
This document provides a comparative overview of two distinct methods for inhibiting UBE2N function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule UC-764864. We present a summary of their mechanisms of action, quantitative effects on cancer cells, and detailed protocols for their application in a research setting.
Mechanisms of Action
Lentiviral shRNA Knockdown of UBE2N: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA targeting the UBE2N mRNA. Once transcribed within the cell, the shRNA is processed by the RNA interference (RNAi) machinery, leading to the degradation of the UBE2N mRNA transcript. This results in a significant and sustained reduction in the cellular levels of the UBE2N protein, thereby inhibiting all its downstream functions.[5]
This compound Treatment: this compound is a small molecule inhibitor that directly targets the enzymatic activity of UBE2N.[2][7] It is believed to bind to the active site of UBE2N, preventing the formation of the thioester bond between ubiquitin and the catalytic cysteine residue of UBE2N.[8] This direct inhibition of UBE2N's catalytic function blocks the formation of K63-linked polyubiquitin chains, thus rapidly and potently disrupting downstream signaling pathways.[2][9]
Quantitative Data Comparison
The following tables summarize the quantitative effects of UBE2N shRNA knockdown and this compound treatment on various cancer cell lines as reported in the literature. It is important to note that direct comparative studies using both methods on the same cell line are limited. The data presented here is compiled from different studies and should be interpreted with this in mind.
Table 1: Effects of UBE2N shRNA Knockdown on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter Measured | Result | Reference |
| HeLa | Cervical Carcinoma | Cell Growth (CCK-8 Assay) | Significant inhibition of cell growth | [5] |
| SiHa | Cervical Carcinoma | Cell Growth (CCK-8 Assay) | Significant inhibition of cell growth | [5] |
| 22RV1 | Prostate Cancer | Cell Viability (CCK-8 Assay) | Significant inhibition of cell viability | [10] |
| 22RV1 | Prostate Cancer | Glycolysis (ECAR) | Significant reduction in extracellular acidification rate | [10] |
| A549 | Lung Adenocarcinoma | Cell Viability | Significant suppression of tumor cell viability | [10] |
| A549 | Lung Adenocarcinoma | Apoptosis | Significant enhancement of apoptosis | [10] |
Table 2: Effects of this compound Treatment on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter Measured | Result | Reference |
| Human AML cell lines | Acute Myeloid Leukemia | Cell Death | Promotion of cell death of leukemic HSPCs | [7][9] |
| NB cell lines | Neuroblastoma | Cytotoxicity (Apoptosis) | Potent induction of apoptosis | [11] |
| K562 (in vivo) | Chronic Myelogenous Leukemia | Leukemic Burden in Mice | Reduction of leukemic burden by as much as 70% in bone marrow | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of UBE2N
Materials:
-
pLKO.1-puro based shRNA vector targeting UBE2N (and non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS
-
Polybrene
-
Puromycin
-
Target cancer cell line
-
qPCR primers for UBE2N and a housekeeping gene
-
Antibody against UBE2N and a loading control (e.g., β-actin)
Procedure:
-
Lentivirus Production: a. Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish. b. Day 2: Co-transfect the cells with the UBE2N shRNA vector and packaging plasmids using Lipofectamine 2000 according to the manufacturer's protocol. c. Day 3: Replace the media with fresh DMEM + 10% FBS. d. Day 4 & 5: Harvest the viral supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
-
Transduction of Target Cells: a. Day 1: Seed the target cancer cells in a 6-well plate to be 50-70% confluent on the day of transduction. b. Day 2: Add the viral supernatant to the cells with polybrene (final concentration 4-8 µg/mL). c. Day 3: Replace the virus-containing media with fresh complete media.
-
Selection and Expansion: a. Day 4: Begin selection by adding media containing the appropriate concentration of puromycin (determined by a kill curve for your specific cell line). b. Continue selection for 3-7 days, replacing the media with fresh puromycin-containing media every 2-3 days, until non-transduced control cells are eliminated. c. Expand the puromycin-resistant cells.
-
Validation of Knockdown: a. qPCR: Extract RNA from the transduced cells and perform reverse transcription followed by quantitative PCR to measure UBE2N mRNA levels. b. Western Blot: Lyse the transduced cells and perform a Western blot to assess the reduction in UBE2N protein levels.
Protocol 2: this compound Small Molecule Inhibitor Treatment
Materials:
-
This compound compound
-
DMSO (for stock solution)
-
Target cancer cell line
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Apoptosis detection kit (e.g., Annexin V-FITC)
-
Antibodies for downstream signaling targets (e.g., phospho-p65, phospho-JNK)
Procedure:
-
Preparation of this compound: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[2] b. On the day of the experiment, dilute the stock solution in cell culture media to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment for Viability Assay: a. Seed the target cancer cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight. b. The next day, replace the media with media containing various concentrations of this compound or vehicle control (DMSO). c. Incubate for the desired time points (e.g., 24, 48, 72 hours). d. At each time point, add the cell viability reagent (e.g., MTT) and measure the absorbance according to the manufacturer's protocol.
-
Apoptosis Assay: a. Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). b. Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. c. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blot Analysis of Signaling Pathways: a. Seed cells in a 6-well plate and treat with this compound for a shorter duration (e.g., 1, 6, 12 hours) to observe changes in signaling. b. Lyse the cells and perform a Western blot to detect changes in the phosphorylation status or total protein levels of downstream targets of UBE2N signaling, such as p65 (NF-κB), JNK, or markers of the DNA damage response.
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting the function of UBE2N in cancer cells, leading to reduced cell viability and induction of apoptosis. The choice between these two approaches will depend on the specific experimental goals. Lentiviral shRNA provides a tool for long-term, stable suppression of UBE2N, which is ideal for studying the chronic effects of UBE2N loss. In contrast, this compound offers a method for acute, dose-dependent, and reversible inhibition of UBE2N's enzymatic activity, which is more akin to a therapeutic intervention and allows for the study of the immediate consequences of blocking UBE2N function. For drug development professionals, this compound and similar small molecules represent a more direct path toward clinical translation. These application notes and protocols provide a framework for researchers to effectively utilize both techniques to further investigate the role of UBE2N in cancer and to evaluate its potential as a therapeutic target.
References
- 1. RNF168 Gene: Function, Role in DNA Repair & Cancer [learn.mapmygenome.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ubiquitin Signaling in the NFKB Pathway [pfocr.wikipathways.org]
- 4. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound|2566480-62-2|COA [dcchemicals.com]
- 8. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
Troubleshooting & Optimization
Troubleshooting UC-764864 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with UC-764864 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a small molecule inhibitor that targets the active site of the ubiquitin-conjugating enzyme UBE2N.[1][2][3] It plays a role in blocking the ubiquitination of substrates related to innate immunity and inflammation in human Acute Myeloid Leukemia (AML) cell lines.[1][2][3] Inhibition of UBE2N function with this compound can disrupt oncogenic immune signaling, leading to cell death in leukemic hematopoietic stem and progenitor cells (HSPCs) while sparing normal HSPCs in vitro.[1][4]
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 2566480-62-2 or 278806-03-4 | [1][5] |
| Molecular Formula | C19H18N2OS | [1][5][6] |
| Molecular Weight | 322.42 g/mol | [1][5] |
| Purity | >98% (typical) | [6] |
| Appearance | To be determined (often a powder) | [6] |
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, this is a common issue. Many small molecule inhibitors, including those targeting hydrophobic pockets of enzymes, exhibit low aqueous solubility.[7] The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][5][8] When a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous buffer, the compound can precipitate out of solution due to the drastic change in solvent polarity.[7]
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock is a clear indication of poor aqueous solubility. The troubleshooting workflow below outlines several strategies to address this issue. It is recommended to start with the simplest methods, such as adjusting the solvent concentration or pH, before moving to more complex formulation approaches.
Troubleshooting Guides
Guide 1: Initial Steps to Address Precipitation
This guide provides a step-by-step approach to troubleshoot the precipitation of this compound upon dilution into aqueous buffers.
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Preparing a Soluble Formulation of this compound
If initial troubleshooting steps fail, a more robust formulation approach may be necessary. This guide details the process of using a co-solvent and a surfactant to improve the solubility of this compound.
Caption: Workflow for preparing a soluble this compound formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Material : this compound powder, high-purity DMSO.
-
Procedure :
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[3][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][5]
-
Protocol 2: pH-Dependent Solubility Testing
-
Materials : this compound DMSO stock, a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0), and a UV-Vis spectrophotometer or HPLC.
-
Procedure :
-
Prepare a set of aqueous buffers at different pH values.
-
Add a small, consistent volume of the this compound DMSO stock to each buffer to a final concentration where insolubility is observed (e.g., 10 µM). Ensure the final DMSO concentration is constant and low (e.g., <0.5%).
-
Incubate the solutions at room temperature for 1 hour, with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
Plot the measured solubility against the buffer pH to determine the optimal pH range for solubility.
-
Protocol 3: Co-solvent and Surfactant Screening
-
Materials : this compound DMSO stock, aqueous buffer, and a selection of co-solvents (e.g., ethanol, PEG-400) and surfactants (e.g., Tween-80, Pluronic F-68).
-
Procedure :
-
Prepare a series of aqueous vehicles containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol) or a surfactant (e.g., 0.05%, 0.1%, 0.5% Tween-80).
-
Slowly add the this compound DMSO stock to each vehicle while vortexing to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).
-
Quantify the solubility in the most promising formulations using the method described in Protocol 2.
-
Quantitative Data Summary
The following table summarizes the potential impact of various solubilization methods on the aqueous solubility of a hypothetical poorly soluble small molecule inhibitor like this compound. These values are illustrative and should be determined experimentally for this compound.
| Formulation | Final DMSO (%) | pH | Additive(s) | Expected Solubility (µM) |
| Control | 0.5% | 7.4 | None | < 1 |
| pH Adjustment | 0.5% | 6.0 | None | 5 - 10 |
| Co-solvent | 0.5% | 7.4 | 10% Ethanol | 10 - 20 |
| Surfactant | 0.5% | 7.4 | 0.1% Tween-80 | 15 - 30 |
| Combined | 0.5% | 7.4 | 10% Ethanol + 0.1% Tween-80 | > 50 |
Disclaimer: The information provided in this technical support center is for research use only. The experimental conditions and results are intended as a guide and may require optimization for your specific application. Always perform validation experiments to confirm the compatibility of any solubilizing agents with your assay.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 2566480-62-2|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Supplier | CAS 278806-03-4 | AOBIOUS [aobious.com]
Identifying and mitigating off-target effects of UC-764864
Welcome to the technical support center for UC-764864, a selective covalent inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that selectively targets a cysteine residue in the active site of UBE2N (Ubiquitin Conjugating Enzyme E2 N). This covalent modification irreversibly inhibits the enzymatic activity of UBE2N, preventing the formation of K63-linked polyubiquitin chains on substrate proteins.[1] This disruption of K63-linked ubiquitination interferes with downstream signaling pathways, notably the NF-κB pathway, which is crucial for immune responses and cell survival.[2][3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of UBE2N, leading to a reduction in K63-linked polyubiquitination. This has been shown to suppress oncogenic immune signaling in acute myeloid leukemia (AML), inducing cytotoxic effects in leukemic cells while sparing healthy hematopoietic cells.[4]
Q3: What are the potential off-target effects of this compound?
A3: As a covalent inhibitor, this compound has the potential to react with other accessible cysteine residues on off-target proteins. While designed for selectivity, high concentrations or prolonged exposure may lead to unintended interactions. Potential off-target effects could manifest as unexpected cellular phenotypes, toxicity, or modulation of signaling pathways unrelated to UBE2N. Identifying these effects is crucial for accurate data interpretation.
Q4: How can I confirm that the observed phenotype in my experiment is due to UBE2N inhibition?
A4: To confirm on-target activity, consider the following approaches:
-
Use a structurally distinct UBE2N inhibitor: If a different UBE2N inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiment: Overexpression of a wild-type, non-mutable UBE2N could rescue the phenotype, whereas a catalytically inactive mutant should not.
-
Dose-response correlation: The concentration of this compound required to induce the phenotype should correlate with its potency for inhibiting UBE2N enzymatic activity.
Q5: What is a suitable negative control for this compound?
A5: An ideal negative control would be a structurally similar analog of this compound that lacks the reactive group responsible for covalent modification. If such a compound is unavailable, using a lower, non-saturating concentration of this compound or comparing its effects to a known inactive compound can provide some level of control.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of UBE2N Activity
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound is a covalent molecule and may be unstable in certain buffers or over time. Prepare fresh stock solutions in DMSO and use them promptly. Store stock solutions at -80°C for long-term storage.[5] |
| Incorrect Assay Conditions | Ensure the in vitro enzymatic assay buffer has the optimal pH and salt concentrations for UBE2N activity. Verify the concentrations of E1, ubiquitin, ATP, and the substrate. |
| Cell Permeability Issues | In cell-based assays, insufficient incubation time or low compound concentration may result in poor target engagement. Perform a time-course and dose-response experiment to determine optimal conditions. |
| High Protein Concentration in Lysate | In biochemical assays using cell lysates, high concentrations of other proteins with reactive cysteines could sequester the inhibitor. Consider using a lower lysate concentration or a purified system. |
Issue 2: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| Off-target Effects | High concentrations of this compound may lead to off-target covalent modifications, causing cytotoxicity. Determine the EC50 for the desired phenotype and use the lowest effective concentration. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a tolerable limit for your cell type (typically <0.1%). |
| On-target Toxicity in a Sensitive Cell Line | Inhibition of UBE2N can induce apoptosis in certain cancer cell lines.[6] This may be an expected on-target effect. Compare the cytotoxicity profile with that of other UBE2N inhibitors or UBE2N knockdown. |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Cellular Efflux or Metabolism | The compound may be actively transported out of the cell or metabolized into an inactive form. Use of efflux pump inhibitors or co-treatment with metabolic enzyme inhibitors could help clarify this. |
| Redox Environment | The intracellular redox environment can influence the reactivity of the covalent warhead. |
| Target Accessibility | UBE2N may be part of a protein complex in the cellular environment, affecting the accessibility of the target cysteine to this compound. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data for illustrative purposes, as specific kinase profiling data for this compound is not publicly available. The data is designed to reflect a selective covalent inhibitor.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| UBE2N (On-target) | 98% | 50 |
| Kinase A | 15% | >10,000 |
| Kinase B | 8% | >10,000 |
| Kinase C | 22% | >10,000 |
| Kinase D | 5% | >10,000 |
Table 2: Hypothetical Off-Target Profile from a Cellular Proteomics Screen
This table presents hypothetical data for illustrative purposes to demonstrate how off-target data could be presented.
| Potential Off-Target | Fold Change in Abundance (this compound vs. Control) | Putative Function |
| Protein X | 1.8 | Redox Regulation |
| Protein Y | No significant change | N/A |
| Protein Z | No significant change | N/A |
Experimental Protocols
Protocol 1: In Vitro UBE2N Enzymatic Assay
This protocol is designed to measure the direct inhibitory effect of this compound on UBE2N enzymatic activity.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human UBE2N
-
Recombinant human E3 ligase (e.g., TRAF6)
-
Ubiquitin
-
ATP
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Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
This compound
-
DMSO (vehicle control)
-
Detection reagent (e.g., antibody specific for K63-linked ubiquitin chains for Western blot, or a fluorescence-based readout)
Methodology:
-
Prepare a reaction mixture containing E1, UBE2N, E3 ligase, and ubiquitin in the assay buffer.
-
Add this compound (at various concentrations) or DMSO to the reaction mixture and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the formation of K63-linked polyubiquitin chains by Western blot using a K63-linkage-specific antibody.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the binding of this compound to UBE2N in a cellular context.[7][8][9]
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against UBE2N
Methodology:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and distribute them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble UBE2N in the supernatant by Western blot. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 3: Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry for Off-Target Identification
This protocol aims to identify proteins that interact with UBE2N and how this interactome is affected by this compound, potentially revealing off-targets.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against UBE2N
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Methodology:
-
Treat cells with this compound or DMSO.
-
Lyse the cells and pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an anti-UBE2N antibody.
-
Add protein A/G beads to pull down the UBE2N-antibody complex.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Identify the co-eluted proteins by mass spectrometry. Compare the protein profiles from this compound-treated and control samples to identify changes in protein interactions and potential off-targets.
Visualizations
Caption: UBE2N Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Immune regulator LGP2 targets Ubc13/UBE2N to mediate widespread interference with K63 polyubiquitination and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are UBE2N modulators and how do they work? [synapse.patsnap.com]
- 4. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine the optimal treatment duration with UC-764864
Technical Support Center: UC-764864
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal treatment duration for this compound. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor available for research use.[1][2][3][4] Published data on its precise molecular target is conflicting, with some sources identifying it as an inhibitor of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2) and others as an inhibitor of the ubiquitin-conjugating enzyme UBE2N (Ubiquitin-conjugating enzyme E2 N).[1][2][3][4][5]
-
As an EZH2 inhibitor: this compound would block the catalytic activity of the PRC2 complex, leading to decreased H3K27 trimethylation (H3K27me3) and the reactivation of silenced tumor suppressor genes.[1]
-
As a UBE2N inhibitor: It would block the ubiquitination of substrates involved in innate immune and inflammatory signaling pathways, which can be oncogenic in certain contexts like Acute Myeloid Leukemia (AML).[2][3][4]
Given this ambiguity, the first critical step is to validate the target of this compound in your experimental system.
Q2: How can I validate the target of this compound in my experimental model?
A2: Target validation is essential before proceeding with duration studies. We recommend a multi-pronged approach.
Experimental Protocol: Target Validation Workflow
-
In Vitro Enzymatic Assays:
-
Objective: To directly measure the inhibitory activity of this compound on purified EZH2 and UBE2N enzymes.
-
Methodology:
-
Perform biochemical assays using recombinant human EZH2 (as part of the PRC2 complex) and UBE2N.
-
For EZH2, measure the incorporation of a methyl group onto a histone H3 substrate.
-
For UBE2N, measure the formation of a ubiquitin-thioester intermediate or the ubiquitination of a known substrate.
-
Generate dose-response curves to determine the IC50 (the concentration required to inhibit 50% of enzyme activity) for each enzyme.[6]
-
-
-
Cellular Biomarker Modulation:
-
Objective: To confirm that this compound engages its target in a cellular context by measuring downstream biomarkers.
-
Methodology:
-
Treat your cell line of interest with a dose range of this compound for a fixed time point (e.g., 24-72 hours).
-
For EZH2 target validation: Harvest cell lysates and perform a Western blot to detect levels of H3K27me3. A potent EZH2 inhibitor should cause a significant decrease.
-
For UBE2N target validation: Immunoprecipitate a known UBE2N substrate (e.g., NEMO/IKKγ) and perform a Western blot to detect its ubiquitination status. A UBE2N inhibitor should reduce ubiquitination.
-
Include appropriate positive and negative controls.
-
-
The following diagram illustrates the initial decision-making process.
Below are simplified diagrams of the potential signaling pathways.
Q3: How do I determine the optimal treatment duration in vitro?
A3: The optimal duration in vitro is the minimum time required to achieve a maximal and sustained biological effect (e.g., cell death or growth arrest) without inducing resistance or off-target toxicity. This is determined through time-course experiments.
Experimental Protocol: In Vitro Time-Course Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at a density that prevents confluence over the longest time point.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation and Measurement:
-
Measure cell viability at multiple time points (e.g., 24, 48, 72, 96, and 120 hours).[7] Common assays include MTT, MTS, or ATP-based luminescence assays (e.g., CellTiter-Glo).[8][9]
-
It is crucial to run separate plates for each time point. Do not change the media/drug during the experiment unless investigating the effects of drug stability or washout.[7]
-
-
Data Analysis:
-
Normalize the data to the vehicle control at each corresponding time point.
-
Plot dose-response curves for each time point and calculate the IC50 value.
-
The optimal duration is often the point at which the IC50 value stabilizes or reaches its nadir.
-
Data Presentation: Example Time-Dependent IC50 Values
| Time Point (Hours) | IC50 of this compound (nM) on Cell Line X | Notes |
| 24 | 850.5 | Initial cytostatic/cytotoxic effect observed. |
| 48 | 150.2 | Significant increase in potency. |
| 72 | 95.8 | IC50 value begins to stabilize. |
| 96 | 92.3 | Minimal change from 72 hours, suggesting maximal effect is reached. |
| 120 | 98.1 | Slight increase, potentially indicating cellular recovery or drug degradation. |
In this example, a 72-96 hour duration appears optimal for achieving maximal potency in this specific cell line.
Q4: Beyond cell viability, what other experiments should I run to define in vitro duration?
A4: Correlating cell viability with target engagement provides a more complete picture. A time-course biomarker analysis is recommended.
Experimental Protocol: Time-Course Biomarker Analysis
-
Experimental Setup: Treat cells with a fixed, effective concentration of this compound (e.g., 2-3x the 72h IC50 value).
-
Time Points: Harvest cell lysates at various time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
-
Analysis: Perform Western blotting for the relevant downstream biomarker (H3K27me3 for EZH2; substrate ubiquitination for UBE2N).
-
Interpretation: Determine the time required to achieve maximal and sustained suppression of the biomarker. The optimal treatment duration should ensure this level of target modulation is maintained.
Data Presentation: Example Biomarker Modulation Over Time
| Treatment Time (Hours) | Relative H3K27me3 Level (% of Control) | Notes |
| 0 | 100% | Baseline |
| 6 | 75% | Onset of inhibition. |
| 12 | 40% | Rapid decrease in biomarker. |
| 24 | 15% | Near-maximal inhibition. |
| 48 | 12% | Sustained inhibition. |
| 72 | 13% | Inhibition is stable. |
This data suggests that 24 hours is sufficient to achieve maximal target engagement, which can be correlated with the phenotypic response from viability assays.
Q5: How do I translate these findings to determine the optimal treatment duration in vivo?
A5: Determining the optimal in vivo duration involves balancing efficacy with tolerability and requires pharmacokinetic (PK) and pharmacodynamic (PD) studies.[10][11][12]
Experimental Protocol: In Vivo Efficacy and PD Study (Xenograft Model)
-
Model Establishment: Implant tumor cells (validated to be sensitive to this compound) subcutaneously in immunocompromised mice. Wait for tumors to reach a palpable size (e.g., 100-200 mm³).
-
Dosing and Duration Arms:
-
Randomize mice into several groups.
-
Vehicle Control: Administer the drug vehicle on a defined schedule.
-
Continuous Dosing: Administer this compound daily for an extended period (e.g., 21-28 days).
-
Intermittent Dosing: Administer the drug on different schedules (e.g., 5 days on/2 days off; once weekly).[13][14]
-
Variable Duration Arms: Treat groups for different total durations (e.g., 1 week, 2 weeks, 4 weeks) followed by a period of observation to assess tumor regrowth.
-
-
Efficacy Readouts:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health as a measure of tolerability.
-
-
Pharmacodynamic (PD) Analysis:
-
At selected time points and after the final dose, collect tumor tissue and plasma from satellite groups of animals.
-
Measure the concentration of this compound in the plasma (PK).
-
Prepare tumor lysates and measure the level of the target biomarker (e.g., H3K27me3) to confirm target engagement in vivo.[15]
-
-
Data Interpretation:
-
The optimal duration and schedule will be the one that provides sustained tumor growth inhibition or regression with an acceptable toxicity profile.
-
Correlate the level of tumor growth inhibition with the degree and duration of biomarker modulation. Constant inhibition of the target may not be required for efficacy.[15]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vitro cell viability results between replicates. | 1. Inconsistent cell seeding number.2. Edge effects in the 96-well plate.3. Compound precipitation at high concentrations. | 1. Use a multichannel pipette and ensure a homogenous cell suspension.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to reduce evaporation.[7]3. Check the solubility of this compound in your culture medium. If needed, adjust the final DMSO concentration (typically ≤0.5%). |
| IC50 value increases at later time points (e.g., >96 hours). | 1. The compound is not stable in culture medium.2. Cells are developing resistance.3. Cell metabolism is altering the compound. | 1. Test compound stability in media over time using LC-MS.2. This is a valid biological result. Consider shorter treatment durations or intermittent dosing schedules.3. Investigate potential metabolic pathways affecting the compound. |
| No change in downstream biomarker levels after treatment in vitro. | 1. The chosen cell line does not depend on the target pathway.2. The compound is not cell-permeable.3. The incubation time is too short. | 1. Screen a panel of cell lines to find a sensitive model.2. Use a cell permeability assay or infer from robust cellular activity.3. Extend the treatment duration. Some epigenetic changes (like H3K27me3) can take 48-72 hours to become apparent. |
| No tumor growth inhibition in vivo despite good in vitro potency. | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).2. Insufficient drug concentration at the tumor site.3. The in vivo model is inappropriate. | 1. Perform a standalone PK study to determine exposure levels.2. Measure drug concentration and biomarker levels in tumor tissue to confirm target engagement.[13][14]3. Ensure the xenograft model is sensitive to the drug's mechanism of action. |
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 2566480-62-2|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|2566480-62-2|COA [dcchemicals.com]
- 5. Ubiquitin-conjugating Enzyme (E2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. High-Dose Intermittent Treatment with the Multikinase Inhibitor Sunitinib Leads to High Intra-Tumor Drug Exposure in Patients with Advanced Solid Tumors [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Addressing experimental variability in UC-764864 studies
Welcome to the technical support center for UC-764864. This guide is designed for researchers, scientists, and drug development professionals to address experimental variability and provide clear protocols for the use of this compound, a selective, covalent inhibitor of the ubiquitin-conjugating enzyme UBE2N.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: My IC50 value for this compound is inconsistent across experiments. What could be the cause?
A: Variability in IC50 values is a common issue and can stem from several factors:
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Cell Density: Ensure you are seeding the same number of cells for each experiment. Higher cell densities can sometimes lead to an apparent increase in the IC50 value.
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Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. Older cells or cells that are overly confluent can exhibit altered sensitivity to inhibitors.
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Incubation Time: this compound is a covalent inhibitor. The extent of inhibition is time-dependent. Shorter incubation times may result in higher IC50 values. We recommend a minimum incubation time of 24 hours for cytotoxicity assays.[1]
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Compound Stability: Ensure that your stock solutions of this compound are stored correctly and that fresh dilutions are made for each experiment. The compound is sensitive to repeated freeze-thaw cycles.[2]
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Assay-Specific Variability: The type of viability assay used (e.g., MTT, CellTiter-Glo, Trypan Blue) can yield different IC50 values. It is important to be consistent with the assay method.
Q2: I am observing significant cytotoxicity in my control cell line that does not express high levels of UBE2N. Is this due to off-target effects?
A: While this compound is a selective inhibitor of UBE2N, off-target effects are a possibility with any small molecule inhibitor, particularly at higher concentrations. Here’s how to troubleshoot:
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Dose-Response Curve: Run a wide dose-response curve to determine the concentration at which toxicity appears in your control cells. Compare this to the effective concentration in your target cells. A large therapeutic window between the two suggests on-target activity in your experimental model.
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Target Engagement: Use a downstream biomarker to confirm UBE2N inhibition at concentrations where you observe a phenotype. For example, a reduction in phosphorylated p65 (a downstream target of the NF-κB pathway) can indicate on-target activity.[3]
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Use a Structurally Unrelated UBE2N Inhibitor: If available, a different UBE2N inhibitor should recapitulate the phenotype, strengthening the evidence for an on-target effect.
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Rescue Experiments: If possible, overexpressing a mutant form of UBE2N that is resistant to this compound should rescue the phenotype, providing strong evidence of on-target activity.
Q3: I am having trouble dissolving this compound. What is the recommended procedure?
A: this compound is soluble in DMSO.[2] For a stock solution, we recommend dissolving the compound in 100% DMSO. Gentle warming and vortexing can aid in dissolution. For cell-based assays, further dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: How should I store my this compound stock solutions?
A: For long-term storage, we recommend storing the DMSO stock solution at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Subtype | Reported IC50 (µM) | Incubation Time (hours) | Assay Type |
| MOLM-13 | AML (MLL-AF9) | ~1-5 | 24 | MTS |
| THP-1 | AML (M5) | ~5-10 | 24 | MTS |
| Kasumi-1 | AML (t(8;21)) | ~5-15 | 24 | MTS |
| Patient-Derived AML Cells (UBE2N-sensitive) | AML (M4/M5) | ~1-10 | 24 | MTS |
| (Note: The IC50 values are representative ranges based on available literature and may vary depending on specific experimental conditions.)[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature (°C) | Shelf Life | Special Instructions |
| Solid Powder | -20 | ≥ 2 years | Store desiccated. |
| DMSO Stock Solution | -20 | 1 month | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80 | 6 months | Aliquot to avoid freeze-thaw cycles. |
| [Source: Information synthesized from supplier data sheets.][2] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol outlines the steps for determining the IC50 of this compound in suspension AML cell lines.
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Cell Seeding: Seed AML cells (e.g., MOLM-13, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
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Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
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Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations.
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Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of p65, a key indicator of NF-κB pathway activation.
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Cell Treatment: Seed 2 x 10^6 AML cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).
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Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step as in step 8.
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Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the phospho-p65 signal to total p65 and the loading control.
Mandatory Visualizations
Caption: UBE2N Signaling Pathway and Inhibition by this compound.
References
- 1. Item - Supplementary Tables from Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Best practices for storing and maintaining UC-764864 stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and maintaining the stability of UC-764864. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under different conditions depending on whether it is in solid or solution form. Following these guidelines will minimize degradation and ensure experimental reproducibility.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use anhydrous dimethyl sulfoxide (DMSO). Briefly warm the vial to room temperature before opening. Prepare the stock solution at a concentration of 10 mM for effective dissolution and convenient dilution for subsequent experiments.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the storage temperature. For short-term storage (up to 2 weeks), the stock solution can be kept at 4°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: Can I dissolve this compound in aqueous buffers?
A4: this compound has limited solubility in aqueous buffers. It is not recommended to dissolve the compound directly in aqueous solutions. For cell-based assays, the DMSO stock solution should be serially diluted in a cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in various experimental settings.
Issue 1: Inconsistent or No Compound Activity
Possible Cause 1: Compound Degradation
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Solution: Verify the storage conditions of both the solid compound and the stock solutions. If stored improperly, the compound may have degraded. It is recommended to use a fresh vial of the compound to prepare a new stock solution.
Possible Cause 2: Incorrect Concentration
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Solution: Re-calculate the dilutions and ensure the final concentration in the assay is accurate. If possible, verify the concentration of the stock solution using analytical methods such as HPLC.
Possible Cause 3: Low Cell Permeability
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Solution: For cell-based assays, ensure that the incubation time is sufficient for the compound to penetrate the cell membrane and reach its target. A time-course experiment may be necessary to determine the optimal incubation period.
Issue 2: Compound Precipitation in Aqueous Solution
Possible Cause 1: Low Solubility
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Solution: this compound has poor solubility in water. When diluting the DMSO stock solution in an aqueous buffer or cell culture medium, ensure that the final concentration does not exceed its solubility limit. It is advisable to add the stock solution to the aqueous medium while vortexing to facilitate mixing.
Possible Cause 2: High Final DMSO Concentration
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Solution: While DMSO aids in solubility, a high final concentration can be toxic to cells. Aim to keep the final DMSO concentration below 0.5%. If a higher compound concentration is needed, consider using a different solvent system if compatible with the experimental setup.
Quantitative Data Summary
The following tables provide a summary of the stability and solubility data for this compound.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 2 years |
| Stock Solution (in DMSO) | -20°C or -80°C | ≥ 6 months |
| Stock Solution (in DMSO) | 4°C | ≤ 2 weeks |
Table 2: Solubility of this compound
| Solvent | Max Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Water | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
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Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
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Vortex the solution for 1-2 minutes until the compound is completely dissolved.
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Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term use.
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Standard workflow for using this compound in cell culture.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Optimizing cell seeding density for UC-764864 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UC-764864, a potent and selective inhibitor of the UBE2N ubiquitin-conjugating enzyme. Proper experimental setup, particularly optimal cell seeding density, is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the UBE2N enzyme.[1][2] By inhibiting UBE2N, this compound disrupts the formation of K63-linked polyubiquitin chains, a process crucial for the activation of downstream signaling pathways involved in innate immunity and inflammation, such as NF-κB and Type I interferon signaling.[3] This disruption has been shown to have cytotoxic effects in leukemic cells, particularly in Acute Myeloid Leukemia (AML).[1][2]
Q2: Which cell lines are recommended for this compound studies?
A2: The human acute myeloid leukemia (AML) cell line, MOLM-13, has been frequently used in studies involving this compound and has shown sensitivity to the compound.[3] Other AML cell lines such as OCI-AML3 and MV4-11 have also been used in studies with UBE2N inhibitors.
Q3: What is a general starting point for cell seeding density in a 96-well plate for a cytotoxicity assay with this compound?
A3: For a standard cytotoxicity assay with MOLM-13 cells in a 96-well plate, a starting density of 3,000 to 30,000 cells per well is a reasonable range to begin optimization. One study reported using 3,125 cells/well for a 7-day MTS assay. Another study seeded 30,000 cells/well for a luciferase-based assay.[3] The optimal density will depend on the assay duration and the specific endpoint being measured.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
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Question: I am observing significant differences in my results across replicate wells treated with this compound. What could be the cause?
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Answer: High variability is often due to inconsistent cell seeding. For suspension cells like MOLM-13, it is crucial to ensure a homogenous cell suspension before and during plating.
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Solution:
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After counting, ensure a single-cell suspension by gently pipetting up and down.
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Before pipetting into the 96-well plate, gently swirl the tube containing the cell suspension to ensure even distribution.
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For suspension cells, it is recommended to gently mix the cell suspension between pipetting each set of replicates.
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Using a multi-channel pipette can improve consistency across the plate.
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Issue 2: Low signal or small assay window.
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Question: My assay is yielding a very low signal, making it difficult to distinguish the effect of this compound. What should I do?
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Answer: A low signal can result from seeding too few cells, a short incubation time, or suboptimal assay conditions.
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Solution:
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Increase Seeding Density: Your initial cell number may be too low for the assay duration. Refer to the experimental protocol below to perform a cell titration experiment to find the optimal density.
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Extend Incubation Time: Allow more time for the cells to proliferate and the treatment to take effect. Be mindful of the cell doubling time to avoid overgrowth in control wells.
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Check Reagents: Ensure your assay reagents are not expired and have been stored correctly.
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Issue 3: Control cells are overgrown and peeling off at the end of the experiment.
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Question: By the end of my experiment, the untreated control wells are overly confluent. How does this affect my results?
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Answer: Overgrowth of control cells can lead to nutrient depletion, increased cell death, and altered metabolism, which will invalidate your results. The assay signal may plateau or even decrease at high cell densities.
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Solution:
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Reduce Seeding Density: Perform a cell titration experiment to determine a seeding density that allows for logarithmic growth throughout the entire experimental period.
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Shorten Experiment Duration: If a lower seeding density is not feasible, consider reducing the overall duration of the experiment.
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Issue 4: The IC50 value of this compound varies between experiments.
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Question: I am getting inconsistent IC50 values for this compound in my cytotoxicity assays. Why is this happening?
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Answer: Inconsistent IC50 values can be due to several factors, including variations in cell health, passage number, and seeding density.
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Solution:
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Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase when seeding.
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Optimize and Standardize Seeding Density: As highlighted, cell density is a critical parameter. Once optimized, use the exact same seeding density for all subsequent experiments.
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Consistent Pipetting and Timing: Ensure precise and consistent pipetting of both cells and compound dilutions. The timing of reagent addition and reading should also be standardized.
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-
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density for Cytotoxicity Assays
This protocol outlines the steps to determine the optimal seeding density for your specific cell line and assay conditions.
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Cell Preparation: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C and 5% CO2. Ensure cells are in the exponential growth phase.
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Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
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Serial Dilutions: Prepare a series of cell dilutions in culture medium. A suggested range for a 96-well plate is from 1,000 to 50,000 cells per 100 µL.
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Plate Seeding:
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Seed 100 µL of each cell dilution into at least triplicate wells of a 96-well plate.
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Include "no-cell" control wells containing only medium for background measurement.
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Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 48, 72, or 96 hours).
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Assay: Perform your chosen viability/cytotoxicity assay (e.g., MTS, MTT, CellTiter-Glo®) according to the manufacturer's instructions.
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Data Analysis:
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Measure the absorbance or luminescence using a plate reader.
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Subtract the average background signal from all wells.
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Plot the mean signal versus the number of cells seeded.
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The optimal seeding density will be the highest cell number that falls within the linear range of the curve at your desired time point. This ensures the signal is proportional to the cell number and that cells remain in an exponential growth phase.
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Data Presentation
Table 1: Recommended Seeding Densities for MOLM-13 Cells
| Application | Plate Format | Seeding Density (cells/well) | Recommended Range for Optimization |
| Routine Subculture | T-25 Flask | 1 x 10^5 cells/mL (initial) | 0.5 - 2 x 10^5 cells/mL |
| Cytotoxicity Assay | 96-well | 3,125 | 1,000 - 10,000 |
| Luciferase Reporter Assay | 96-well | 30,000 | 20,000 - 50,000 |
Note: These are starting recommendations. The optimal density must be determined empirically for your specific experimental conditions.
Visualizations
References
How to control for DMSO effects in UC-764864-treated cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UC-764864, a UBE2N inhibitor, in cell culture experiments. The primary focus is on how to properly control for the effects of Dimethyl Sulfoxide (DMSO), the common solvent for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in DMSO.[1][2] We recommend preparing a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the maximum final concentration of DMSO that should be used in my cell culture experiments?
A2: The optimal final DMSO concentration is cell-line and assay dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. It is crucial to perform a dose-response curve for your specific cell line to determine the maximal tolerated DMSO concentration.
Q3: How do I properly control for the effects of DMSO in my this compound-treated cultures?
A3: A vehicle control is essential for every experiment. The vehicle control should contain the same final concentration of DMSO as your this compound-treated samples. This allows you to distinguish the effects of the compound from any potential effects of the solvent. For example, if you are treating cells with 10 µM this compound that was diluted from a 10 mM stock in DMSO, your final DMSO concentration is 0.1%. Therefore, your vehicle control should be cells treated with 0.1% DMSO in culture medium.
Q4: I am observing unexpected effects in my vehicle control (DMSO-only) group. What could be the cause?
A4: Even at low concentrations, DMSO can have biological effects, including altered gene expression, cell differentiation, and changes in cell signaling pathways. If you observe significant effects in your vehicle control, consider the following:
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Lower the DMSO concentration: If possible, prepare a more concentrated stock of this compound to reduce the final volume of DMSO added to your cultures.
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Perform a DMSO dose-response: This will help you identify a non-toxic concentration for your specific cell line and assay.
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Change the solvent: While DMSO is the most common solvent, for certain sensitive applications, exploring alternative solvents may be necessary. However, the solubility of this compound in other solvents would need to be determined.
Q5: How should I prepare and store my this compound DMSO stock solution?
A5: this compound is soluble in DMSO at concentrations as high as 125 mg/mL (387.69 mM).[2] For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] When stored at -20°C, the solution is typically stable for up to one month, and at -80°C, for up to six months.[1][2] Before use, thaw the aliquot at room temperature and ensure it is fully dissolved.
Data Presentation: DMSO Concentration Effects
The following table summarizes general guidelines for DMSO concentrations in cell culture and their potential effects. Note: These are general recommendations, and empirical determination for your specific experimental system is highly encouraged.
| Final DMSO Concentration | Potential Effects on Cell Culture | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal off-target effects. | Recommended for most applications, especially for sensitive cell lines and long-term assays. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term experiments. May start to see subtle biological effects. | Acceptable for many screening assays, but a vehicle control is critical. |
| 0.5% - 1.0% | Increased risk of cytotoxicity, altered gene expression, and off-target effects. | Use with caution and only after thorough validation with your specific cell line. |
| > 1.0% | High probability of significant cytotoxicity and confounding biological effects. | Not recommended for most cell-based assays. |
Experimental Protocols
Protocol: Determining the Maximum Tolerated DMSO Concentration
This protocol outlines a basic experiment to determine the maximum concentration of DMSO that can be used with your cell line without causing significant cytotoxicity.
Materials:
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Your cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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100% DMSO
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Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.01% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a 0% control).
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include a "medium-only" control and a "untreated cells" control.
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Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the results to the "untreated cells" control (set to 100% viability). Plot the cell viability against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Mandatory Visualizations
Caption: Workflow for this compound experiments with proper DMSO controls.
Caption: Signaling pathways potentially influenced by the DMSO vehicle.
References
Improving the reproducibility of experiments involving UC-764864
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the UBE2N inhibitor, UC-764864.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| UC-EXP-001 | I am not observing the expected cytotoxic effects of this compound on my cancer cell line. | 1. Suboptimal Cell Health: The health and passage number of your cell line can significantly impact its response to treatment. 2. Incorrect Drug Concentration: The effective concentration of this compound can vary between cell lines. 3. Drug Inactivity: Improper storage or handling of this compound can lead to its degradation. 4. Low UBE2N Dependence: The specific cell line may not heavily rely on the UBE2N signaling pathway for survival. | 1. Cell Line Maintenance: Ensure cells are in the logarithmic growth phase and use a consistent, low passage number. Regularly test for mycoplasma contamination. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. 3. Proper Handling: Store this compound stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2] Avoid repeated freeze-thaw cycles. 4. Target Validation: Confirm UBE2N expression and activity in your cell line of interest via Western blot or an in vitro ubiquitination assay. |
| UC-EXP-002 | My in vitro ubiquitination assay results are inconsistent or show no inhibition with this compound. | 1. Incorrect Assay Conditions: The buffer composition, temperature, or incubation time may not be optimal. 2. Enzyme and Substrate Quality: The purity and activity of the recombinant E1, E2 (UBE2N), and ubiquitin proteins are critical. 3. Thioester Bond Instability: The thioester bond between ubiquitin and the E2 enzyme is transient and can be difficult to capture. | 1. Assay Optimization: Titrate the concentrations of E1, UBE2N, and ubiquitin. Optimize the reaction time and temperature. 2. Protein Quality Control: Use highly purified and active enzymes and ubiquitin. Consider purchasing from a reputable commercial source. 3. Non-reducing Conditions: Run SDS-PAGE under non-reducing conditions to preserve the thioester linkage for visualization. |
| UC-EXP-003 | I am observing significant off-target effects in my experiments. | 1. High Drug Concentration: Using this compound at concentrations significantly above the IC50 for UBE2N can lead to non-specific interactions.[3] 2. Cell Line Sensitivity: Some cell lines may be more susceptible to off-target effects of small molecule inhibitors. 3. Complex Biological System: The interconnectedness of cellular signaling pathways can lead to indirect effects. | 1. Use Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits UBE2N signaling in your system. 2. Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, or use genetic approaches like siRNA or CRISPR to validate that the observed phenotype is UBE2N-dependent. 3. Pathway Analysis: Perform downstream analysis (e.g., Western blotting for key signaling proteins) to confirm that the observed effects are consistent with UBE2N inhibition. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the UBE2N (ubiquitin-conjugating enzyme E2 N).[1][4] It covalently binds to the active site cysteine (Cys87) of UBE2N, which is essential for the transfer of ubiquitin to substrate proteins.[5] This action blocks the formation of K63-linked polyubiquitin chains, which are crucial for activating downstream signaling pathways involved in innate immunity, inflammation, and DNA damage response.[5][6] Inhibition of UBE2N by this compound has been shown to have cytotoxic effects in leukemic cells by abrogating oncogenic immune signaling.[1][7]
2. How should I prepare and store this compound?
This compound is soluble in DMSO.[4] For stock solutions, it is recommended to dissolve the compound in DMSO to a concentration of 10 mM.[1] To improve solubility, you can warm the solution to 37°C and use sonication.[4]
| Storage Condition | Duration |
| -20°C | Up to 1 month[1][2] |
| -80°C | Up to 6 months[1][2] |
To maintain the stability and activity of this compound, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4]
3. What are the expected effects of this compound in acute myeloid leukemia (AML) cell lines?
In AML cell lines such as MOLM-13 and THP-1, this compound has been shown to:
-
Inhibit UBE2N enzymatic activity.[1]
-
Suppress innate immune signaling pathways, including NF-κB and Type I interferon signaling.[5]
-
Reduce the ubiquitination of proteins involved in innate immune signaling and the DNA damage response.[5]
4. Can this compound be used in combination with other drugs?
Yes, studies have shown that the combination of this compound with Lenalidomide, an anti-leukemic therapy, can have a cooperative effect in suppressing the function and viability of MDS/AML cell lines.[5] This combination has shown efficacy even in cells that are refractory to treatment with either drug alone.[5]
Experimental Protocols
Cell Viability Assay
This protocol describes a standard method for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well. Incubate for 1-4 hours according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Ubiquitination Assay
This protocol outlines a method to assess the inhibitory effect of this compound on UBE2N activity.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 nM E1 activating enzyme
-
500 nM UBE2N
-
10 µM Ubiquitin
-
Varying concentrations of this compound or DMSO (vehicle control)
-
1x Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)
-
-
Initiate Reaction: Add 2 mM ATP to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 2x non-reducing SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system. A decrease in the formation of polyubiquitin chains in the presence of this compound indicates inhibition of UBE2N.
-
Visualizations
Caption: Mechanism of this compound inhibition of the UBE2N pathway.
Caption: A logical workflow for troubleshooting irreproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. UBE2N - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots for K63-Linked Ubiquitin Chains after UC-764864 Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals working with the UBE2N inhibitor, UC-764864, and analyzing its effects on K63-linked ubiquitin chains via Western blotting.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the detection of K63-linked ubiquitin chains following treatment with this compound.
Q1: I treated my cells with this compound, but I still see a strong signal for K63-linked ubiquitin chains on my Western blot. What could be the reason?
A1: There are several potential reasons for observing a persistent K63-linked ubiquitin signal after this compound treatment:
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Insufficient Inhibitor Concentration or Incubation Time: The concentration of this compound or the duration of treatment may not be sufficient to fully inhibit UBE2N activity in your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
High Basal Levels of K63 Ubiquitination: Your protein of interest might have a very high basal level of K63-linked ubiquitination or a slow turnover rate, meaning that even with UBE2N inhibition, a significant amount of pre-existing ubiquitinated protein remains.
-
Redundant E2 Enzymes: While UBE2N is a key enzyme for K63-linked ubiquitination, other E2 enzymes might partially compensate for its inhibition in certain cellular contexts.
-
Antibody Specificity: Ensure your primary antibody is specific for K63-linked ubiquitin chains and is not cross-reacting with other ubiquitin linkages or modifications.
Q2: My Western blot for K63-linked ubiquitin chains shows very high background, making it difficult to interpret the results. How can I reduce the background?
A2: High background on a Western blot can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Blocking Conditions: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background. High antibody concentrations are a common cause of non-specific binding.
-
Increase Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Use Fresh Buffers: Ensure all your buffers (lysis, transfer, washing, and antibody dilution) are freshly prepared to avoid contamination.
-
Handle the Membrane Carefully: Avoid touching the membrane with bare hands and ensure it does not dry out during the procedure.
Q3: I am not detecting any K63-linked ubiquitin signal, or the signal is very weak, even in my untreated control. What should I do?
A3: A weak or absent signal can be frustrating. Consider the following:
-
Protein Loading: Ensure you are loading a sufficient amount of total protein on the gel. For ubiquitin detection, loading 20-50 µg of cell lysate is a good starting point.
-
Antibody Activity: Verify that your primary and secondary antibodies are active and have been stored correctly. Consider using a positive control, such as a lysate from cells known to have high levels of K63 ubiquitination, to confirm antibody performance.
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Preservation of Ubiquitin Chains: Ubiquitin chains can be rapidly cleaved by deubiquitinases (DUBs) upon cell lysis. It is crucial to include DUB inhibitors, such as N-ethylmaleimide (NEM) and iodoacetamide (IAA), in your lysis buffer.
-
Transfer Efficiency: Confirm that your proteins, especially high molecular weight ubiquitinated proteins, have transferred efficiently from the gel to the membrane. You can stain the membrane with Ponceau S after transfer to visualize total protein.
-
Enrichment of Ubiquitinated Proteins: If your protein of interest is not abundant, you may need to enrich for ubiquitinated proteins using techniques like immunoprecipitation (IP) with an antibody against your protein of interest or a K63-linkage specific antibody.
Data Presentation
Table 1: Recommended Antibody Dilutions for K63-Ubiquitin Western Blotting
| Antibody Type | Manufacturer | Catalog # | Recommended Dilution |
| Rabbit mAb (D7A11) | Cell Signaling Technology | #5621 | 1:1000 |
| Rabbit pAb | Boster Biological Technology | A02848 | 1:1000 |
| Rabbit pAb | Sigma-Aldrich | SAB5701120 | 1:500-1:1000 |
| Rabbit mAb (E-AB-81618) | Elabscience | E-AB-81618 | 1:500-1:1000 |
| Mouse mAb (HWA4C4) | Thermo Fisher Scientific | 14-6077-82 | ≤ 2 µg/mL |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent/Parameter | Recommended Range | Notes |
| This compound Treatment | 1-10 µM for 4-24 hours | Optimal concentration and time should be determined empirically for each cell line. |
| Total Protein Load | 20-50 µg per lane | May need to be optimized based on the abundance of the target protein. |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Longer incubation at 4°C may increase signal for low-abundance targets. |
| Secondary Antibody Incubation | 1 hour at Room Temperature | Follow manufacturer's recommendations. |
| DUB Inhibitors in Lysis Buffer | 10-100 mM NEM or IAA | Crucial for preserving ubiquitin chains. Higher concentrations may be more effective. |
Experimental Protocols
Protocol 1: Cell Lysis for Preservation of K63-Linked Ubiquitin Chains
This protocol is designed to effectively lyse cells while preserving the integrity of post-translational modifications, particularly K63-linked ubiquitin chains.
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Preparation: Pre-cool a refrigerated centrifuge to 4°C. Prepare ice-cold 1X PBS and lysis buffer.
-
Modified RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Immediately before use, add: 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail, and 10-100 mM N-ethylmaleimide (NEM) or iodoacetamide (IAA) to inhibit deubiquitinases.
-
-
Cell Harvesting:
-
Adherent cells: Wash cells twice with ice-cold 1X PBS. Add an appropriate volume of lysis buffer (e.g., 1 mL for a 10 cm dish), and scrape the cells.
-
Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold 1X PBS and resuspend in lysis buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Sonication: Sonicate the lysate to shear DNA and ensure complete lysis. Keep the sample on ice during sonication.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford protein assay.
-
Storage: Use the lysate immediately or store at -80°C.
Protocol 2: Immunoprecipitation (IP) of K63-Ubiquitinated Proteins
This protocol describes the enrichment of a specific protein to detect its K63-linked ubiquitination status.
-
Lysate Preparation: Prepare cell lysates as described in Protocol 1. For IP, it is often recommended to use a lysis buffer with a lower concentration of detergents (e.g., 0.1% SDS after initial lysis with 1% SDS and dilution) to minimize disruption of antibody-antigen interactions.
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G agarose beads to 500-1000 µg of cell lysate. Incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against your protein of interest to the pre-cleared lysate. Incubate with rotation for 2-4 hours or overnight at 4°C.
-
Capture: Add 30 µL of Protein A/G agarose beads and incubate with rotation for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (without DUB inhibitors in the final washes).
-
Elution: After the final wash, remove all supernatant. Add 30-50 µL of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Western Blot Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel for Western blot analysis using a K63-linkage specific ubiquitin antibody.
Visualizations
Caption: UBE2N-mediated K63-linked ubiquitination pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing K63-linked ubiquitination after this compound treatment.
Caption: Troubleshooting decision tree for K63-linked ubiquitin Western blots.
Cell culture media optimization for UC-764864 sensitivity screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture media for UC-764864 sensitivity screening.
Troubleshooting Guides
Inconsistent or unexpected results in this compound sensitivity screening can often be traced back to suboptimal cell culture conditions. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Edge effects in the microplate.- Incomplete mixing of this compound. | - Ensure a single-cell suspension before seeding.- Use an automated cell counter for accuracy.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Thoroughly mix the drug solution before adding it to the wells. |
| Low potency (high IC50) of this compound | - Suboptimal drug concentration range.- Cell density is too high.- Media components interfering with drug activity. | - Perform a preliminary dose-ranging study with a wide concentration range (e.g., 10-fold dilutions)[1][2].- Optimize seeding density to ensure cells are in the exponential growth phase during the assay[1][2].- Test different basal media and serum concentrations. |
| Poor cell viability in control wells | - Nutrient depletion or accumulation of toxic byproducts.- Inappropriate media formulation for the cell line. | - Optimize seeding density and assay duration to prevent overgrowth[1].- Ensure the basal media provides all essential nutrients for the specific cell line. |
| Precipitation of this compound in media | - Poor solubility of the compound in the chosen media.- Interaction with media components. | - Test the solubility of this compound in different basal media.- Consider using a chemically defined, serum-free media to reduce potential interactions[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cell culture conditions?
A1: this compound is a small-molecule inhibitor of the ubiquitin-conjugating enzyme UBE2N[4][5][6]. By inhibiting UBE2N, this compound blocks the formation of K63-linked polyubiquitin chains, a process crucial for activating various signaling pathways, including the NF-κB and Type I interferon pathways, which are implicated in oncogenic immune signaling in malignancies like acute myeloid leukemia (AML)[5][7][8]. The activity of these pathways can be influenced by the cellular microenvironment, which is heavily dependent on the composition of the cell culture medium. Therefore, optimizing the media is critical to ensure that the drug's effect on these pathways is accurately measured.
Q2: Which basal media should I start with for my experiments?
A2: The choice of basal media is highly dependent on the specific cell line being used. Common basal media for cancer cell lines include RPMI-1640, DMEM, and IMDM. It is recommended to start with the medium suggested by the cell line supplier. If the goal is to move towards a more defined system, consider screening several chemically defined, serum-free media formulations[3][9].
Q3: How does serum concentration affect this compound activity?
A3: Serum contains a complex mixture of growth factors, cytokines, and proteins that can influence cell signaling and drug activity. High serum concentrations may contain components that either bind to this compound, reducing its effective concentration, or activate signaling pathways that counteract the drug's inhibitory effects. It is advisable to perform a serum titration experiment (e.g., 2%, 5%, 10% FBS) to determine the optimal concentration that supports cell health without masking the drug's efficacy.
Q4: Can specific media components interfere with this compound screening?
A4: Yes, various media components can impact the outcome of drug sensitivity assays. For instance:
-
Amino Acids and Glucose: Their concentrations can affect cell proliferation rates, which can confound the interpretation of drug efficacy[3].
-
Vitamins and Metals: Components like B vitamins and iron can influence cellular metabolic processes and drug stability[10].
-
Reducing Agents: Cysteine, for example, can impact the redox state of the cell and potentially interact with the drug or its targets[11][12].
For sensitive and reproducible screening, transitioning to a chemically defined medium where all components are known and their concentrations controlled is highly recommended[3].
Experimental Protocols
Protocol 1: Media Component Titration for Optimal this compound Sensitivity
This protocol describes a method to systematically evaluate the impact of a single media component (e.g., serum, a specific amino acid, or growth factor) on the potency of this compound.
Materials:
-
Target cancer cell line
-
Basal medium (e.g., RPMI-1640)
-
Component to be titrated (e.g., Fetal Bovine Serum)
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
Procedure:
-
Prepare a series of media formulations with varying concentrations of the component of interest (e.g., RPMI-1640 with 2%, 5%, and 10% FBS).
-
Seed cells into 96-well plates at a predetermined optimal density in their standard culture medium and allow them to attach overnight.
-
The next day, replace the seeding medium with the prepared media formulations containing different component concentrations.
-
Prepare a 2-fold serial dilution of this compound in each of the media formulations.
-
Add the drug dilutions to the corresponding wells. Include "no drug" controls for each media formulation.
-
Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value for this compound in each media condition.
Data Analysis: Plot the dose-response curves for this compound for each media formulation. The optimal concentration of the tested component will be the one that results in a potent and reproducible IC50 value while maintaining good cell health in the control wells.
Protocol 2: Cell Viability Assay
This is a general protocol for assessing cell viability after treatment with this compound.
Materials:
-
96-well plate with treated cells
-
Cell viability reagent (e.g., resazurin-based)
-
Plate reader
Procedure:
-
Following the drug incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (e.g., 1-4 hours at 37°C).
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Normalize the data to the "no drug" control wells to determine the percentage of viable cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cell culture media optimization.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Media Optimization & Development | Sartorius [sartorius.com]
- 10. Effect of cell culture medium components on color of formulated monoclonal antibody drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to assess the purity and quality of a UC-764864 sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UBE2N inhibitor, UC-764864. The following information is intended to assist in assessing the purity and quality of a this compound sample for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Ubiquitin-Conjugating Enzyme E2 N (UBE2N).[1][2] It functions by covalently binding to the active site cysteine (Cys-87) of UBE2N, which is essential for the transfer of ubiquitin.[3] This inhibition specifically blocks the formation of lysine 63 (K63)-linked polyubiquitin chains, a process crucial for the activation of various signaling pathways, rather than protein degradation.[4][5] By disrupting these pathways, this compound can induce cytotoxic effects in certain cancer cells, particularly in myeloid malignancies like acute myeloid leukemia (AML).[1][3][6]
Q2: What are the expected purity specifications for a high-quality this compound sample?
A2: While specific specifications can vary by supplier, a high-quality research-grade sample of this compound is generally expected to have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Some suppliers may offer higher purity grades, such as >99%.[2][7] For sensitive in vivo or cell-based assays, aiming for the highest purity available is recommended to minimize off-target effects.
Q3: How should I store my this compound sample?
A3: For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark environment.[2] Stock solutions can typically be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[8] When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions in aqueous media for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Impure or degraded this compound sample. | Assess the purity of your sample using the analytical methods outlined below. If purity is below 98% or if significant degradation products are observed, obtain a new, high-purity sample. |
| Improper storage of the compound. | Review storage conditions. If the compound has been stored improperly (e.g., at room temperature, exposed to light), it may have degraded. Use a freshly prepared solution from a properly stored sample. | |
| Low or no inhibitory activity | Incorrect concentration of this compound. | Verify the concentration of your stock solution and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or assay. |
| Inactive compound due to degradation. | Assess the integrity of your sample using mass spectrometry to confirm the correct molecular weight. | |
| Unexpected off-target effects | Presence of impurities in the sample. | Characterize the sample for impurities using HPLC and mass spectrometry. If impurities are detected, a higher purity sample should be used. |
Experimental Protocols for Quality Assessment
The following are general protocols that can serve as a starting point for assessing the purity and identity of a this compound sample. Optimization may be required for your specific instrumentation and laboratory conditions.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the purity of the this compound sample by separating it from potential impurities.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for HPLC-based purity assessment.
Methodology:
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where this compound has maximum absorbance (determine by UV-Vis scan). |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of this compound in DMSO to a known concentration (e.g., 1 mg/mL). |
Data Interpretation:
The purity is calculated based on the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
| Expected Result | Interpretation |
| Single major peak with >98% area | High purity sample suitable for most research applications. |
| Multiple peaks | Presence of impurities. The percentage of each impurity can be estimated from the peak areas. |
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of this compound by determining its molecular weight.
Methodology:
-
Ionization Source: Electrospray ionization (ESI) is a common choice for small molecules like this compound.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Sample Preparation: Dilute the this compound stock solution in an appropriate solvent compatible with mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).
Data Interpretation:
The expected molecular weight of this compound (C₁₉H₁₈N₂OS) is approximately 322.11 g/mol . The observed mass should be within a close tolerance (e.g., ± 5 ppm) of the calculated exact mass.
| Expected [M+H]⁺ Ion (m/z) | Interpretation |
| ~323.1213 | Confirms the presence of this compound. |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming the identity and integrity of the molecule.
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
-
Sample Preparation: Dissolve a sufficient amount of this compound (typically 5-10 mg) in the deuterated solvent.
Data Interpretation:
The obtained ¹H and ¹³C NMR spectra should be compared with a reference spectrum for this compound if available, or analyzed to ensure all expected chemical shifts and coupling constants are present and consistent with the known structure.
Signaling Pathways Involving UBE2N and Inhibition by this compound
This compound inhibits UBE2N, which is a key enzyme in the NF-κB and Type I Interferon signaling pathways. UBE2N, in conjunction with an E3 ligase, catalyzes the formation of K63-linked polyubiquitin chains on target proteins, which serves as a scaffold for the recruitment and activation of downstream signaling components.
UBE2N-Mediated NF-κB Signaling Pathway
Caption: Inhibition of UBE2N by this compound disrupts NF-κB activation.
UBE2N in Type I Interferon Signaling
Caption: this compound blocks UBE2N-dependent Type I Interferon production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are UBE2N modulators and how do they work? [synapse.patsnap.com]
- 6. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. This compound Supplier | CAS 278806-03-4 | AOBIOUS [aobious.com]
Common pitfalls to avoid when working with small molecule inhibitors like UC-764864
Welcome to the technical support center for the small molecule inhibitor UC-764864. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls associated with the use of this compound in experimental settings.
This compound is a small-molecule inhibitor that targets the active site of the ubiquitin-conjugating enzyme UBE2N.[1][2] By inhibiting UBE2N's enzymatic activity, this compound blocks the ubiquitination of substrates involved in innate immune and inflammatory signaling pathways.[1][2][3][4] This mechanism of action leads to cytotoxic effects in leukemic cells, making it a compound of interest for research in hematologic malignancies like acute myeloid leukemia (AML).[3][4][5]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This section addresses common problems that may arise during experiments with this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Lack of Expected Biological Activity | Inadequate Concentration: The concentration of this compound may be too low to effectively inhibit UBE2N. | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and assay.[6] |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[6] | |
| Solubility Issues: The inhibitor may not be fully dissolved in the experimental medium, leading to a lower effective concentration.[7][8][9] | Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[6] Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.[6] | |
| High Cellular Toxicity | Off-Target Effects: At high concentrations, this compound may inhibit other cellular targets, leading to non-specific toxicity.[10][11] | Use the lowest effective concentration of the inhibitor.[] Consider using a secondary, structurally different inhibitor of UBE2N to confirm that the observed phenotype is due to on-target effects.[11] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. | Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.[6] | |
| Inconsistent or Irreproducible Results | Experimental Variability: Inconsistent cell densities, incubation times, or reagent concentrations can lead to variable results. | Standardize all experimental protocols, including cell seeding density, treatment duration, and reagent preparation. |
| Compound Degradation: The inhibitor may be unstable in the experimental medium over long incubation periods. | Assess the stability of this compound in your specific culture medium and conditions. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: For long-term storage, this compound stock solutions should be kept at -80°C for up to six months.[3] For shorter-term storage, -20°C is suitable for up to one month.[1][3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific assay. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your experimental system. A common starting point for a dose-response experiment is to test a broad range of concentrations, for example, from 1 nM to 100 µM.[6]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a specific inhibitor of UBE2N, like most small molecule inhibitors, it has the potential for off-target effects, especially at higher concentrations.[10][11] These unintended interactions can lead to misleading results or cellular toxicity.[10] To mitigate this, it is important to use the lowest concentration of the inhibitor that still produces the desired on-target effect.[] Additionally, using a structurally unrelated inhibitor of the same target can help confirm that the observed biological effect is due to the inhibition of UBE2N.[11]
Q4: What control experiments are essential when using this compound?
A4: To ensure the validity of your experimental results, several controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to account for any effects of the solvent itself.[6]
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle, providing a baseline for normal cellular function.[6]
-
Positive Control: A known activator or inhibitor of the signaling pathway being studied to ensure the assay is working correctly.
-
Negative Control Compound: A structurally similar but inactive compound, if available, to help identify off-target effects.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the UBE2N ubiquitin-conjugating enzyme.[3] It targets the active site of UBE2N, which contains a critical cysteine residue at position 87, and blocks the transfer of ubiquitin to its substrates.[4] This inhibition disrupts downstream signaling pathways that are dependent on UBE2N-mediated ubiquitination, such as the NF-κB and Type I interferon signaling networks, which are often dysregulated in myeloid malignancies.[4]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound to provide a reference for expected potency. Note: These values are illustrative and may not represent actual experimental data.
| Parameter | Cell Line | Value |
| IC50 (UBE2N Inhibition) | MOLM-13 (AML) | 50 nM |
| IC50 (UBE2N Inhibition) | THP-1 (AML) | 75 nM |
| CC50 (Cytotoxicity) | Normal Hematopoietic Stem Cells | > 10 µM |
| CC50 (Cytotoxicity) | MOLM-13 (AML) | 150 nM |
Key Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Detailed Experimental Protocol: Western Blot for Downstream Target Modulation
This protocol describes how to assess the effect of this compound on a downstream component of the NF-κB pathway, such as the phosphorylation of IκBα.
1. Cell Culture and Treatment:
- Plate a human AML cell line (e.g., MOLM-13) at a density of 1x10^6 cells/mL in a 6-well plate.
- Allow cells to acclimate for 24 hours.
- Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 6 hours).
2. Cell Lysis and Protein Extraction:
- Harvest cells by centrifugation and wash with ice-cold PBS.
- Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system.
- Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
- Quantify the band intensities using image analysis software.
- Normalize the phospho-IκBα signal to the total IκBα signal and the loading control.
- Plot the normalized signal against the concentration of this compound to determine the dose-dependent effect on NF-κB pathway activation.
References
- 1. This compound|2566480-62-2|COA [dcchemicals.com]
- 2. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 2 new molecules help destroy leukemia cells by targeting protein key to tumor ‘seeds’ - World Stem Cell Summit [worldstemcellsummit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Validating the On-Target Activity of UC-764864
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the on-target activity of UC-764864, a UBE2N inhibitor, in a new cell line.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental validation of this compound's on-target activity.
| Problem | Potential Cause | Suggested Solution |
| Western Blot: No or weak UBE2N signal in the new cell line. | Low endogenous UBE2N expression. | - Screen multiple cell lines for UBE2N expression using a database like the Human Protein Atlas. - Use a positive control cell line known to express UBE2N (e.g., MOLM-13). - Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer. | - Verify transfer efficiency with Ponceau S staining. - Optimize transfer time and voltage based on the molecular weight of UBE2N (~17 kDa). | |
| Primary antibody issue. | - Use a validated anti-UBE2N antibody. - Optimize antibody concentration and incubation time. - Include a positive control (e.g., recombinant UBE2N protein). | |
| Western Blot: Inconsistent changes in downstream signaling markers (e.g., p-IKK, p-IκBα) upon this compound treatment. | Cell line is not responsive to the signaling pathway activator (e.g., TNFα). | - Confirm that the chosen activator (e.g., TNFα) induces the expected phosphorylation of IKK and IκBα in your cell line. - Titrate the concentration of the activator to find the optimal dose for signaling induction. |
| Suboptimal this compound treatment conditions. | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. | |
| Technical variability. | - Ensure consistent cell seeding density and treatment conditions. - Prepare fresh lysates and use protease and phosphatase inhibitors. | |
| Cell Viability Assay: High variability between replicate wells. | Uneven cell seeding. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension between pipetting steps. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Compound precipitation. | - Visually inspect for precipitation after diluting this compound in culture media. - Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). | |
| NF-κB Reporter Assay: Low or no luciferase signal. | Inefficient transfection of the reporter plasmid. | - Optimize transfection protocol for the specific cell line (e.g., reagent-to-DNA ratio, cell confluency). |
| Low NF-κB activity in the chosen cell line. | - Use a positive control activator (e.g., TNFα, PMA) to confirm the responsiveness of the reporter system in your cells. | |
| Cell death due to treatment. | - Assess cell viability in parallel to the reporter assay to ensure the observed decrease in signal is not due to cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N).[1] By inhibiting UBE2N's enzymatic activity, this compound blocks the formation of K63-linked polyubiquitin chains on substrate proteins.[2][3] This disrupts downstream signaling pathways, including the NF-κB and Type I interferon pathways, leading to cytotoxic effects in certain cancer cells.[2]
Q2: How do I select a suitable new cell line for validating this compound activity?
A2: An ideal cell line should have detectable endogenous expression of UBE2N. You can check for UBE2N expression in various cell lines using resources like the Human Protein Atlas. Additionally, consider cell lines where the NF-κB signaling pathway is known to be active or can be readily stimulated.
Q3: What are the key experiments to validate the on-target activity of this compound?
A3: A comprehensive validation workflow should include:
-
Target Engagement: Confirming that this compound interacts with its target, UBE2N. This can be indirectly assessed by observing the downstream effects.
-
Downstream Signaling Analysis: Measuring the inhibition of UBE2N-dependent signaling pathways, such as the NF-κB pathway.
-
Phenotypic Assays: Assessing the functional consequences of UBE2N inhibition, such as decreased cell viability or induction of apoptosis.
Q4: What positive and negative controls should I include in my experiments?
A4:
-
Positive Controls:
-
A cell line known to be sensitive to this compound (e.g., MOLM-13).[2]
-
A known activator of the NF-κB pathway (e.g., TNFα) for signaling experiments.
-
Recombinant UBE2N protein for Western blotting.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) treated cells.
-
An inactive structural analog of this compound, if available.
-
A cell line with very low or no UBE2N expression.
-
Experimental Protocols
Western Blot for UBE2N and NF-κB Signaling
This protocol details the detection of UBE2N expression and the assessment of NF-κB pathway inhibition.
Materials:
-
New cell line of interest
-
This compound
-
TNFα (or other NF-κB activator)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-UBE2N, anti-phospho-IKKα/β, anti-IKKα, anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with an appropriate concentration of TNFα (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Data Presentation:
Table 1: Effect of this compound on UBE2N and NF-κB Signaling Proteins
| Treatment | UBE2N (relative intensity) | p-IKKα/β / IKKα (ratio) | p-IκBα / IκBα (ratio) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| TNFα | |||
| This compound (10 µM) + TNFα |
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the cytotoxic effect of this compound.
Materials:
-
New cell line of interest
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound for 48-72 hours. Include vehicle-only wells as a control.
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation:
Table 2: Cytotoxic Effect of this compound on the New Cell Line
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | |
| 0.5 | |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| IC50 (µM) |
Visualizations
Caption: Signaling pathway of this compound-mediated UBE2N inhibition and its effect on NF-κB signaling.
Caption: Experimental workflow for validating the on-target activity of this compound in a new cell line.
References
Validation & Comparative
A Comparative Analysis of UBE2N Inhibitors UC-764864 and UC-764865 for the Treatment of Acute Myeloid Leukemia
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy of two related small-molecule inhibitors of the ubiquitin-conjugating enzyme UBE2N, UC-764864 and UC-764865, in the context of Acute Myeloid Leukemia (AML).
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic challenge in AML is the persistence of leukemic stem and progenitor cells (HSPCs), which can lead to relapse. Recent research has identified the ubiquitin-conjugating enzyme UBE2N as a critical factor for the survival and function of these leukemic cells, making it a promising therapeutic target.[1][2] Two novel small-molecule inhibitors, this compound and UC-764865, have been developed to target the active site of UBE2N.[2] This guide provides a comparative overview of their mechanism of action and preclinical efficacy based on available data.
Mechanism of Action: Targeting Oncogenic Immune Signaling
Both this compound and UC-764865 are structurally related small-molecule inhibitors that covalently bind to the active site of UBE2N.[3][1][2] UBE2N is a key enzyme that, in conjunction with an E3 ligase, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains on substrate proteins. Unlike K48-linked ubiquitination which primarily targets proteins for degradation, K63-linked ubiquitination is a non-degradative signal that plays a crucial role in signal transduction, particularly in innate immune and inflammatory pathways such as the NF-κB and Type I interferon signaling networks.[4]
In AML, these signaling pathways are often dysregulated and contribute to the "oncogenic immune signaling states" that promote the survival and proliferation of leukemic cells.[2] By inhibiting UBE2N, this compound and UC-764865 block the formation of these K63-linked ubiquitin chains, thereby abrogating these pro-leukemic signaling pathways.[4] This targeted inhibition leads to the selective death of leukemic HSPCs while sparing their healthy counterparts.[5]
Preclinical Efficacy: A Tale of Two Compounds
Preclinical studies have demonstrated the anti-leukemic potential of both this compound and UC-764865, with each showing notable efficacy in different experimental settings.
In Vitro Efficacy of this compound
This compound has been shown to be effective in cell-based assays, demonstrating potent cytotoxic effects against AML cells in culture.[6][7] Studies have highlighted its ability to eliminate AML cells while not harming healthy hematopoietic stem and progenitor cells.[6][7] This suggests a favorable therapeutic window for this compound in an in vitro setting.
In Vivo Efficacy of UC-764865
UC-764865 has demonstrated significant efficacy in a preclinical in vivo model of AML.[6][7][8] In a patient-derived xenograft (PDX) mouse model using aggressive, patient-derived leukemia, treatment with UC-764865 resulted in a substantial reduction in the leukemic burden and extended the survival of the animals.[6][7] The molecule was also reported to be well-tolerated in these studies.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and UC-764865. Direct comparative studies providing IC50 values for both compounds in the same AML cell lines are not publicly available at this time.
Table 1: In Vitro Efficacy against AML Cells
| Compound | Cell Line(s) | Endpoint | Result | Citation |
| This compound | AML cell lines | Cytotoxicity | Effective in killing AML cells in culture | [6][7] |
| UC-764865 | Not Specified | Not Specified | Not Specified |
Table 2: In Vivo Efficacy in AML Patient-Derived Xenograft (PDX) Model
| Compound | Animal Model | Treatment Details | Efficacy | Citation |
| This compound | Not Specified | Not Specified | Not Specified | |
| UC-764865 | Mouse model with aggressive patient-derived leukemia | Not Specified | Up to 70% reduction in leukemic burden in bone marrow; extended survival | [6][7][8] |
Experimental Protocols
Detailed experimental protocols from the primary research are not fully available. However, based on standard methodologies in AML preclinical research, the following outlines the likely approaches used to evaluate this compound and UC-764865.
In Vitro Cell Viability Assay
-
Cell Culture: Human AML cell lines (e.g., THP-1, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or UC-764865 for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Cell Implantation: Primary AML patient cells are injected intravenously or intra-femurally into the mice.
-
Engraftment Confirmation: Successful engraftment of human AML cells is confirmed by monitoring the presence of human CD45+ cells in the peripheral blood or bone marrow of the mice.
-
Compound Administration: Once engraftment is established, mice are treated with UC-764865 or a vehicle control, likely via oral gavage or intraperitoneal injection, following a specific dosing schedule.
-
Efficacy Evaluation: The anti-leukemic efficacy is assessed by measuring the percentage of human AML cells in the bone marrow and peripheral blood at the end of the study. Overall survival of the treated mice compared to the control group is also a key endpoint.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: UBE2N Signaling Pathway Inhibition in AML.
Caption: Preclinical Evaluation Workflow for UBE2N Inhibitors in AML.
Conclusion
This compound and UC-764865 represent a promising new class of targeted therapies for AML that address the critical role of oncogenic immune signaling in leukemic cell survival. The available data suggests that this compound is a potent inhibitor in vitro, while UC-764865 demonstrates significant in vivo efficacy. This may reflect differences in their pharmacokinetic properties or that they were prioritized for different stages of preclinical testing. A direct, head-to-head comparison with comprehensive quantitative data would be invaluable for determining the full therapeutic potential and selecting a lead candidate for further clinical development. Future studies should aim to provide this direct comparison and further elucidate the specific substrates of UBE2N that are critical for AML pathogenesis.
References
- 1. providence.elsevierpure.com [providence.elsevierpure.com]
- 2. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 2566480-62-2|DC Chemicals [dcchemicals.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2 new molecules help destroy leukemia cells by targeting protein key to tumor ‘seeds’ - World Stem Cell Summit [worldstemcellsummit.com]
A Comparative Analysis of UBE2N Inhibitors: UC-764864 versus NSC697923 in the Context of Neuroblastoma
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two small molecule inhibitors of the ubiquitin-conjugating enzyme E2 N (UBE2N), UC-764864 and NSC697923, with a focus on their potential therapeutic application in neuroblastoma.
While both molecules target the same enzyme, the available preclinical data for their activity in neuroblastoma varies significantly. This guide synthesizes the current scientific literature to offer an objective comparison of their mechanisms of action, efficacy, and the experimental evidence supporting their potential use.
Introduction to UBE2N and Its Role in Neuroblastoma
Ubiquitin-conjugating enzyme E2 N (UBE2N), also known as Ubc13, is a key enzyme in the K63-linked polyubiquitination process. This type of ubiquitination does not typically lead to proteasomal degradation but instead plays a crucial role in various cellular signaling pathways, including the NF-κB and JNK signaling cascades. In neuroblastoma, the most common extracranial solid tumor in children, UBE2N has been implicated in promoting cell survival and tumorigenesis. Notably, UBE2N can contribute to the cytoplasmic sequestration of the tumor suppressor protein p53, rendering it non-functional.[1][2] Therefore, inhibiting UBE2N presents a promising therapeutic strategy to reactivate p53 and induce apoptosis in neuroblastoma cells.
Comparative Efficacy and Potency
A direct comparison of this compound and NSC697923 in neuroblastoma is challenging due to the limited availability of data for this compound in this specific cancer type. The majority of published research on this compound focuses on its effects in acute myeloid leukemia (AML).
NSC697923 has demonstrated significant cytotoxic effects across a panel of neuroblastoma cell lines. It effectively reduces cell viability in a dose-dependent manner and induces apoptosis.[3] One of the key findings is its ability to impede the growth of chemoresistant neuroblastoma cells, suggesting its potential in treating relapsed or refractory disease.[2][4]
This compound , on the other hand, has shown high sensitivity in some AML cell lines, with IC50 values in the low micromolar to nanomolar range.[5] However, to date, there is no publicly available data on its efficacy in neuroblastoma cell lines.
Quantitative Data Summary
| Inhibitor | Cancer Type | Cell Line(s) | Efficacy Metric (IC50) | Reference |
| NSC697923 | Neuroblastoma | SH-SY5Y, IMR-32, SK-N-AS, NGP, LA-N-6 | Dose-dependent reduction in cell viability (specific IC50 values not provided in a tabular format in the reviewed literature). | [2][3][4] |
| This compound | Acute Myeloid Leukemia | MOLM-14, MOLM-13, THP-1, SKM-1 | 0.02 µM to 2.5 µM | [5] |
| Acute Myeloid Leukemia | HL-60, NOMO-1, Kasumi-1, MV4-11, MDSL | 4.3 µM to 6.7 µM | [5] |
Mechanism of Action
Both compounds inhibit the enzymatic activity of UBE2N, but their downstream effects have been characterized in different cellular contexts.
NSC697923 's mechanism in neuroblastoma is relatively well-documented. In p53 wild-type neuroblastoma cells, NSC697923 treatment leads to the nuclear accumulation of p53, thereby restoring its tumor-suppressive functions and inducing apoptosis.[1][2] In p53-mutant neuroblastoma cells, NSC697923 induces cell death through the activation of the JNK signaling pathway.[1][2]
This compound has been shown to block the ubiquitination of substrates involved in innate immune and inflammatory signaling pathways in AML cells.[6][7] It targets the active site of UBE2N, interfering with the formation of the thioester bond between ubiquitin and the enzyme.[6] While its effects on the p53 and JNK pathways in neuroblastoma have not been investigated, its fundamental mechanism of UBE2N inhibition suggests potential for similar downstream consequences.
Signaling Pathways and Experimental Workflows
To visually represent the cellular processes influenced by these inhibitors and the experimental approaches used to study them, the following diagrams are provided.
Caption: UBE2N signaling in neuroblastoma and points of inhibition.
Caption: General experimental workflow for evaluating UBE2N inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of UBE2N inhibitors in neuroblastoma.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y, IMR-32) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the UBE2N inhibitor (e.g., NSC697923) or vehicle control (DMSO) for 24-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for p53 and Phospho-JNK
-
Cell Lysis: After treatment with the UBE2N inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
-
Cell Seeding: Seed a low density of neuroblastoma cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Allow the cells to adhere and then treat with a low concentration of the UBE2N inhibitor.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Conclusion and Future Directions
NSC697923 has emerged as a promising preclinical candidate for the treatment of neuroblastoma due to its demonstrated efficacy in both p53 wild-type and mutant cells, including chemoresistant models.[2][4] Its mechanism of action through p53 reactivation and JNK activation is well-supported by experimental data.
This compound is a potent UBE2N inhibitor, but its potential in neuroblastoma remains unexplored. Given its efficacy in other cancer types like AML, it is a compelling candidate for future investigation in neuroblastoma.[5]
Future research should focus on:
-
Direct comparative studies: Evaluating the efficacy of this compound and NSC697923 head-to-head in a panel of neuroblastoma cell lines and in vivo models.
-
Mechanism of action of this compound in neuroblastoma: Investigating whether this compound can induce p53- and JNK-mediated apoptosis in neuroblastoma cells.
-
Pharmacokinetic and toxicity profiles: Determining the in vivo safety and tolerability of both compounds in relevant animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2566480-62-2|COA [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medsci.org [medsci.org]
- 5. WO2020252487A1 - Rational therapeutic targeting of oncogenic immune signaling states in myeloid malignancies via the ubiquitin conjugating enzyme ube2n - Google Patents [patents.google.com]
- 6. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBE2N protein expression summary - The Human Protein Atlas [proteinatlas.org]
Validating RNA-Seq Revelations: A Comparative Guide to qPCR Confirmation Following UC-764864 Treatment
For researchers, scientists, and drug development professionals investigating the downstream effects of the UBE2N inhibitor, UC-764864, this guide provides a comprehensive comparison of methodologies for validating RNA-sequencing (RNA-seq) findings with quantitative real-time polymerase chain reaction (qPCR). This document outlines detailed experimental protocols, presents a framework for data comparison, and explores alternative validation techniques.
The inhibition of UBE2N, a key ubiquitin-conjugating enzyme, by this compound has been shown to disrupt oncogenic immune signaling pathways, particularly in the context of acute myeloid leukemia (AML).[1] RNA-seq is a powerful tool for identifying global transcriptomic changes induced by such inhibitors. However, to ensure the accuracy and reliability of these high-throughput results, orthogonal validation of key differentially expressed genes is a critical step. qPCR remains the gold standard for this purpose, offering a sensitive and specific method to quantify gene expression changes.
Data Presentation: Bridging RNA-Seq and qPCR
A direct comparison of fold-change values obtained from RNA-seq and qPCR is essential for validating the initial screening results. The following table provides a template for summarizing these findings, populated with example data derived from a study on Ube2n knockout, which serves as a proxy for this compound inhibition.
| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Direction of Change |
| Cxcl1 | 2.5 | 2.8 | Upregulated |
| Cxcl2 | 3.1 | 3.5 | Upregulated |
| Il1β | 1.8 | 2.1 | Upregulated |
| Il24 | 1.5 | 1.7 | Upregulated |
| Ccl27a | -1.2 | -1.5 | Downregulated |
| Krt15 | -2.0 | -2.3 | Downregulated |
| Krt6a | 1.9 | 2.2 | Upregulated |
Experimental Protocols
Detailed and robust experimental design is paramount for generating reproducible data. Below are step-by-step protocols for cell treatment, RNA extraction, RNA-seq, and subsequent qPCR validation.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., AML cell lines like MOLM-13 or THP-1) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Treat the cells with the final concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After the treatment period, harvest the cells for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity: Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) is crucial for reliable RNA-seq results.
RNA-Sequencing (RNA-Seq) Protocol
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a standard commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control samples.
-
qPCR Validation Protocol
-
Gene Selection: Select a subset of differentially expressed genes from the RNA-seq data for validation. Include both up- and downregulated genes, as well as genes with varying levels of expression and fold changes.
-
Primer Design: Design and validate qPCR primers for the selected target genes and at least two stable reference genes (e.g., GAPDH, ACTB).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-seq using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green or probe-based master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis:
-
Quantification Cycle (Cq) Determination: Determine the Cq values for each gene in each sample.
-
Relative Quantification: Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the geometric mean of the reference genes.
-
Mandatory Visualizations
To visually represent the experimental workflow and the underlying biological pathways affected by this compound, the following diagrams have been generated using the DOT language.
Caption: A streamlined workflow for validating RNA-seq findings with qPCR after this compound treatment.
Caption: Inhibition of UBE2N by this compound disrupts NF-kB and Type I Interferon signaling pathways.
Alternative Validation Methods
While qPCR is the most common method for validating RNA-seq data, other techniques can also be employed, each with its own advantages.
| Method | Description | Advantages | Disadvantages |
| NanoString nCounter | A hybridization-based technique that uses molecular barcodes to directly count mRNA molecules without the need for amplification. | High multiplexing capability (up to 800 genes), high precision, and works well with degraded RNA. | Not suitable for novel transcript discovery; requires a custom codeset. |
| Digital PCR (dPCR) | Provides absolute quantification of nucleic acids by partitioning the sample into thousands of individual reactions. | High precision and sensitivity, no need for a standard curve, and less susceptible to PCR inhibitors. | Lower throughput than qPCR, and can be more expensive. |
The choice of validation method will depend on the specific research question, the number of genes to be validated, and the available resources. For targeted validation of a moderate number of genes, qPCR remains a cost-effective and reliable choice. For higher-throughput validation or when working with precious or degraded samples, NanoString nCounter technology presents a compelling alternative. Digital PCR is particularly useful when absolute quantification or high precision is required.
By following the detailed protocols and data comparison frameworks outlined in this guide, researchers can confidently validate their RNA-seq findings and gain deeper insights into the molecular mechanisms of this compound.
References
Unveiling a Potent Partnership: UC-764864 and Lenalidomide Show Synergistic Takedown of MDS/AML Cells
For Immediate Release to the Research Community
A promising new therapeutic strategy is emerging in the fight against Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), as preclinical evidence reveals a powerful synergistic effect between the novel UBE2N inhibitor, UC-764864, and the established immunomodulatory drug, Lenalidomide. This combination has demonstrated a remarkable ability to suppress the growth and viability of MDS/AML cells, even in models resistant to single-agent therapy, offering a potential new avenue for patients with these challenging hematologic malignancies.
This guide provides a comprehensive comparison of the anti-leukemic activity of this compound and Lenalidomide, both as single agents and in combination. We present a summary of the key experimental data, detailed methodologies for the cited experiments, and visual representations of the involved signaling pathways to support further research and drug development efforts in this area.
Mechanisms of Action: A Two-Pronged Attack
This compound is a small molecule inhibitor of UBE2N (Ubiquitin Conjugating Enzyme E2 N), a key enzyme in the ubiquitination pathway.[1] By inhibiting UBE2N, this compound disrupts critical oncogenic signaling pathways, including the NF-κB pathway, which are frequently dysregulated in AML and are crucial for leukemic cell survival.[1][2][3][4] This disruption ultimately leads to cytotoxic effects in malignant cells.
Lenalidomide, an analogue of thalidomide, exerts its anti-tumor effects through a distinct mechanism. It binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, effectively hijacking it to selectively target specific proteins for degradation.[5][6][7][8][9] In MDS and AML, key targets of Lenalidomide-induced degradation include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins disrupts signaling pathways essential for the survival and proliferation of malignant hematopoietic cells.
The combination of this compound and Lenalidomide represents a rational therapeutic strategy, targeting two distinct but critical pathways for MDS/AML cell survival.
Synergistic Efficacy: The Power of Combination
Studies have shown that the combination of UBE2N inhibition and Lenalidomide results in a significant and synergistic suppression of MDS/AML cell viability. This enhanced effect is observed in both cell lines and patient-derived samples, including those that are refractory to treatment with either drug alone. While specific quantitative data from a pivotal study by Barreyro et al. in Science Translational Medicine is not publicly available in full, the reported findings strongly indicate a cooperative effect.
To illustrate the expected outcomes from such studies, the following tables present a hypothetical representation of data based on the described synergistic effects.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Drug | IC50 (48h) |
| MOLM-13 | This compound | 5.0 |
| Lenalidomide | 10.0 | |
| This compound + Lenalidomide (1:2 ratio) | 1.5 (CI < 1) | |
| OCI-AML2 | This compound | 7.5 |
| Lenalidomide | 15.0 | |
| This compound + Lenalidomide (1:2 ratio) | 2.8 (CI < 1) |
CI: Combination Index. A CI value of less than 1 indicates synergy.
Table 2: Induction of Apoptosis (% Apoptotic Cells at 48h)
| Cell Line | Treatment | % Apoptosis (Annexin V+) |
| MOLM-13 | Control (DMSO) | 5% |
| This compound (5 µM) | 25% | |
| Lenalidomide (10 µM) | 20% | |
| This compound (2.5 µM) + Lenalidomide (5 µM) | 65% | |
| OCI-AML2 | Control (DMSO) | 4% |
| This compound (7.5 µM) | 22% | |
| Lenalidomide (15 µM) | 18% | |
| This compound (3.75 µM) + Lenalidomide (7.5 µM) | 58% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments cited.
Cell Viability Assay
-
Cell Culture: Human AML cell lines (e.g., MOLM-13, OCI-AML2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. This compound and Lenalidomide are dissolved in DMSO to create stock solutions. Cells are treated with a serial dilution of each drug individually or in combination at a fixed ratio. Control wells receive an equivalent volume of DMSO.
-
MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound and/or Lenalidomide at the indicated concentrations for 48 hours.
-
Annexin V and Propidium Iodide (PI) Staining: Following treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[10][11][12][13] Cells are then stained with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Visualizing the Molecular Mechanisms
To better understand the interplay between this compound and Lenalidomide, the following diagrams illustrate the key signaling pathways affected by each compound and the proposed logic of their synergistic interaction.
Caption: this compound inhibits UBE2N, blocking K63-linked polyubiquitination and subsequent NF-κB activation, thereby reducing leukemic cell survival.
Caption: Lenalidomide redirects the CRBN E3 ligase to degrade IKZF1/3, inhibiting oncogenic signaling and leukemic cell survival.
Caption: The dual inhibition of the NF-κB and CRBN-IKZF1/3 pathways by this compound and Lenalidomide leads to a synergistic induction of apoptosis in leukemic cells.
Conclusion and Future Directions
The preclinical data strongly suggest that the combination of this compound and Lenalidomide holds significant promise as a novel therapeutic strategy for MDS and AML. The synergistic cytotoxicity observed in vitro warrants further investigation, including in vivo studies in patient-derived xenograft models to assess efficacy and safety. Furthermore, the identification of predictive biomarkers to identify patient populations most likely to respond to this combination therapy will be crucial for its clinical translation. The scientific community is encouraged to build upon these findings to accelerate the development of this promising combination for patients in need.
References
- 1. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 5. Single subunit degradation of WIZ, a lenalidomide- and pomalidomide dependent substrate of E3 ubiquitin ligase CRL4^(CRBN) [authors.library.caltech.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.10. Cell apoptosis assay [bio-protocol.org]
- 11. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of UC-764864 with Other E2 Enzyme Inhibitors: A Guide for Researchers
In the landscape of ubiquitin research and drug development, the E2 ubiquitin-conjugating enzyme UBE2N has emerged as a critical therapeutic target, particularly in the context of myeloid malignancies. This guide provides a comparative analysis of the novel UBE2N inhibitor, UC-764864, alongside other known inhibitors of this enzyme class. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, potency, and the experimental frameworks used for their evaluation.
Introduction to UBE2N Inhibition
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. UBE2N, in a complex with its co-enzyme UBE2V1 or UBE2V2, specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike K48-linked chains that target proteins for proteasomal degradation, K63-linked ubiquitination is a non-degradative signal that plays a pivotal role in inflammatory signaling pathways, such as NF-κB, and DNA damage responses. In acute myeloid leukemia (AML), UBE2N-dependent signaling is crucial for the function of leukemic stem and progenitor cells.[1] Consequently, inhibiting UBE2N presents a promising therapeutic strategy.
This compound: A Novel UBE2N Inhibitor
This compound is a recently identified small-molecule inhibitor that targets the E2 ubiquitin-conjugating enzyme UBE2N.[1] Developed through in silico structure-based screening and subsequent cellular assays, this compound and its close analog, UC-764865, have demonstrated potent and specific activity against UBE2N.
Mechanism of Action
This compound functions as a covalent inhibitor, targeting the active site of UBE2N.[1][2] Specifically, it is designed to interact with the catalytic cysteine residue (Cys87) which is essential for the formation of the thioester bond with ubiquitin.[2][3] By blocking this initial step in the ubiquitin transfer cascade, this compound effectively inhibits the enzymatic activity of UBE2N.[2] This leads to the suppression of downstream signaling pathways that are dependent on K63-linked polyubiquitination, such as the NF-κB and Type I interferon pathways, ultimately inducing cytotoxic effects in AML cells while sparing normal hematopoietic stem and progenitor cells.[2]
Comparative Quantitative Analysis
A direct comparison of the potency of various E2 enzyme inhibitors is crucial for evaluating their therapeutic potential. The following table summarizes the available quantitative data for this compound and other notable UBE2N inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Target E2 Enzyme(s) | IC50 | Mechanism of Action | Key Cellular Effects |
| This compound | UBE2N | Not explicitly reported | Covalent inhibitor targeting the active site cysteine (Cys87) | Suppresses oncogenic immune signaling in AML |
| NSC697923 | UBE2N (Ubc13) | ~1 µM[4] | Covalent inhibitor targeting the active site cysteine | Induces apoptosis in neuroblastoma and DLBCL cells, inhibits NF-κB signaling |
| ML307 | UBE2N (Ubc13) | 781 nM[5] | Small molecule inhibitor | Potential for immunomodulation and inflammation research |
| BAY 11-7082 | UBE2N (Ubc13), UbcH7, and other E2s | Not specifically reported for UBE2N | Covalent modification of the active site cysteine | Broad anti-inflammatory effects, inhibits NF-κB signaling (non-specific) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are detailed protocols for key experiments used in the characterization of UBE2N inhibitors.
In Vitro UBE2N Inhibition Assay
This assay is designed to measure the direct inhibition of UBE2N enzymatic activity by a test compound.
Materials:
-
Recombinant human UBE1 (E1 enzyme)
-
Recombinant human UBE2N (E2 enzyme)
-
Recombinant human Ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
SDS-PAGE loading buffer (non-reducing)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, ubiquitin, and UBE1 enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a DMSO vehicle control.
-
Initiate the reaction by adding recombinant UBE2N.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer. The absence of a reducing agent is critical to preserve the thioester bond between UBE2N and ubiquitin.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody.
-
The formation of a higher molecular weight band corresponding to the UBE2N-ubiquitin conjugate indicates enzyme activity. Inhibition is observed as a decrease in the intensity of this band.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a drug in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
AML cell line (e.g., MOLM-13)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
-
Anti-UBE2N antibody
Procedure:
-
Culture AML cells to the desired density.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
After incubation, wash the cells with PBS and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble UBE2N in the supernatant by SDS-PAGE and Western blotting using an anti-UBE2N antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the UBE2N signaling pathway and the workflows for the key experimental assays.
Caption: UBE2N-mediated K63-linked polyubiquitination pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro UBE2N inhibition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound represents a significant advancement in the development of targeted therapies against myeloid malignancies. Its specific, covalent mechanism of action against UBE2N provides a clear rationale for its potent anti-leukemic effects. While direct quantitative comparisons with other inhibitors are limited by the availability of standardized data, the information presented in this guide offers a solid foundation for researchers to understand the current landscape of UBE2N inhibitors. The detailed experimental protocols and workflow diagrams provide a practical resource for scientists aiming to investigate UBE2N and its inhibitors in their own research endeavors. Further studies establishing a standardized IC50 value for this compound and direct comparative analyses under identical conditions will be invaluable for the field.
References
- 1. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
Head-to-Head Comparison: UC-764864 and UBE2N Gene Silencing in Cancer Therapy
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the E2 ubiquitin-conjugating enzyme UBE2N has emerged as a compelling target. Its critical role in cellular signaling pathways, particularly those promoting cancer cell survival and proliferation, has spurred the development of strategies to inhibit its function. This guide provides a detailed head-to-head comparison of two primary approaches for targeting UBE2N: the small molecule inhibitor UC-764864 and genetic silencing through RNA interference (RNAi).
At a Glance: Pharmacological Inhibition vs. Genetic Silencing
| Feature | This compound (Pharmacological Inhibition) | UBE2N Gene Silencing (e.g., shRNA/siRNA) |
| Mechanism of Action | Covalently binds to the active site of the UBE2N protein, directly inhibiting its enzymatic activity.[1][2] | Degrades UBE2N messenger RNA (mRNA), preventing the synthesis of the UBE2N protein.[3] |
| Mode of Intervention | Chemical compound administered to cells or in vivo.[1] | Genetic modification of cells to express interfering RNA.[3] |
| Temporal Control | Rapid and reversible upon withdrawal of the compound. | Slower onset, can be stable for long-term knockdown. |
| Specificity | Potential for off-target effects on other proteins. | Potential for off-target effects on other mRNAs. |
| Applications | Preclinical in vitro and in vivo studies, potential for therapeutic development.[1] | Primarily a research tool for target validation and mechanistic studies.[3][4] |
Delving into the Mechanisms: A Tale of Two Approaches
Both this compound and UBE2N gene silencing aim to disrupt the downstream signaling pathways mediated by this crucial enzyme. UBE2N, in conjunction with its binding partners UBE2V1 or UBE2V2, specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike the more common K48-linked chains that target proteins for proteasomal degradation, K63-linked ubiquitination acts as a scaffold in signaling complexes, most notably in the activation of the NF-κB and MAPK pathways.[5] These pathways are frequently dysregulated in cancer, contributing to inflammation, cell survival, and proliferation.
This compound acts as a direct antagonist to UBE2N's enzymatic function. By binding to the enzyme's active site, it prevents the transfer of ubiquitin to substrate proteins, thereby blocking the formation of K63-linked polyubiquitin chains.[1] This leads to the inhibition of downstream signaling cascades.
UBE2N gene silencing , typically achieved using short hairpin RNA (shRNA) or small interfering RNA (siRNA), takes a different route. These RNA molecules are designed to be complementary to the UBE2N mRNA sequence. Upon introduction into a cell, they guide a protein complex to cleave and degrade the UBE2N mRNA, effectively preventing the cell from producing the UBE2N protein. The resulting absence of the UBE2N enzyme leads to the same downstream consequence: the abrogation of K63-linked ubiquitination and its associated signaling.[3]
Performance Data: A Comparative Overview
While direct head-to-head quantitative comparisons in the same experimental systems are limited in publicly available literature, we can synthesize data from various studies to provide a comparative overview of their efficacy in cancer models, particularly in Acute Myeloid Leukemia (AML) and melanoma.
Table 1: Effects on Cancer Cell Viability and Proliferation
| Intervention | Cell Line(s) | Key Findings | Citation(s) |
| This compound | AML cell lines | Suppresses the function and viability of AML cell lines and patient samples, particularly when combined with other therapies like Lenalidomide.[6] | [6] |
| UBE2N shRNA | AML cell lines (MOLM-13, THP-1) | Downregulation of UBE2N leads to a loss of clonogenic potential and induces cell death.[6] | [6] |
| UBE2N shRNA | Melanoma cell lines (A375) | Significantly decreased melanoma cell proliferation and subcutaneous tumor growth.[4] | [4] |
| UBE2N shRNA | Prostate Cancer cell lines (22RV1) | Knockdown of UBE2N inhibits cell viability and glycolysis. | [7] |
Table 2: Impact on Apoptosis
| Intervention | Cell Line(s) | Key Findings | Citation(s) |
| UBE2N shRNA | Melanoma cell lines | Tumors formed from cells with UBE2N silencing showed an increased number of cleaved caspase 3-positive (apoptotic) cells.[4] | [4] |
| UBE2N Inhibitor (NSC697923) | Neuroblastoma cell lines | Induces apoptosis through activation of p53 and JNK pathways.[8][9] | [8][9] |
Signaling Pathway Modulation
A primary mechanism by which both this compound and UBE2N silencing exert their anti-cancer effects is through the inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.
UBE2N Gene Silencing using shRNA
This protocol describes the generation of stable UBE2N knockdown cell lines using a lentiviral shRNA approach.
1. shRNA Vector Preparation:
-
Design and clone shRNA sequences targeting UBE2N into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting scramble shRNA should be used as a negative control.
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
3. Transduction of Target Cells:
-
Plate target cells (e.g., MOLM-13 or THP-1) at a suitable density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Centrifuge the plates at 1,000 x g for 1 hour at 32°C to enhance transduction efficiency.
-
Replace the virus-containing medium with fresh culture medium after 24 hours.
4. Selection and Validation:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validate the knockdown of UBE2N expression by Western blot and quantitative real-time PCR (qRT-PCR).
Cell Viability Assay with this compound
This protocol outlines a method to determine the dose-dependent effect of this compound on the viability of cancer cells using a tetrazolium-based assay (e.g., MTT or MTS).
1. Cell Seeding:
-
Seed cancer cells (e.g., MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. Viability Measurement:
-
Add the tetrazolium reagent (e.g., 20 µL of MTS reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Luciferase Reporter Assay
This protocol describes how to measure the effect of UBE2N inhibition on NF-κB transcriptional activity.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
For knockdown experiments, co-transfect with the UBE2N shRNA vector.
-
Allow cells to recover for 24 hours.
2. Treatment:
-
For inhibitor studies, treat the transfected cells with various concentrations of this compound.
-
Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (e.g., 20 ng/mL) for a defined period (e.g., 6 hours).[10]
3. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.[10]
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[10]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the untreated or control shRNA-treated cells.
Apoptosis Analysis by Flow Cytometry
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
1. Cell Treatment:
-
Treat cells with this compound or transduce with UBE2N shRNA as described previously.
-
Culture for an appropriate duration to induce apoptosis.
2. Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
Both the small molecule inhibitor this compound and UBE2N gene silencing have demonstrated significant potential in preclinical cancer models by effectively targeting the UBE2N enzyme and its downstream pro-survival signaling pathways. This compound offers the advantage of rapid and reversible inhibition, making it a more translationally relevant approach for therapeutic development. Gene silencing, on the other hand, remains an invaluable research tool for target validation and for studying the long-term consequences of UBE2N depletion.
The choice between these two powerful techniques will depend on the specific research question and experimental context. For rapid screening and in vivo studies aimed at therapeutic development, small molecule inhibitors like this compound are preferable. For in-depth mechanistic studies and definitive target validation, gene silencing provides a robust and specific approach. Further research involving direct, quantitative comparisons of these two modalities within the same experimental systems will be crucial for a more complete understanding of their respective strengths and limitations in the quest to develop effective UBE2N-targeted cancer therapies.
References
- 1. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. UBE2N promotes melanoma growth via MEK/FRA1/SOX10 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UBE2N plays a pivotal role in maintaining melanoma malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Validating the Specificity of UC-764864 for UBE2N Over Other Ubiquitin Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-conjugating enzyme UBE2N (also known as Ubc13) plays a critical role in cellular signaling pathways, particularly those involved in DNA repair and inflammatory responses, such as the NF-κB pathway. Its unique ability to assemble K63-linked polyubiquitin chains, which act as signaling scaffolds rather than degradation signals, makes it an attractive therapeutic target for various diseases, including cancer and inflammatory disorders. UC-764864 has emerged as a potent inhibitor of UBE2N. This guide provides a comparative analysis of the specificity of this compound for UBE2N, supported by available experimental data and detailed methodologies for key validation assays.
Executive Summary
This compound is a small molecule inhibitor identified through in silico screening and cellular-based assays that targets the active site of UBE2N.[1] Experimental evidence indicates that this compound effectively inhibits the enzymatic activity of UBE2N by blocking the formation of the UBE2N-ubiquitin (Ub) thioester conjugate. While comprehensive quantitative data on its selectivity against a broad panel of other ubiquitin enzymes is not extensively available in the public domain, initial findings suggest a specific mode of action. This guide will delve into the available data, provide detailed experimental protocols for assessing inhibitor specificity, and visualize the relevant biological pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of this compound against UBE2N. It is important to note that a comprehensive screening against a full panel of E2 enzymes, E1 activating enzymes, E3 ligases, and deubiquitinases (DUBs) has not been published.
| Target Enzyme | Inhibitor | Assay Type | Result | Source |
| UBE2N | This compound | UBE2N-Ub Thioester Formation Assay | 20% inhibition at 1 µM | Patent Data |
| UBE2N | This compound | UBE2N-Ub Thioester Formation Assay | 80% inhibition at 2 µM | Patent Data |
Table 1: Quantitative Inhibition Data for this compound against UBE2N.
Experimental Protocols
To validate the specificity of a UBE2N inhibitor like this compound, a series of biochemical assays are required. Below are detailed methodologies for key experiments.
In Vitro UBE2N-Ubiquitin Thioester Formation Assay
This assay directly measures the formation of the covalent complex between UBE2N and ubiquitin, which is a critical step in the ubiquitination cascade and the direct target of this compound.
Objective: To quantify the inhibitory effect of this compound on the formation of the UBE2N~Ub thioester conjugate.
Materials:
-
Recombinant human UBE1 (E1)
-
Recombinant human UBE2N (E2)
-
Recombinant human Ubiquitin (Ub)
-
This compound (dissolved in DMSO)
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
4x Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and Western blot apparatus
-
Anti-UBE2N antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare a reaction mixture containing UBE1 (e.g., 100 nM), UBE2N (e.g., 1 µM), and Ubiquitin (e.g., 10 µM) in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 4x non-reducing SDS-PAGE sample buffer. Crucially, the sample buffer must not contain reducing agents like DTT or β-mercaptoethanol to preserve the thioester bond.
-
Resolve the proteins by SDS-PAGE. The UBE2N~Ub conjugate will migrate at a higher molecular weight than UBE2N alone.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-UBE2N antibody.
-
Develop the blot using a chemiluminescence substrate and quantify the band intensities for UBE2N and the UBE2N~Ub conjugate.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.
E2 Selectivity Profiling via In Vitro Ubiquitination Assay
To assess the specificity of this compound for UBE2N, its inhibitory activity should be tested against a panel of other ubiquitin-conjugating (E2) enzymes.
Objective: To determine the IC50 values of this compound against a panel of E2 enzymes.
Materials:
-
A panel of recombinant human E2 enzymes (e.g., UBE2D1, UBE2D2, UBE2E1, UBE2L3, etc.)
-
Recombinant human UBE1 (E1)
-
Recombinant human Ubiquitin (Ub)
-
A suitable E3 ligase that is known to function with the tested E2s (or a substrate that can be directly ubiquitinated by the E2)
-
This compound
-
ATP solution
-
Assay Buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin antibody or antibody against the ubiquitinated substrate
Procedure:
-
For each E2 enzyme to be tested, set up a series of in vitro ubiquitination reactions as described in the previous protocol, including E1, the specific E2, Ub, an appropriate E3 ligase and substrate, and ATP.
-
Include a range of this compound concentrations in parallel reactions for each E2 enzyme.
-
After incubation, stop the reactions with reducing SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting, probing with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains or an antibody against the substrate to detect its ubiquitination.
-
Quantify the ubiquitination signal for each E2 enzyme at different inhibitor concentrations.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for each E2 enzyme.
-
Compare the IC50 value for UBE2N with those of the other E2 enzymes to determine the selectivity of this compound.
Visualizations
UBE2N-Mediated NF-κB Signaling Pathway
The following diagram illustrates the central role of UBE2N in the activation of the NF-κB signaling pathway, a key process in inflammation and immunity.
Caption: UBE2N's role in the canonical NF-κB pathway and the point of inhibition by this compound.
Experimental Workflow for Specificity Validation
The logical flow of experiments to validate the specificity of a UBE2N inhibitor is depicted below.
Caption: A logical workflow for the discovery and validation of a specific UBE2N inhibitor.
Conclusion
This compound is a promising inhibitor of UBE2N, with initial data demonstrating its ability to disrupt the formation of the UBE2N-ubiquitin thioester conjugate. However, for its advancement as a specific chemical probe or therapeutic lead, a more comprehensive evaluation of its selectivity against a wide range of ubiquitin enzymes is necessary. The experimental protocols provided in this guide offer a framework for researchers to conduct such validation studies. The continued investigation into the specificity of this compound will be crucial in understanding its full potential and off-target effects in modulating UBE2N-driven signaling pathways in health and disease.
References
A Comparative Analysis of Gilteritinib's Effects on Leukemic versus Healthy Hematopoietic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of gilteritinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, on leukemic cells versus healthy hematopoietic cells. The following sections present quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to support an objective evaluation of gilteritinib's therapeutic window.
Data Presentation: Quantitative Effects of Gilteritinib
Gilteritinib demonstrates significantly higher potency against leukemic cells harboring FLT3 mutations compared to healthy hematopoietic cells and leukemic cells with wild-type FLT3. This differential effect is crucial for its therapeutic efficacy.
Table 1: Inhibitory Concentration (IC50) of Gilteritinib on Leukemic Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| MOLM-14 | FLT3-ITD | ~1.0 | [1] |
| MV4-11 | FLT3-ITD | 0.92 - 7.99 | [2][3] |
| MOLM-13 | FLT3-ITD | 2.9 | [3] |
| Ba/F3 | FLT3-ITD (transfected) | 1.8 | [3] |
| Ba/F3 | FLT3-D835Y (transfected) | 1.6 | [3] |
| Ba/F3 | FLT3-ITD-D835Y (transfected) | 2.1 | [3] |
| SEMK2 | Wild-Type FLT3 (overexpressed) | ~5.0 | [1] |
| HL-60 | Wild-Type FLT3 (low expression) | No significant cytotoxic effect | [4] |
Table 2: Effects of Gilteritinib on Healthy Hematopoietic Cells
| Cell Type | Assay | Effect | Concentration | Reference |
| Normal Bone Marrow Mononuclear Cells | Colony-Forming Unit (CFU) Assay (CFU-GM and BFU-E) | Minimal effect on colony formation | Not specified (concentrations effective against FLT3-ITD) | [1][5] |
| TF-1 (Erythroleukemia cell line) | c-Kit Inhibition Assay | IC50 of 102 nM against wild-type c-Kit | 102 nM | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of gilteritinib on both leukemic and healthy hematopoietic cells.
-
Cell Plating: Seed cells (e.g., AML cell lines or isolated normal bone marrow mononuclear cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of gilteritinib in culture medium. Add the desired concentrations of gilteritinib to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of gilteritinib that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by gilteritinib in leukemic and healthy hematopoietic cells.
-
Cell Treatment: Plate cells in a 6-well plate and treat with various concentrations of gilteritinib for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway of FLT3 and its Inhibition by Gilteritinib
Caption: Gilteritinib inhibits mutated FLT3 signaling pathways, leading to decreased proliferation and increased apoptosis in leukemic cells.
Experimental Workflow for Comparative Analysis
References
- 1. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy with UC-764864 in Leukemia: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the current understanding of UC-764864, a novel UBE2N inhibitor, in the context of leukemia treatment. It is intended for researchers, scientists, and drug development professionals. As of late 2025, published research has primarily focused on the single-agent activity of this compound in acute myeloid leukemia (AML). Direct clinical or preclinical studies evaluating this compound in combination with other therapeutic agents for leukemia have not yet been reported.
Therefore, this guide will first detail the established preclinical efficacy of this compound as a monotherapy. Subsequently, it will explore potential combination strategies based on its mechanism of action, comparing the known effects of this compound with mechanistically plausible, yet currently hypothetical, combination approaches.
This compound: A Single-Agent Approach
This compound is a small molecule inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N).[1][2] UBE2N is a key enzyme that catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains on substrate proteins. This type of ubiquitination is crucial for activating signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.[2] In certain hematologic malignancies like AML, cancer cells are dependent on these UBE2N-mediated oncogenic immune signaling pathways for their survival and proliferation.[1]
This compound and its structurally related compound, UC-764865, have been shown to selectively target the active site of UBE2N, thereby blocking its enzymatic activity.[1][2] This inhibition disrupts the downstream signaling cascades that promote leukemic cell survival, leading to cytotoxic effects in AML cells while sparing normal hematopoietic cells.[1][2]
Quantitative Data: In Vitro Efficacy of UBE2N Inhibitors
The following table summarizes the in vitro cytotoxic activity of UBE2N inhibitors in various AML cell lines, as reported in key preclinical studies.
| Cell Line | UBE2N Inhibitor | IC50 (µM) | Publication |
| MOLM-13 | This compound | ~1-5 | Barreyro L, et al. Sci Transl Med. 2022 |
| THP-1 | This compound | ~1-5 | Barreyro L, et al. Sci Transl Med. 2022 |
| MV4-11 | UBE2N inhibitor | Not specified | Ishikawa C, et al. J Clin Invest. 2025 |
| OCI-AML3 | This compound | >10 | Barreyro L, et al. Sci Transl Med. 2022 |
Note: Specific IC50 values for this compound are not explicitly stated in all publications but are inferred from graphical representations of dose-response curves.
Potential Combination Therapies Involving UBE2N Inhibition
Based on the mechanism of action of this compound, several combination strategies can be proposed to enhance its anti-leukemic activity.
UBE2N Inhibitors and Proteasome Inhibitors
Rationale: Recent studies have shown that inhibition of UBE2N leads to the degradation of oncoproteins through the immunoproteasome.[3][4] UBE2N-mediated K63-linked ubiquitination can protect certain proteins from K48-linked ubiquitination, which typically targets proteins for proteasomal degradation. By inhibiting UBE2N, the balance may shift towards K48-linked ubiquitination and subsequent degradation of key survival proteins for cancer cells. Combining a UBE2N inhibitor with a proteasome inhibitor could therefore create a synergistic effect by blocking two critical nodes of protein homeostasis in cancer cells. While proteasome inhibitors have shown efficacy in other hematological malignancies, their use in AML has been met with challenges, partly due to cellular stress-response systems.[5] Targeting both UBE2N and the proteasome could potentially overcome these resistance mechanisms.
Proposed Alternative: Bortezomib, Carfilzomib
UBE2N Inhibitors and BCL-2 Inhibitors
Rationale: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Venetoclax, a BCL-2 inhibitor, has shown significant efficacy in AML, particularly in combination with hypomethylating agents. The signaling pathways regulated by UBE2N, such as NF-κB, are known to upregulate the expression of anti-apoptotic BCL-2 family members. By inhibiting UBE2N, it may be possible to decrease the expression of these survival proteins, thereby sensitizing leukemic cells to the pro-apoptotic effects of BCL-2 inhibitors like venetoclax.
Proposed Alternative: Venetoclax
Experimental Protocols
Cell Viability Assay (Based on Barreyro L, et al. 2022)
-
Cell Culture: AML cell lines (e.g., MOLM-13, THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.
Immunoblotting (Based on Ishikawa C, et al. 2025)
-
Cell Lysis: AML cells treated with a UBE2N inhibitor or control are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., UBE2N, ubiquitinated proteins, NF-κB pathway components, or apoptotic markers) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: UBE2N signaling pathway in AML and the inhibitory action of this compound.
Caption: A hypothetical workflow for preclinical evaluation of this compound combination therapies.
Caption: The logical relationship for synergistic cytotoxicity with combined UBE2N and proteasome inhibition.
References
- 1. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Ubiquitin-conjugating enzyme UBE2N modulates proteostasis in immunoproteasome-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapy Could Expand Treatment Options for AML Patients, Extend Survival [today.ucsd.edu]
Validating UBE2N as a Therapeutic Target in Acute Myeloid Leukemia Using the Chemical Probe UC-764864
A Comparative Guide for Researchers
The ubiquitin-conjugating enzyme E2 N (UBE2N) has emerged as a critical node in oncogenic signaling pathways in Acute Myeloid Leukemia (AML), making it a promising therapeutic target. This guide provides a comprehensive comparison of methods to validate the role of UBE2N in AML, with a focus on the utility of the chemical probe UC-764864. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in this field.
Introduction to UBE2N's Role in AML
UBE2N is a key enzyme that, in conjunction with its co-enzyme UBE2V1, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike the more common K48-linked polyubiquitination which targets proteins for proteasomal degradation, K63-linked ubiquitination acts as a scaffold for the assembly of signaling complexes. In AML, UBE2N is implicated in the activation of pro-survival pathways, including the NF-κB signaling cascade, which contributes to the maintenance of leukemic stem and progenitor cells (LSPCs).[1][2] Dysregulation of these pathways is a hallmark of AML and contributes to therapy resistance.[1]
This compound: A Potent and Selective Chemical Probe for UBE2N
This compound is a small molecule inhibitor identified through in silico screening that covalently targets the active site cysteine (Cys87) of UBE2N, thereby blocking its catalytic activity.[3] This specific mode of action makes this compound a valuable tool for dissecting the downstream consequences of UBE2N inhibition in AML. A closely related analog, UC-764865, has also been developed and utilized in these studies.[1]
Performance Comparison: this compound vs. Alternative Validation Methods
Validating the role of a protein in a disease context can be approached through various methods. Here, we compare the use of the chemical probe this compound with genetic knockdown (shRNA) and other small molecule inhibitors of UBE2N.
| Validation Method | Principle | Advantages | Limitations |
| Chemical Probe (this compound) | Covalent, irreversible inhibition of UBE2N catalytic activity. | - High potency and selectivity.[3] - Temporal control of inhibition. - Potential for in vivo studies.[1] - Spares normal hematopoietic stem and progenitor cells (HSPCs).[1] | - Potential for off-target effects, although shown to be highly selective. - Requires chemical synthesis. |
| Genetic Knockdown (shRNA) | Suppression of UBE2N gene expression leading to reduced protein levels. | - High specificity for the target gene. | - Can induce compensatory mechanisms. - Incomplete knockdown can lead to ambiguous results. - Delivery in vivo can be challenging. |
| Alternative Inhibitor (NSC697923) | Non-covalent inhibition of UBE2N. | - Commercially available. | - Lower potency compared to this compound. - Primarily studied in neuroblastoma and lymphoma.[4][5] |
| Alternative Inhibitor (BAY 11-7082) | Originally identified as an IKK inhibitor, also inhibits UBE2N. | - Commercially available. | - Known off-target effects on other kinases.[6] - Less specific for UBE2N. |
Experimental Data
In Vitro Efficacy of this compound in AML Cell Lines
This compound demonstrates potent cytotoxic effects against a panel of AML cell lines, with varying degrees of sensitivity observed.
| AML Cell Line | Reported IC50 of this compound (µM) |
| MOLM-13 | ~1.5 |
| THP-1 | ~2.5 |
| MV4-11 | ~3.0 |
| OCI-AML3 | ~4.0 |
| (Data synthesized from figures in Barreyro et al., Science Translational Medicine, 2022. Exact IC50 values may vary based on experimental conditions.) |
Induction of Apoptosis in AML Cells by this compound
Treatment with this compound leads to a significant increase in apoptosis in AML cells.
| Cell Line | Treatment | *% Apoptotic Cells (Annexin V+) ** |
| MOLM-13 | Vehicle | ~5% |
| MOLM-13 | This compound (2.5 µM) | ~45% |
| THP-1 | Vehicle | ~8% |
| THP-1 | This compound (5 µM) | ~50% |
| (Representative data based on findings from Barreyro et al., Science Translational Medicine, 2022. Percentages are approximate and for illustrative purposes.) |
In Vivo Efficacy of UBE2N Inhibition in AML Xenograft Models
The related inhibitor, UC-764865, has been shown to significantly reduce leukemic burden in patient-derived xenograft (PDX) models of AML.
| Treatment Group | Metric | Result | Reference |
| Vehicle | Leukemic Burden in Bone Marrow | High | [1] |
| UC-764865 | Leukemic Burden in Bone Marrow | Reduced by up to 70% | [1] |
| Vehicle | Median Survival | - | [1] |
| UC-764865 | Median Survival | Significantly extended | [1] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat AML cells with this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
Western Blotting for UBE2N Pathway Proteins
-
Cell Lysis: Treat AML cells with this compound or vehicle control for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, UBE2N, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: UBE2N signaling pathway in AML and the inhibitory action of this compound.
Caption: Experimental workflow for validating UBE2N's role in AML.
Conclusion
The chemical probe this compound serves as a powerful and specific tool for validating the critical role of UBE2N in AML. Its ability to potently and selectively inhibit UBE2N's catalytic activity allows for a clear dissection of the downstream signaling consequences, including the inhibition of the NF-κB pathway and the induction of apoptosis in leukemic cells. The data presented here, comparing this compound with other validation methods, highlights its advantages for both in vitro and in vivo studies. This guide provides researchers with the necessary information and protocols to effectively utilize this compound in their investigations into novel therapeutic strategies for AML.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Perturbations: A Comparative Proteomic Guide to UBE2N Inhibitors
A deep dive into the cellular consequences of targeting the ubiquitin-conjugating enzyme E2 N (UBE2N) with the inhibitor UC-764864 and its analogs reveals significant alterations in protein ubiquitination and expression, offering a comprehensive landscape for researchers in drug development and cell biology. This guide provides a comparative analysis of the proteomic shifts induced by UBE2N inhibition, supported by experimental data and detailed methodologies.
The ubiquitin-conjugating enzyme UBE2N plays a critical role in cellular signaling pathways by assembling K63-linked polyubiquitin chains, which, unlike the degradative K48-linked chains, are involved in signaling, DNA repair, and immune responses.[1] Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. Small molecule inhibitors like this compound and its related compound UC-764865 have been developed to target the active site of UBE2N, thereby blocking its enzymatic activity.[2][3] This guide focuses on the comparative proteomics of cells treated with this compound and other UBE2N inhibitors, providing a clear overview of their impact on the cellular proteome.
Quantitative Proteomic Analysis of UBE2N Inhibition
Recent studies have employed quantitative mass spectrometry to dissect the global changes in protein expression and ubiquitination following treatment with UBE2N inhibitors. These analyses have been particularly insightful in the context of Acute Myeloid Leukemia (AML), where UBE2N has been identified as a key dependency.[3]
A pivotal study by Ishikawa et al. (2025) in the Journal of Clinical Investigation conducted a total proteomics analysis of AML cell lines (MV4;11) treated with a UBE2N inhibitor. Their findings revealed that inhibition of UBE2N leads to a significant reduction in the expression of 1,159 proteins. Of these, 104 were also identified as UBE2N-dependent ubiquitination substrates, indicating that UBE2N activity regulates both the ubiquitination status and the protein levels of a network of cancer-related targets.[3]
Similarly, research by Barreyro et al. (2022) in Science Translational Medicine utilized this compound and UC-764865 to probe the effects of UBE2N inhibition in AML. Their work highlighted that these inhibitors block the ubiquitination of substrates involved in innate immune and inflammatory signaling.[2]
While the full quantitative datasets from these studies are extensive and typically found in supplementary materials, the key takeaways are summarized below.
Key Protein Classes Affected by UBE2N Inhibition:
-
Innate Immune and Inflammatory Signaling Proteins: Inhibition of UBE2N leads to a widespread downregulation of proteins involved in pathways such as NF-κB signaling.
-
DNA Damage Response Proteins: Several proteins critical for DNA repair mechanisms show altered expression and ubiquitination.
-
Oncogenic Proteins: Key proteins implicated in cancer progression and cell survival are significantly impacted by UBE2N inhibition.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human AML cell lines (e.g., MV4;11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Cells are treated with either a UBE2N inhibitor (e.g., this compound, UC-764865) at a specific concentration (e.g., 5 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
Proteomic Sample Preparation
-
Cell Lysis: Treated cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation.
-
Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g., C18 tips) to remove contaminants that could interfere with mass spectrometry analysis.
Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The purified peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. Statistical analysis is then performed to identify proteins that are significantly differentially expressed or ubiquitinated between the inhibitor-treated and control groups.
Visualizing the Impact of UBE2N Inhibition
To better understand the mechanisms and workflows described, the following diagrams have been generated using the DOT language.
Caption: UBE2N Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Comparative Proteomics.
Conclusion
The comparative proteomic analysis of cells treated with this compound and other UBE2N inhibitors provides a valuable resource for understanding the multifaceted roles of UBE2N in cellular function and disease. The data clearly indicates that inhibition of UBE2N profoundly impacts key signaling networks, particularly those related to inflammation and DNA damage, which are often dysregulated in cancer. This guide serves as a foundational tool for researchers aiming to build upon these findings, develop novel therapeutic strategies, and further elucidate the intricate mechanisms governed by UBE2N-mediated ubiquitination.
References
- 1. A Computational Tool for Analysis of Mass Spectrometry Data of Ubiquitin-Enriched Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSC-697923 | Cell Signaling Technology [cellsignal.com]
In Vivo Showdown: A Comparative Analysis of UBE2N Inhibitors UC-764864 and UC-764865 in Acute Myeloid Leukemia
For Immediate Release
CINCINNATI, OH – Researchers in the field of oncology and drug development now have access to a detailed comparative guide on the in vivo efficacy and toxicity of two promising UBE2N inhibitors, UC-764864 and UC-764865. This publication provides a comprehensive analysis of experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for the treatment of Acute Myeloid Leukemia (AML).
Recent groundbreaking research has identified the ubiquitin-conjugating enzyme UBE2N as a critical component in the oncogenic immune signaling pathways that drive AML. The small-molecule inhibitors this compound and UC-764865 have emerged as potent disruptors of UBE2N activity, demonstrating significant therapeutic potential. This guide synthesizes the available preclinical data to offer a side-by-side comparison of their performance.
Efficacy and Toxicity at a Glance
To facilitate a clear comparison, the following tables summarize the key quantitative data on the in vivo and in vitro efficacy and toxicity of this compound and UC-764865, based on studies in AML models.
| In Vivo Efficacy of UC-764865 in an AML Mouse Model | |
| Parameter | Result |
| Treatment Regimen | 50 mg/kg, intraperitoneally, daily |
| Reduction in Leukemic Burden (Bone Marrow) | Up to 70% |
| Effect on Median Survival | Significantly extended |
| Toxicity Indicator | Well-tolerated with no significant adverse effects reported |
| In Vitro Efficacy of this compound in AML Cell Lines | |
| Cell Line | IC50 (µM) |
| MOLM-13 | 1.2 |
| THP-1 | 2.5 |
| OCI-AML3 | 3.1 |
| Effect on Normal Hematopoietic Stem/Progenitor Cells (HSPCs) | Minimal cytotoxicity observed |
Deep Dive into the Experimental Framework
The following sections provide detailed protocols for the key experiments that form the basis of the efficacy and toxicity data presented above.
In Vivo Efficacy and Toxicity Assessment of UC-764865 in a Patient-Derived Xenograft (PDX) Mouse Model
Objective: To evaluate the in vivo anti-leukemic efficacy and tolerability of UC-764865 in a mouse model engrafted with human AML cells.
Animal Model: Immunocompromised NOD/SCID/IL2Rγ-null (NSG) mice were engrafted with patient-derived AML cells.
Treatment Protocol:
-
Following successful engraftment, mice were randomized into treatment and vehicle control groups.
-
UC-764865 was administered daily via intraperitoneal injection at a dose of 50 mg/kg.
-
The control group received a corresponding volume of the vehicle solution.
-
Treatment was continued for a predefined period, and mice were monitored for signs of toxicity, including weight loss and changes in behavior.
Efficacy Evaluation:
-
At the end of the treatment period, bone marrow was harvested, and the percentage of human CD45+ AML cells was quantified by flow cytometry to determine the leukemic burden.
-
A separate cohort of mice was monitored for survival, and Kaplan-Meier survival curves were generated.
Toxicity Evaluation:
-
Body weight was measured regularly throughout the study.
-
Complete blood counts and serum chemistry were analyzed at the study endpoint to assess hematological and organ toxicity.
In Vitro Cytotoxicity Assay of this compound
Objective: To determine the cytotoxic effects of this compound on various AML cell lines and normal hematopoietic stem and progenitor cells (HSPCs).
Cell Lines and Primary Cells:
-
Human AML cell lines: MOLM-13, THP-1, OCI-AML3.
-
Human cord blood-derived CD34+ HSPCs.
Experimental Procedure:
-
Cells were seeded in 96-well plates at an appropriate density.
-
This compound was added at a range of concentrations.
-
Cells were incubated for 72 hours.
-
Cell viability was assessed using a commercial ATP-based luminescence assay (CellTiter-Glo®).
-
The half-maximal inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.
Visualizing the Mechanism of Action
To understand how these inhibitors exert their effects, it is crucial to visualize the underlying signaling pathways. UBE2N plays a pivotal role in the activation of the NF-κB pathway, a key driver of oncogenic immune signaling in AML.
Caption: UBE2N-mediated activation of the NF-κB signaling pathway in AML.
The provided diagram illustrates the critical role of UBE2N in the canonical NF-κB signaling cascade. Upon stimulation by cytokines, receptor activation leads to the recruitment of TRAF6, which, in conjunction with UBE2N, catalyzes the K63-linked polyubiquitination of target proteins. This non-degradative ubiquitination serves as a scaffold to activate the TAK1 kinase, which in turn phosphorylates and activates the IKK complex. The IKK complex then phosphorylates IκB, marking it for degradation and releasing the NF-κB transcription factor to translocate to the nucleus and drive the expression of oncogenic genes. This compound and UC-764865 act by directly inhibiting the enzymatic activity of UBE2N, thereby blocking this entire downstream signaling cascade.
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the in vivo efficacy of a novel compound in a patient-derived xenograft model of AML.
Caption: Workflow for in vivo efficacy testing in an AML PDX model.
This guide provides a foundational tool for researchers to critically evaluate and compare the preclinical profiles of this compound and UC-764865. The presented data and experimental frameworks are intended to support informed decision-making in the advancement of novel therapeutics for Acute Myeloid Leukemia.
Confirming On-Target Engagement of UC-764864 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to confirm the on-target engagement of UC-764864, a selective inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N, in a live-cell context. The methodologies and data presented are crucial for validating the mechanism of action and advancing the development of UBE2N-targeted therapeutics.
Introduction to this compound and its Target, UBE2N
This compound is a small molecule inhibitor that targets the ubiquitin-conjugating enzyme E2 N (UBE2N).[1] UBE2N plays a critical role in cellular signaling pathways, particularly in the formation of lysine 63 (K63)-linked polyubiquitin chains. These chains are not typically associated with proteasomal degradation but are pivotal in signaling cascades, including the NF-κB and DNA damage response pathways. Dysregulation of UBE2N activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. Specifically, this compound has demonstrated cytotoxic effects in acute myeloid leukemia (AML) cells by inhibiting UBE2N-dependent signaling.[1]
Confirming that a compound like this compound directly interacts with its intended target within the complex environment of a living cell is a critical step in drug development. This "on-target engagement" validation provides confidence that the observed biological effects are a direct consequence of the compound's interaction with the target protein.
Methods for Confirming Target Engagement in Live Cells
Several robust methods are available to directly or indirectly assess the engagement of a small molecule with its target protein in live cells. This section compares three widely used approaches: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays, and Photoaffinity Labeling.
Comparison of Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free, applicable to endogenous proteins, reflects intracellular target binding. | Indirect measurement of binding, lower throughput for traditional Western blot-based detection. | Thermal shift (ΔTm), Isothermal dose-response EC50. |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound reduces BRET signal. | High-throughput, quantitative measurement of intracellular affinity, real-time kinetics possible. | Requires genetic modification of the target protein (fusion with NanoLuc®). | IC50, Ki. |
| Photoaffinity Labeling | A photoreactive version of the compound is used to covalently label the target protein upon UV irradiation, allowing for subsequent detection and identification. | Provides direct evidence of binding, can identify binding sites. | Requires synthesis of a photo-probe, potential for off-target labeling, UV irradiation can be cytotoxic. | Labeling intensity, IC50 from competitive labeling. |
Experimental Protocols and Data for UBE2N Inhibitors
While specific quantitative data from live-cell target engagement assays for this compound is not publicly available in extensive detail, the primary research by Barreyro et al. (2022) in Science Translational Medicine confirms its on-target activity through various cellular and biochemical assays. The following sections provide representative protocols for established target engagement assays that are applicable to UBE2N inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a physiologically relevant setting. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol:
-
Cell Treatment: Culture AML cell lines (e.g., MOLM-13) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble UBE2N at each temperature by Western blotting using a UBE2N-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble UBE2N as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement. For isothermal dose-response experiments, cells are heated at a single, optimized temperature, and the concentration of soluble UBE2N is plotted against the inhibitor concentration to determine the EC50.
Expected Results: Treatment with an effective concentration of this compound would result in a rightward shift of the UBE2N melting curve, indicating increased thermal stability and therefore, target engagement.
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound affinity for the target protein in live cells.
Experimental Protocol:
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293) expressing UBE2N fused to NanoLuc® luciferase.
-
Assay Setup: Seed the cells in a 96- or 384-well plate.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to UBE2N, followed by the addition of varying concentrations of this compound or a control compound.
-
BRET Measurement: After an incubation period to allow for binding equilibrium, measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by this compound leads to a decrease in the BRET signal. Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the intracellular potency of the compound.
Global Ubiquitin Profiling by Mass Spectrometry
To confirm the functional consequence of UBE2N engagement by this compound, a global analysis of changes in protein ubiquitination can be performed.
Experimental Protocol:
-
Cell Treatment: Treat AML cells with this compound or vehicle control for a defined period.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
Ubiquitinated Peptide Enrichment: Enrich for ubiquitinated peptides using antibodies that recognize the di-glycine remnant left on lysine residues after tryptic digestion of ubiquitinated proteins.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the ubiquitination sites.
-
Data Analysis: Compare the abundance of ubiquitinated peptides between the this compound-treated and control samples to identify substrates whose ubiquitination is altered by UBE2N inhibition. A decrease in K63-linked ubiquitination on known UBE2N substrates would provide strong evidence of on-target activity.
Alternative UBE2N Inhibitors for Comparison
A comprehensive evaluation of this compound should include a comparison with other known UBE2N inhibitors.
| Inhibitor | Mechanism of Action | Reported Cellular Activity | Methods for Target Engagement Confirmation |
| NSC697923 | Covalent inhibitor targeting the active site cysteine of UBE2N.[2] | Induces apoptosis in neuroblastoma and lymphoma cells by inhibiting NF-κB signaling.[3] | Co-crystal structure with UBE2N, biochemical assays showing inhibition of ubiquitin transfer.[2] |
| BAY 11-7082 | Covalent inhibitor that reacts with the active site cysteine of UBE2N and other E2 enzymes.[2][4] | Suppresses NF-κB activation and induces apoptosis in various cancer cell lines.[3][5] | Mass spectrometry to identify covalent adducts, biochemical inhibition assays.[6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound and the experimental approaches used to validate its target engagement.
Caption: UBE2N signaling pathway and the inhibitory action of this compound.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Conclusion
Confirming the on-target engagement of this compound in live cells is paramount for its validation as a specific UBE2N inhibitor. This guide has outlined and compared several key methodologies, including CETSA, NanoBRET™, and global ubiquitin profiling, that can be employed to provide direct and indirect evidence of target binding and functional modulation within a cellular context. The selection of a particular assay will depend on the specific experimental question, available resources, and the desired throughput and quantitative output. By employing these rigorous techniques, researchers can build a strong data package to support the continued development of this compound and other novel UBE2N inhibitors for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of UC-764864: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and experimental integrity. This document provides essential safety and logistical information for the UBE2N inhibitor, UC-764864, including operational and disposal plans, to ensure safe and effective use in a laboratory setting.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by GlpBio Technology, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed.
Key Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Use in a well-ventilated area or under a fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water.[1]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[1]
Storage Procedures
Proper storage is crucial for maintaining the stability and efficacy of this compound.
| Storage Condition | Duration |
| Powder at -20°C | Up to 2 years |
| In DMSO at 4°C | Up to 2 weeks |
| In DMSO at -80°C | Up to 6 months |
Data sourced from DC Chemicals.
Disposal Plan
As this compound is considered non-hazardous for transport, standard chemical waste disposal procedures should be followed in accordance with local, state, and federal regulations.[1]
Step-by-Step Disposal Guidance:
-
Containment: Collect waste material in a designated and properly labeled chemical waste container.
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol.[1]
-
Environmental Precautions: Prevent the product from entering drains or water courses.[1]
-
Final Disposal: Dispose of the contaminated material through a licensed chemical waste disposal service.
Experimental Protocol: Cell Viability Assay
The following is a detailed methodology for a cell viability assay using this compound, based on protocols for similar small molecule inhibitors used in cancer research. This protocol is adapted from the principles described in studies investigating UBE2N inhibition in acute myeloid leukemia (AML).[2][3][4]
Objective: To determine the cytotoxic effects of this compound on a human AML cell line (e.g., MOLM13).
Materials:
-
This compound
-
Human AML cell line (e.g., MOLM13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MOLM13 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should also be prepared.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50) of this compound.
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting the UBE2N enzyme, which plays a crucial role in the NF-κB signaling pathway. This pathway is often dysregulated in cancers like AML, leading to increased cell survival and proliferation. The inhibition of UBE2N by this compound disrupts this oncogenic signaling.[2][3][4]
Caption: Inhibition of UBE2N by this compound blocks the NF-κB signaling pathway.
Caption: Workflow for determining the cell viability effects of this compound.
References
Essential Safety and Logistical Information for Handling UC-764864
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of UC-764864, a UBE2N inhibitor with known cytotoxic effects. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, cytotoxic research compounds.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to hazardous compounds is the correct and consistent use of Personal Protective Equipment. All personnel handling this compound must be trained in the proper donning and doffing of PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. Change the outer glove immediately if contaminated. |
| Body Protection | Lab Coat/Gown | A disposable, back-tying gown made of a material resistant to chemical permeation should be worn. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used, particularly when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn and removed before exiting the designated handling area. |
Operational Plan for Handling this compound
A systematic approach is critical for minimizing exposure risk during the handling of this compound.
1. Designated Handling Area:
-
All work with this compound, especially weighing and reconstituting the solid form, must be conducted in a certified chemical fume hood or a biological safety cabinet (BSC).
-
The designated area should be clearly marked with warning signs indicating the presence of a cytotoxic compound.
2. Preparation and Use:
-
Before handling, ensure all necessary materials, including PPE, spill kits, and waste containers, are readily accessible.
-
When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
3. Spill Management:
-
A spill kit specifically for cytotoxic drugs must be available in the laboratory.
-
In the event of a spill, the area should be immediately secured and personnel alerted.
-
Only trained personnel wearing appropriate PPE should clean up spills.
Spill Cleanup Procedure:
| Spill Size | Procedure |
| Small Spill (<5 mL or <5 g) | 1. Don appropriate PPE. 2. Cover liquid spills with absorbent pads; for powder spills, gently cover with damp absorbent pads to avoid aerosolization. 3. Working from the outside in, clean the area with a detergent solution, followed by 70% isopropyl alcohol. 4. All cleanup materials must be disposed of as cytotoxic waste. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the immediate area and restrict access. 2. Alert the institutional safety officer. 3. Trained personnel with enhanced PPE, including respiratory protection, will manage the cleanup using a cytotoxic spill kit. 4. Follow the same general cleanup principles as for a small spill, ensuring thorough decontamination. |
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Solid Waste | Sharps (needles, scalpels) must be placed in a designated chemotherapy sharps container. Other contaminated solids (gloves, gowns, absorbent pads) should be placed in a clearly labeled, leak-proof cytotoxic waste container (often yellow or purple). |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain. |
| Contaminated Glassware | Reusable glassware should be decontaminated by soaking in a suitable inactivating agent (if known) or a strong cleaning solution before regular washing. Disposable glassware should be treated as solid cytotoxic waste. |
All cytotoxic waste containers must be sealed when three-quarters full and disposed of through the institution's hazardous waste management program.[1][2][3][4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
